Product packaging for Phenylglyoxylic Acid(Cat. No.:CAS No. 611-73-4)

Phenylglyoxylic Acid

Cat. No.: B029381
CAS No.: 611-73-4
M. Wt: 150.13 g/mol
InChI Key: FAQJJMHZNSSFSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzoylformic acid, also known as phenylglyoxylic acid, is a high-value aromatic alpha-keto acid that serves as a critical biochemical precursor and intermediate in numerous research applications. Its principal research value lies in its role as a direct metabolic precursor to mandelic acid and as a key substrate for the study of enzymes like benzoylformate decarboxylase (BFD), a thiamine diphosphate-dependent enzyme. Researchers utilize benzoylformic acid to investigate catalytic mechanisms, substrate specificity, and enzyme kinetics in the benzoate catabolic pathway. Furthermore, it is an essential building block in organic synthesis for the preparation of various pharmaceuticals, fine chemicals, and ligands. Its structure, featuring both a reactive keto group and a carboxylic acid, allows for diverse chemical transformations. In biochemical research, it is employed to probe metabolic pathways and as a starting material for the synthesis of more complex bioactive molecules. This product is offered in high purity to ensure consistent and reliable results in your experimental workflows.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6O3 B029381 Phenylglyoxylic Acid CAS No. 611-73-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQJJMHZNSSFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

43165-51-1 (sodium), 52009-50-4 (calcium), 63468-90-6 (potassium)
Record name Phenylglyoxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80209993
Record name Phenylglyoxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name Phenylglyoxylic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20301
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Phenylglyoxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001587
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

920.0 mg/mL at 0 °C
Record name Benzoylformic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02279
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phenylglyoxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001587
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

611-73-4
Record name Phenylglyoxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=611-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylglyoxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoylformic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02279
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phenylglyoxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28293
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenylglyoxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoylformic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.345
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYLGLYOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PZL5A0W0M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Phenylglyoxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001587
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

66 °C
Record name Benzoylformic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02279
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phenylglyoxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001587
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Phenylglyoxylic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Phenylglyoxylic Acid: Chemical Properties, Structure, and Applications

Introduction

This compound, also known as benzoylformic acid, is an alpha-keto acid of significant interest in organic chemistry, toxicology, and pharmaceutical sciences. As a primary metabolite of styrene, it serves as a critical biomarker for occupational and environmental exposure to this widely used industrial solvent.[1][2] Structurally, it features a carboxylic acid group directly attached to a keto group, which in turn is bonded to a phenyl ring. This arrangement of functional groups imparts a unique reactivity profile, making it a versatile precursor for the synthesis of various heterocyclic compounds and a valuable building block in drug development.[3][4][5] This guide provides a comprehensive overview of its chemical structure, properties, spectral data, synthesis protocols, and key applications for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is a 2-oxo monocarboxylic acid where the aldehyde hydrogen of glyoxylic acid is replaced by a phenyl group.[1] It typically appears as a colorless to light yellow crystalline solid and is moderately acidic.[1][6]

Table 1: Chemical Identifiers and Structural Information

IdentifierValue
IUPAC Name 2-Oxo-2-phenylacetic acid[1]
Synonyms Benzoylformic acid, α-Oxobenzeneacetic acid, Benzoylformate[1][6]
CAS Number 611-73-4[1]
Molecular Formula C₈H₆O₃[1]
SMILES C1=CC=C(C=C1)C(=O)C(=O)O[1]
InChIKey FAQJJMHZNSSFSM-UHFFFAOYSA-N[1]

Table 2: Physicochemical and Computed Properties

PropertyValueSource
Molecular Weight 150.13 g/mol [6]
Melting Point 64–66 °C[6]
Boiling Point 163 °C at 15 mmHg[1]
pKa 2.15 (predicted)[6][7]
Water Solubility 920,000 mg/L (at 0 °C)[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 2[1]
Topological Polar Surface Area 54.4 Ų[1]

Spectroscopic Data

The structural features of this compound give rise to a characteristic spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum shows signals in the aromatic region, while the carbon NMR displays resonances for the phenyl ring as well as the two carbonyl carbons.

Table 3: 1H NMR Spectral Data (500 MHz, H₂O, pH 7.0)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.96Doublet2HOrtho-protons (aromatic)
7.76Triplet1HPara-proton (aromatic)
7.60Multiplet2HMeta-protons (aromatic)
Source: Human Metabolome Database.[8]

Table 4: 13C NMR Spectral Data (D₂O)

Chemical Shift (ppm)Assignment
199.72Keto Carbonyl (C=O)
175.89Carboxyl Carbon (COOH)
137.92C1 (ipso-carbon)
134.66C4 (para-carbon)
132.38C3, C5 (meta-carbons)
131.90C2, C6 (ortho-carbons)
Source: Biological Magnetic Resonance Bank.[3]
Infrared (IR) Spectroscopy

The IR spectrum is characterized by the strong absorptions of the two carbonyl groups and the broad O-H stretch of the carboxylic acid.

Table 5: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3200–2700Strong, BroadO–H StretchCarboxylic Acid
3100–3000MediumC–H StretchAromatic
~1730StrongC=O StretchKeto Group
~1700StrongC=O StretchCarboxylic Acid
1600–1450MediumC=C StretchAromatic Ring
Note: Values are typical ranges and may vary based on the sample preparation method (e.g., KBr pellet, ATR).[9][10][11]
Mass Spectrometry (MS)

Under electron ionization (EI), this compound can undergo fragmentation. A common analytical method involves derivatization, such as creating a trimethylsilyl (TMS) ester, to improve volatility for GC-MS analysis.[12] The fragmentation of the underivatized molecule is expected to proceed via characteristic losses.

Table 6: Expected Mass Spectrometry Fragmentation

m/zFragmentDescription
150[C₈H₆O₃]⁺Molecular Ion (M⁺)
133[C₈H₅O₂]⁺Loss of OH radical (M-17)
105[C₇H₅O]⁺Loss of COOH radical (M-45), forming the benzoyl cation (base peak)
77[C₆H₅]⁺Loss of CO from the benzoyl cation
Note: Fragmentation patterns are predicted based on the general behavior of aromatic ketones and carboxylic acids.[13]

Experimental Protocols

Synthesis of this compound

1. Oxidation of Mandelic Acid

This classic method utilizes a strong oxidizing agent like potassium permanganate to convert the secondary alcohol of mandelic acid into a ketone.[6]

  • Materials : Mandelic acid, sodium hydroxide, potassium permanganate, sodium bisulfite, sulfuric acid, diethyl ether.

  • Procedure :

    • Dissolve mandelic acid (1 mole) in water and neutralize with a solution of sodium hydroxide.

    • Cool the solution in an ice bath. Slowly add a solution of potassium permanganate (approx. 0.67 moles) while maintaining the temperature below 10 °C with vigorous stirring.

    • After the addition is complete, continue stirring for 1-2 hours. The purple color should disappear, leaving a brown precipitate of manganese dioxide (MnO₂).

    • Filter off the MnO₂ precipitate. To the filtrate, add a small amount of sodium bisulfite to reduce any remaining permanganate.

    • Acidify the clear filtrate with dilute sulfuric acid to a pH of ~2. This will precipitate any benzoic acid byproduct, which can be removed by filtration.

    • Extract the filtrate multiple times with diethyl ether.

    • Combine the ether extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield crude this compound.

    • Recrystallize the crude product from a suitable solvent (e.g., water or a mixture of benzene and petroleum ether) to obtain pure crystals.[14]

2. Hydrolysis of Benzoyl Cyanide

This alternative route involves the acid-catalyzed hydrolysis of benzoyl cyanide.[6][15]

  • Materials : Benzoyl cyanide, concentrated hydrochloric acid, chloroform.

  • Procedure :

    • In a round-bottom flask, combine benzoyl cyanide (1 mole) with an excess of concentrated hydrochloric acid (e.g., 700 ml for 0.1 mol of cyanide).[15]

    • Stir the mixture at a moderately elevated temperature (e.g., 50 °C) for several hours (e.g., 18 hours).[15] Monitor the reaction by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture and pour it into a larger volume of cold water.

    • Extract the aqueous mixture with chloroform or another suitable organic solvent.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • The resulting crude this compound can be purified by vacuum distillation or recrystallization. The product has a reported boiling point of 138-141 °C at 16 mbar and a melting point of 64.5-65.5 °C after recrystallization from ligroin.[15]

Analysis of this compound in Urine by HPLC

This compound is a key biomarker for styrene exposure, and its quantification in urine is a common toxicological assay.[1][16]

  • Objective : To quantify the concentration of this compound in a urine sample using High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Sample Preparation :

    • Collect a urine sample in a sterile container.

    • To a 0.5 mL aliquot of the urine sample, add an internal standard.

    • Acidify the sample to pH ~2 with dilute HCl.

    • Perform liquid-liquid extraction by adding 5 mL of diethyl ether or ethyl acetate and vortexing for 1-2 minutes.

    • Centrifuge to separate the layers and transfer the organic (upper) layer to a clean tube.

    • Repeat the extraction and combine the organic layers.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.[17]

  • HPLC Conditions :

    • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[18]

    • Mobile Phase : Isocratic elution with a mixture of acetonitrile and a phosphate buffer (e.g., 10 mM KH₂PO₄, pH adjusted to 2.5-2.7) in a ratio of approximately 10:90 (v/v).[19]

    • Flow Rate : 0.7-1.0 mL/min.[18]

    • Detection : UV detector set at 220 nm or 254 nm.[6][17]

    • Injection Volume : 20 µL.[18]

  • Quantification : Create a calibration curve using standards of known this compound concentrations. Calculate the concentration in the unknown sample by comparing its peak area (normalized to the internal standard) against the calibration curve.

Chemical Reactivity and Applications

The dual functionality of this compound makes it a valuable intermediate in organic synthesis.

Reactivity as an α-Keto Acid
  • Decarboxylative Acylation : As an α-keto acid, it can serve as an acyl radical precursor.[3][5] Under photoredox catalysis, it can undergo decarboxylation to form a benzoyl radical, which can then acylate various substrates, such as N-heterocycles.[3] This provides a mild alternative to traditional Friedel-Crafts acylation.

  • Heterocycle Synthesis : It is a key building block for various heterocyclic structures. For example, it reacts with 1,2-diaminobenzene in refluxing ethanol to produce quinoxalines.[3]

  • Derivatization : The carboxylic acid group can be easily esterified, and the keto group can react with hydrazines or hydroxylamines to form hydrazones and oximes, respectively. These derivatives have been explored for their biological activities.[20]

Applications in Drug Development and Research
  • Biomarker of Exposure : The primary application in toxicology and occupational health is its use as a urinary biomarker for exposure to styrene and ethylbenzene.[4][21]

  • Pharmaceutical Intermediate : this compound and its derivatives are used as intermediates in the synthesis of pharmaceuticals. It has been used to create antineoplastic and anti-inflammatory compounds.[4][20] For example, some derivatives have shown anti-inflammatory activity in animal models by reducing paw swelling.[4] While the direct mechanism for this compound is not fully elucidated, related phenolic acids are known to exert anti-inflammatory effects by modulating key signaling pathways like NF-κB and MAPK.[22][23]

  • Biosynthesis Research : Enzymes like D-mandelate dehydrogenase are being explored for the green biosynthesis of this compound from D-mandelic acid, offering a sustainable alternative to chemical synthesis methods.[24]

Visualizations: Pathways and Workflows

Metabolic Pathway of Styrene

This compound is an end-product of the major metabolic pathway for styrene in humans. This pathway involves initial oxidation to styrene oxide, a reactive epoxide.

Styrene_Metabolism Styrene Styrene StyreneOxide Styrene-7,8-oxide Styrene->StyreneOxide CYP P450 (Oxidation) StyreneGlycol Styrene Glycol StyreneOxide->StyreneGlycol Epoxide Hydrolase (Hydrolysis) MandelicAcid Mandelic Acid StyreneGlycol->MandelicAcid ADH/ALDH (Oxidation) PGA This compound MandelicAcid->PGA Oxidation

Caption: Major metabolic pathway of styrene in humans.

Experimental Workflow: HPLC Analysis

The quantification of this compound from urine involves several key steps, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Urine 1. Urine Sample Collection Acidify 2. Acidification (pH ~2) Urine->Acidify Extract 3. Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Evaporate 4. Evaporation to Dryness Extract->Evaporate Reconstitute 5. Reconstitution in Mobile Phase Evaporate->Reconstitute Inject 6. Injection onto C18 Column Reconstitute->Inject Separate 7. Isocratic Elution Inject->Separate Detect 8. UV Detection (220 nm) Separate->Detect Chromatogram 9. Obtain Chromatogram Detect->Chromatogram Quantify 10. Quantify using Calibration Curve Chromatogram->Quantify

Caption: Experimental workflow for urinary this compound analysis.

Logical Relationships: Synthetic Utility

This compound's structure allows it to be a versatile starting material for a range of valuable chemical compounds.

Synthetic_Utility cluster_reactions Key Reactions cluster_products Product Classes PGA This compound Decarboxylation Decarboxylative Acylation PGA->Decarboxylation Condensation Condensation PGA->Condensation Esterification Esterification PGA->Esterification AcylatedHet Acylated N-Heterocycles Decarboxylation->AcylatedHet Quinoxalines Quinoxalines, Hydrazones Condensation->Quinoxalines Esters Phenylglyoxylate Esters Esterification->Esters

Caption: Synthetic applications of this compound.

References

Synthesis of Phenylglyoxylic Acid from Mandelic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of phenylglyoxylic acid from mandelic acid, a critical transformation in the production of various pharmaceutical intermediates and fine chemicals. This document details key chemical and biocatalytic methodologies, presenting quantitative data, experimental protocols, and reaction pathways to support research and development in the chemical and pharmaceutical industries.

Introduction

This compound, also known as benzoylformic acid, is a valuable α-keto acid utilized as a building block in organic synthesis. Its synthesis from mandelic acid involves the selective oxidation of the secondary alcohol group. This guide explores various synthetic strategies, including classical oxidation using permanganate salts and greener, more selective biocatalytic approaches.

Chemical Synthesis Methods

The chemical oxidation of mandelic acid to this compound is a well-established method. The choice of oxidant and reaction conditions is crucial to maximize yield and minimize side products, such as benzaldehyde and benzoic acid.

Oxidation using Potassium Permanganate

Potassium permanganate (KMnO4) is a powerful oxidizing agent for this transformation. The reaction is typically carried out in an alkaline medium.

A detailed procedure for the synthesis of this compound using potassium permanganate is adapted from Organic Syntheses.[1]

  • Preparation: In a 12-liter earthenware crock equipped with an efficient stirrer, dissolve 375 g (2.5 moles) of mandelic acid in 500 mL of water.

  • Basification: While stirring, add a cool solution of 110 g (2.8 moles) of sodium hydroxide in 500 mL of water.

  • Cooling: Add 2000 g of cracked ice to the mixture.

  • Oxidation: Slowly add a solution of 275 g (1.74 moles) of potassium permanganate in 6 liters of water over 30 to 45 minutes. Maintain the temperature between 5 and 10°C. Continue stirring for an additional 15 minutes after the addition is complete.

  • Quenching and Filtration: Add a solution of 250 g of sodium bisulfite in 1 liter of water to destroy excess permanganate and manganese dioxide. The mixture should become nearly colorless. Filter the precipitated manganese dioxide.

  • Work-up: Acidify the filtrate with sulfuric acid and extract with a suitable organic solvent (e.g., ether).

  • Isolation: After removing the solvent, crude liquid this compound is obtained.[1]

The stoichiometry of the initial reduction step in an alkaline medium is: Mandelic Acid + 2 Mn(VII) → this compound + 2 Mn(VI)[2]

A modified version of this procedure to isolate crystalline this compound can yield approximately 280 g of crude product from 375 g of mandelic acid.[1] Another source reports a yield of 89.3% for a similar process.[3]

Oxidation using Hydrous Manganese Oxide (HMO)

At a pH of 4.0, hydrous manganese oxide (HMO) oxidizes mandelic acid to yield this compound and benzaldehyde.[4][5] These intermediates can be further oxidized to benzoic acid.[4][5] The reaction progress can be monitored using analytical techniques like capillary electrophoresis (CE) and HPLC.[4]

Biocatalytic Synthesis Methods

Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis, often operating under mild conditions and reducing the formation of byproducts.

Whole-Cell Catalysis with Engineered E. coli

A one-pot synthesis of this compound from racemic mandelic acid can be achieved using engineered Escherichia coli cells.[6] This approach utilizes a cascade of three enzymes: mandelate racemase (ArMR), D-mandelate dehydrogenase (DMDH), and L-lactate dehydrogenase (LhLDH).[6]

  • Strain Cultivation: Grow the recombinant E. coli strain co-expressing the three enzymes in a suitable fermentation medium.

  • Biotransformation: Resuspend the harvested cells in a reaction buffer containing racemic mandelic acid (e.g., 100 mM).

  • Reaction Conditions: Maintain the reaction at an optimal temperature and pH with agitation.

  • Product Analysis: Monitor the conversion of mandelic acid to this compound using HPLC.

ParameterValueReference
SubstrateRacemic Mandelic Acid (100 mM)[6]
BiocatalystRecombinant E. coli TCD 04[6]
Conversion98%[6]

Another study reports the use of a novel D-mandelate dehydrogenase from Lactobacillus harbinensi (LhDMDH) co-expressed with L-lactate dehydrogenase in E. coli. This system achieved a 60% theoretical yield and 99% purity of this compound.[7]

Reaction Pathways and Workflows

Chemical Oxidation Pathway

The oxidation of mandelic acid to this compound proceeds via the removal of two hydrogen atoms.

Chemical Oxidation Pathway MA Mandelic Acid PGA This compound MA->PGA Oxidation Oxidant Oxidizing Agent (e.g., KMnO4, HMO) Oxidant->MA

Caption: Chemical oxidation of mandelic acid.

Biocatalytic Cascade Reaction Pathway

The biocatalytic conversion of racemic mandelic acid involves a multi-enzyme cascade.

Biocatalytic Cascade cluster_enzymes Enzyme Cascade R_MA (R)-Mandelic Acid PGA This compound R_MA->PGA Oxidation S_MA (S)-Mandelic Acid S_MA->R_MA Racemization DMDH D-Mandelate Dehydrogenase

Caption: Biocatalytic cascade for this compound synthesis.

General Experimental Workflow

The general workflow for the synthesis and analysis of this compound is outlined below.

Experimental Workflow Start Start: Mandelic Acid Reaction Reaction (Chemical or Biocatalytic) Start->Reaction Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Analysis Product Analysis (HPLC, GC, Spectroscopy) Purification->Analysis End End: this compound Analysis->End

Caption: General experimental workflow for synthesis.

Product Characterization

The synthesized this compound can be characterized using various analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for quantitative analysis and purity assessment.[8][9][10] Spectroscopic methods such as NMR and IR spectroscopy can be used to confirm the chemical structure.

Conclusion

The synthesis of this compound from mandelic acid can be achieved through both robust chemical oxidation methods and highly selective biocatalytic routes. While permanganate oxidation is a classical and effective method, biocatalytic approaches using engineered microorganisms represent a more sustainable and environmentally friendly alternative. The choice of method will depend on factors such as desired purity, scale of production, and environmental considerations. This guide provides the foundational knowledge for researchers and professionals to select and optimize the synthesis of this important chemical intermediate.

References

Benzoylformic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzoylformic acid, also known as phenylglyoxylic acid, is an organic compound with the chemical formula C₈H₆O₃. It is a keto acid that plays a significant role as a metabolite, a precursor in organic synthesis, and a substrate for enzymatic reactions. This technical guide provides an in-depth overview of benzoylformic acid, including its chemical and physical properties, synthesis protocols, and key experimental methodologies relevant to researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

The fundamental properties of benzoylformic acid are summarized in the table below for quick reference.

PropertyValueReference
CAS Number 611-73-4[1][2]
Molecular Weight 150.13 g/mol [1][2]
Molecular Formula C₈H₆O₃[1][2]
Appearance Colorless to light yellow crystalline solid
Melting Point 64-66 °C
Synonyms This compound, 2-Oxo-2-phenylacetic acid[1]

Synthesis of Benzoylformic Acid

Several methods have been established for the synthesis of benzoylformic acid. Below are detailed protocols for two common approaches.

Hydrolysis of Benzoyl Cyanide

This method involves the hydrolysis of benzoyl cyanide using a strong acid.

Experimental Protocol:

  • In a 1-liter flask, combine 50 g (0.38 mole) of benzoyl cyanide and 500 mL of concentrated hydrochloric acid (sp. gr. 1.18).[2]

  • Shake the mixture intermittently until the solid has completely dissolved.[2]

  • Allow the solution to stand at room temperature for 5 days.[2]

  • Pour the resulting clear yellow solution into 2 liters of water.[2]

  • Extract the aqueous solution with one 400-mL portion and three 250-mL portions of ether.[2]

  • Combine the ether extracts and remove the ether by distillation from a steam bath.[2]

  • Place the residual oil in a vacuum desiccator containing phosphorus pentoxide and solid sodium hydroxide until completely dry to yield the crude solid acid.[2]

  • For purification, dissolve the crude acid in 750 mL of hot carbon tetrachloride and add 2 g of Norit (activated carbon).[2]

  • Filter the hot solution and allow it to cool to room temperature, then cool further in an ice-water bath to complete crystallization.[2]

  • Filter the solid acid with suction and dry it in a vacuum desiccator to obtain slightly yellow benzoylformic acid with a melting point of 64–66 °C.[2]

Oxidation of Mandelic Acid

This protocol describes the synthesis of benzoylformic acid via the oxidation of mandelic acid.

Experimental Protocol:

  • In a 12-liter earthenware crock equipped with a stirrer, place 375 g (2.5 moles) of mandelic acid and 500 cc of water.[3]

  • Start the stirrer and add a cool solution of 110 g (2.8 moles) of sodium hydroxide in 500 cc of water.[3]

  • Add 2000 g of cracked ice, followed by the gradual addition of a solution of 275 g (1.7 moles) of potassium permanganate in 4 liters of water over 2 to 3 hours, maintaining the temperature between 12° and 18°C.[3]

  • After the addition is complete, continue stirring for an additional 2 to 3 hours.

  • Filter the mixture to remove the manganese dioxide and wash the filter cake with 1 liter of water.[3]

  • Combine the filtrates and evaporate to a volume of 2.5-3 liters.

  • Carefully acidify the solution with 100 cc of concentrated sulfuric acid (sp. gr. 1.84) diluted with an equal volume of water to precipitate benzoic acid.[3]

  • Remove the benzoic acid by filtration.

  • Make the filtrate alkaline with 75 g of sodium hydroxide and concentrate to 800-1000 cc.[3]

  • Acidify with 280-300 cc of concentrated sulfuric acid and extract with ether.[3]

  • Remove the ether to obtain crude, liquid benzoylformic acid.[3]

G Synthesis of Benzoylformic Acid Workflow cluster_0 Hydrolysis of Benzoyl Cyanide cluster_1 Oxidation of Mandelic Acid Benzoyl Cyanide Benzoyl Cyanide Hydrolysis (HCl) Hydrolysis (HCl) Benzoyl Cyanide->Hydrolysis (HCl) Extraction (Ether) Extraction (Ether) Hydrolysis (HCl)->Extraction (Ether) Purification (Crystallization) Purification (Crystallization) Extraction (Ether)->Purification (Crystallization) Benzoylformic Acid_2 Benzoylformic Acid Extraction (Ether)->Benzoylformic Acid_2 Benzoylformic Acid_1 Benzoylformic Acid Purification (Crystallization)->Benzoylformic Acid_1 Mandelic Acid Mandelic Acid Oxidation (KMnO4) Oxidation (KMnO4) Mandelic Acid->Oxidation (KMnO4) Acidification & Filtration Acidification & Filtration Oxidation (KMnO4)->Acidification & Filtration Acidification & Filtration->Extraction (Ether) G Benzoylformate Decarboxylase Catalytic Cycle Benzoylformate Benzoylformate Adduct Covalent Adduct Benzoylformate->Adduct + ThDP-E ThDP-E ThDP-Enzyme Complex C2-carbanion C2-carbanion/enamine intermediate ThDP-E->C2-carbanion Deprotonation C2-carbanion->Adduct + Benzoylformate Benzaldehyde Benzaldehyde Adduct->Benzaldehyde Decarboxylation CO2 CO2 Adduct->CO2 Decarboxylation Benzaldehyde->ThDP-E Release & Regeneration

References

An In-depth Technical Guide to the Physical Properties of Oxo(phenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the key physical and spectroscopic properties of oxo(phenyl)acetic acid (also known as phenylglyoxylic acid or benzoylformic acid). It includes quantitative data, comprehensive experimental protocols for property determination, and a logical workflow for the characterization of the compound.

Quantitative Physical Properties

The physical properties of oxo(phenyl)acetic acid are summarized in the table below. These values are essential for its handling, purification, and application in research and synthesis.

PropertyValueNotes
Molecular Formula C₈H₆O₃-
Molar Mass 150.13 g/mol [1][2][3]-
Appearance Colorless solid[1]-
Melting Point 64–66 °C[1]Reported values vary slightly, e.g., 60-69 °C[4] and 65 °C[5].
Boiling Point 147–151 °C at 12 mmHg[4]Boiling point is pressure-dependent. Another source reports 163 °C at 15 mmHg[6].
Density 1.38 g/mL[4][5]-
Acidity (pKa) 2.15[1]Moderately acidic.
Solubility (Water) 920 g/L at 0 °C[6]This reported value is exceptionally high; caution is advised. For comparison, the related phenylacetic acid has a much lower solubility of ~15 g/L[7].

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of oxo(phenyl)acetic acid.

TechniqueExpected Characteristics
Infrared (IR) Spectroscopy - O-H Stretch (Carboxylic Acid): Very broad absorption from 2500–3300 cm⁻¹.[8][9][10] - C=O Stretch (Carboxylic Acid): Strong, sharp absorption around 1710–1760 cm⁻¹.[10] - C=O Stretch (α-Keto): Strong, sharp absorption, typically around 1680-1700 cm⁻¹. - C-O Stretch: Absorption in the 1210-1320 cm⁻¹ region.
¹H NMR Spectroscopy - -COOH Proton: Singlet, significantly deshielded, typically appearing near 12 δ.[10] This signal may be broad and its position is dependent on solvent and concentration. - Aromatic Protons: Multiplets in the range of 7.4–8.0 δ.
¹³C NMR Spectroscopy - Carboxyl Carbon (-COOH): Signal in the range of 165–185 δ.[10] - Keto Carbonyl Carbon (-C=O): Signal is also downfield, typically >190 ppm. - Aromatic Carbons: Signals in the 125–140 δ region.
Mass Spectrometry (MS) - Molecular Ion (M⁺): Peak corresponding to the molar mass (m/z ≈ 150). - Key Fragmentation: Expect loss of -COOH (m/z 45) and CO (m/z 28), leading to a prominent benzoyl cation peak (C₆H₅CO⁺) at m/z 105.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a solid organic compound like oxo(phenyl)acetic acid.

Melting Point Determination (Capillary Method)

This method determines the temperature range over which the solid-to-liquid phase transition occurs, providing an indication of purity.[11]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or DigiMelt)

  • Glass capillary tubes (sealed at one end)

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the oxo(phenyl)acetic acid sample is completely dry and finely powdered.[12]

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid (2-3 mm height) should enter the tube.[13]

  • Packing the Sample: Tap the sealed end of the tube on a hard surface or drop it through a long glass tube to compact the sample at the bottom.[14]

  • Measurement:

    • Insert the capillary tube into the heating block of the melting point apparatus.[12]

    • For an unknown melting point, perform a rapid heating run (10-20 °C/min) to find an approximate range.[13][14]

    • Allow the apparatus to cool. Using a new sample, heat rapidly to about 20 °C below the approximate melting point.

    • Decrease the heating rate to 1-2 °C per minute.[15]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁–T₂. Pure compounds typically have a sharp melting range of 0.5-1.5 °C.[15]

Boiling Point Determination (Micro-Reflux Method)

Since oxo(phenyl)acetic acid is a solid at room temperature, its boiling point is determined at reduced pressure to prevent decomposition. The micro-reflux method is suitable for small sample quantities.

Apparatus:

  • Small test tube

  • Thermometer

  • Capillary tube (sealed at one end)

  • Heating apparatus (e.g., oil bath or heating block)

  • Vacuum source and manometer

Procedure:

  • Sample Preparation: Place a small amount (a few milliliters) of the molten compound or a solution in a high-boiling solvent into the small test tube. For a pure substance determination, the substance must be liquid.

  • Setup: Place the small test tube in the heating apparatus. Insert the thermometer so the bulb is just above the liquid surface. Place the capillary tube, with its sealed end pointing up, into the liquid.[16]

  • Heating and Observation:

    • Heat the sample gently.[17] Initially, a stream of bubbles will emerge from the open end of the capillary tube as trapped air expands and escapes.[18]

    • Continue heating until a rapid and continuous stream of bubbles emerges. This indicates the vapor of the substance is escaping.[18]

  • Data Recording:

    • Stop heating and allow the apparatus to cool slowly.

    • The stream of bubbles will slow and eventually stop. The exact point at which the liquid is drawn back into the capillary tube is the boiling point at the given pressure.[17] Record this temperature.

    • Record the pressure from the manometer.

Solubility Determination

This protocol determines the solubility of the compound in a given solvent (e.g., water).

Apparatus:

  • Test tubes or vials

  • Balance

  • Graduated cylinder or pipette

  • Spatula

  • Shaker or vortex mixer

  • Constant temperature bath

Procedure:

  • Preparation: Add a precisely measured volume of the solvent (e.g., 10 mL of distilled water) to a test tube placed in a constant temperature bath.[19]

  • Solute Addition: Add a small, pre-weighed amount of oxo(phenyl)acetic acid to the solvent.[19]

  • Equilibration: Stopper the tube and shake it vigorously until the solid dissolves completely.[19]

  • Saturation: Continue adding small, weighed portions of the solute, shaking after each addition, until a small amount of solid remains undissolved, indicating a saturated solution.

  • Mass Calculation:

    • Weigh the remaining, undissolved solid.

    • Calculate the total mass of the dissolved solute by subtracting the mass of the undissolved solid from the total mass added.[19]

  • Reporting: Express the solubility as grams of solute per 100 mL of solvent ( g/100 mL) or grams per liter (g/L) at the specified temperature.

pKa Determination (Potentiometric Titration)

This method determines the acid dissociation constant by monitoring pH changes during titration with a strong base.

Apparatus:

  • pH meter with a combination pH electrode

  • Buret

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized strong base solution (e.g., 0.1 M NaOH)

Procedure:

  • Sample Preparation: Accurately weigh a sample of oxo(phenyl)acetic acid and dissolve it in a known volume of deionized water in a beaker.

  • Titration Setup:

    • Place the beaker on a magnetic stirrer and add a stir bar.

    • Immerse the calibrated pH electrode in the solution.[20]

    • Fill the buret with the standardized NaOH solution.

  • Titration:

    • Record the initial pH of the acid solution.

    • Add the NaOH solution in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the pH.[20]

    • Continue this process, reducing the increment size near the equivalence point (where the pH changes most rapidly), and proceed well past it.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point, which is the inflection point of the sigmoid curve.

    • The half-equivalence point is the volume of NaOH that is exactly half of the volume at the equivalence point.

    • According to the Henderson-Hasselbalch equation, at the half-equivalence point, pH = pKa.[20] Find the pH from your graph at this volume to determine the pKa of the acid.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of the physical properties of a compound such as oxo(phenyl)acetic acid.

G Sample Sample Received: Oxo(phenyl)acetic Acid Purity Purity & Identity Check Sample->Purity Initial Assessment Physical Physical Property Determination Purity->Physical Spectro Spectroscopic Analysis Purity->Spectro MP Melting Point Physical->MP BP Boiling Point Physical->BP Sol Solubility Physical->Sol pKa pKa Physical->pKa IR IR Spectro->IR NMR NMR (¹H, ¹³C) Spectro->NMR MS Mass Spec Spectro->MS Data Data Compilation & Reporting MP->Data BP->Data Sol->Data pKa->Data IR->Data NMR->Data MS->Data

Caption: Workflow for the physical and spectroscopic characterization of oxo(phenyl)acetic acid.

References

Phenylglyoxylic Acid as a Metabolite of Styrene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Styrene, a monomer widely used in the production of polymers, plastics, and resins, is an occupational and environmental chemical of significant interest. Human exposure to styrene primarily occurs through inhalation in industrial settings. Once absorbed, styrene undergoes extensive metabolism, leading to the formation of several urinary metabolites that serve as crucial biomarkers for assessing exposure. Among these, phenylglyoxylic acid (PGA) is a key secondary metabolite, formed from the oxidation of its precursor, mandelic acid (MA). The quantification of both MA and PGA in urine is the cornerstone of biological monitoring for styrene-exposed individuals. This technical guide provides a comprehensive overview of the metabolic pathway of styrene to this compound, quantitative data on its excretion, and detailed experimental protocols for its analysis.

Metabolic Pathway of Styrene to this compound

The biotransformation of styrene is a multi-step process primarily occurring in the liver. The main pathway involves the oxidation of the vinyl side chain, as illustrated in the signaling pathway diagram below.

Key Enzymatic Steps:
  • Oxidation of Styrene: Styrene is first oxidized to its reactive intermediate, styrene-7,8-oxide, a reaction catalyzed by cytochrome P450 enzymes (CYP), predominantly CYP2E1 and to a lesser extent, CYP2B6.[1][2]

  • Hydrolysis of Styrene-7,8-oxide: The resulting epoxide is then hydrolyzed to styrene glycol (phenylethylene glycol) by microsomal epoxide hydrolase (mEH).[1][2]

  • Oxidation to Mandelic Acid: Styrene glycol is further oxidized to mandelic acid. This conversion is thought to involve alcohol and aldehyde dehydrogenases.[2][3]

  • Formation of this compound: Finally, mandelic acid is oxidized to this compound, also mediated by dehydrogenases.[2][3]

Both mandelic acid and this compound are then primarily excreted in the urine.[4] The ratio of these two metabolites can vary depending on the time of sampling and individual metabolic differences.[5]

StyreneMetabolism Styrene Styrene Styrene_oxide Styrene-7,8-oxide Styrene->Styrene_oxide Cytochrome P450 (CYP2E1, CYP2B6) Styrene_glycol Styrene Glycol Styrene_oxide->Styrene_glycol Epoxide Hydrolase Mandelic_acid Mandelic Acid Styrene_glycol->Mandelic_acid Alcohol/Aldehyde Dehydrogenase Phenylglyoxylic_acid This compound Mandelic_acid->Phenylglyoxylic_acid Dehydrogenase Urine Urinary Excretion Mandelic_acid->Urine Phenylglyoxylic_acid->Urine

Caption: Metabolic pathway of styrene to this compound.

Quantitative Data on Styrene Metabolite Excretion

The urinary concentrations of mandelic acid and this compound are directly correlated with the extent of styrene exposure. Below are tables summarizing quantitative data from various studies.

Table 1: Urinary Metabolite Concentrations Following Controlled Styrene Exposure in Humans

Exposure Concentration (ppm)Exposure Duration (hours)Post-Exposure Sampling TimeMean Mandelic Acid (mg/g creatinine)Mean this compound (mg/g creatinine)Reference
104 mg/m³ (~24 ppm)124 hours (cumulative)--[6][7]
360 mg/m³ (~85 ppm)124 hours (cumulative)--[6][7]
508End of shift~600-[8]
1008End of shift~1290-[8]

Note: In the study by Johanson et al. (2000), the 24-hour excretion of MA and PGA accounted for 58% of the absorbed styrene dose at both exposure concentrations.[6][7]

Table 2: Biological Exposure Indices (BEIs) and Reference Ranges

AnalyteMatrixSampling TimeBEI ValueUnexposed Population LevelsReference
Mandelic AcidUrineEnd of shift800 mg/g creatinineUp to 5 mg/L[9]
Prior to next shift300 mg/g creatinine[9]
This compoundUrineEnd of shift240 mg/g creatinineNone detected[9]
Prior to next shift100 mg/g creatinine[9]

Table 3: Toxicokinetics of Styrene Metabolites in Humans

ParameterValueReference
Percentage of absorbed styrene excreted as MA and PGA~58% within 24 hours[6][7]
~90% of absorbed styrene is metabolized[10]
Half-life of Mandelic Acid in urine~2.1 hours (corrected for creatinine)[11]
Half-life of this compound in urine~5.1 hours (corrected for creatinine)[11]

Experimental Protocols for the Analysis of this compound

The accurate quantification of this compound and mandelic acid in urine is essential for biomonitoring. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed analytical techniques.

Protocol 1: Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is a generalized procedure based on common practices reported in the literature.[12][13][14]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection Acidification Acidification (e.g., with HCl) Urine_Sample->Acidification Extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) Acidification->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC System Reconstitution->Injection Separation Chromatographic Separation (Reversed-phase C18 column) Injection->Separation Detection UV Detection (e.g., at 225 nm) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification

Caption: General workflow for HPLC analysis of urinary styrene metabolites.

1. Sample Collection and Storage:

  • Collect urine samples in plastic containers without preservatives.[9]

  • Samples should be analyzed as soon as possible. If storage is necessary, refrigerate at 4°C for up to 4 days or freeze at -20°C for longer periods to ensure the stability of this compound.[15][16]

2. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette a known volume of urine (e.g., 2 mL) into a centrifuge tube.

  • Add an internal standard (e.g., p-hydroxybenzoic acid).

  • Acidify the urine to a pH of approximately 1.8-1.9 with an appropriate acid (e.g., 5% sulfuric acid).[13]

  • Add an extraction solvent (e.g., 5 mL of ethyl acetate) and vortex for 1-2 minutes.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in a known volume of the HPLC mobile phase (e.g., 1 mL).

3. HPLC Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.01 M potassium orthophosphate in 0.3% acetic acid, pH 2.5) and an organic modifier (e.g., acetonitrile and/or tetrahydrofuran). A common isocratic mobile phase is a mixture of acetonitrile and an acidic aqueous solution (e.g., 5:95 v/v).[13][14]

  • Flow Rate: Typically 1.0 - 1.2 mL/min.[13][14]

  • Detection: UV detection at a wavelength of approximately 225 nm.[14]

  • Injection Volume: 20 - 100 µL.

4. Quantification:

  • Prepare a series of calibration standards of mandelic acid and this compound in a pooled, unexposed urine matrix.

  • Analyze the standards using the same procedure as the samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Determine the concentration of the metabolites in the unknown samples from the calibration curve.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general outline for the simultaneous determination of styrene metabolites using GC-MS, which often requires derivatization.[17][18]

1. Sample Collection and Storage:

  • Follow the same procedures as for HPLC analysis.

2. Sample Preparation (Solid-Phase Extraction and Derivatization):

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol and then water.

    • Load the acidified urine sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analytes with a suitable organic solvent (e.g., ethyl acetate).[19]

  • Derivatization:

    • Evaporate the eluate to dryness.

    • Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to the dried extract to convert the acidic metabolites into their more volatile trimethylsilyl (TMS) derivatives.

    • Heat the mixture (e.g., at 60-80°C) for a specified time to complete the derivatization reaction.

3. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[17]

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is typically used to separate the derivatized metabolites. For example, an initial temperature of 80°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

  • Injection Mode: Splitless injection.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions for the TMS derivatives of mandelic acid, this compound, and the internal standard.

4. Quantification:

  • Prepare calibration standards in a similar manner to the HPLC method, including the derivatization step.

  • Construct a calibration curve based on the peak area ratios of the target ions of the analytes to the target ion of the internal standard.

  • Calculate the concentrations of the metabolites in the samples.

Inter-individual Variability in Styrene Metabolism

It is important to note that there is significant inter-individual variation in the metabolism of styrene.[5][6][7] This variability can be attributed to genetic polymorphisms in the metabolizing enzymes, particularly CYP2E1 and mEH.[2] These genetic differences can influence the rate of styrene metabolism and the resulting urinary concentrations of mandelic and phenylglyoxylic acids, which should be considered when interpreting biomonitoring data.

Conclusion

This compound is a crucial metabolite for the biological monitoring of styrene exposure. Its presence and concentration in urine, along with its precursor mandelic acid, provide a reliable indication of an individual's absorbed dose of styrene. The analytical methods outlined in this guide, particularly HPLC and GC-MS, offer sensitive and specific means for their quantification. A thorough understanding of the metabolic pathway, toxicokinetics, and potential for inter-individual variability is essential for the accurate interpretation of biomonitoring results in both research and occupational health settings.

References

The Discovery and Enduring Utility of Phenylglyoxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylglyoxylic acid, also known as benzoylformic acid, is an alpha-keto acid of significant interest in organic synthesis and pharmaceutical development. This technical guide provides a comprehensive overview of its discovery, historical synthetic routes, and detailed experimental protocols. Key quantitative data are presented in tabular format for easy reference. Furthermore, synthetic pathways and experimental workflows are illustrated using logical diagrams to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound (C₆H₅COCOOH) is a versatile organic compound characterized by a phenyl group attached to a glyoxylic acid moiety. Its unique structure, combining both a carboxylic acid and a ketone, makes it a valuable precursor in a variety of chemical transformations. It serves as a key building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Notably, it is also a metabolite of styrene and ethylbenzene, making it a relevant biomarker for environmental and occupational exposure monitoring.[1][2][3] This guide delves into the historical context of its discovery and the evolution of its synthesis, providing researchers with a solid foundation for its application in modern chemistry.

Discovery and Historical Context

While the precise date and individual discoverer of this compound are not extensively documented in readily available literature, its preparation and chemical characterization date back to the late 19th and early 20th centuries. Early investigations into the oxidation of mandelic acid and the hydrolysis of related compounds likely led to its initial synthesis and identification. The references in early 20th-century publications, such as Organic Syntheses, indicate that by that time, its preparation was a well-established procedure in the chemical community.[4] The historical development of its synthesis has been driven by the need for efficient and scalable methods for its production, reflecting its growing importance as a chemical intermediate.

Physicochemical Properties

This compound is a colorless to light yellow crystalline solid.[5][6] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₆O₃[5][6]
Molar Mass 150.13 g/mol [5][6]
Melting Point 64–66 °C[5][7][8]
Boiling Point 163 °C at 15 mmHg; 138-141 °C at 12 mmHg[6][9]
pKa 2.15[5]
Solubility in Water 920 g/L at 0 °C[6]
Appearance Colorless to off-white solid[5][8]

Key Synthetic Methodologies

Several synthetic routes to this compound have been developed and refined over the years. The two most prominent methods are the oxidation of mandelic acid and the hydrolysis of benzoyl cyanide.

Oxidation of Mandelic Acid

The oxidation of mandelic acid is a classical and widely used method for the preparation of this compound.[5] Various oxidizing agents can be employed, with potassium permanganate being a common choice.[5] The reaction proceeds by the oxidation of the secondary alcohol group in mandelic acid to a ketone.

Oxidation_of_Mandelic_Acid Mandelic_Acid Mandelic Acid (C₆H₅CH(OH)COOH) Phenylglyoxylic_Acid This compound (C₆H₅COCOOH) Mandelic_Acid->Phenylglyoxylic_Acid Oxidation Oxidizing_Agent [O] (e.g., KMnO₄)

Figure 1. Oxidation of Mandelic Acid to this compound.

Hydrolysis of Benzoyl Cyanide

Another important synthetic route is the hydrolysis of benzoyl cyanide.[5][9] This method involves the conversion of the nitrile group to a carboxylic acid. The reaction can be carried out under acidic or basic conditions. More recent developments have explored enzymatic hydrolysis, offering a biocatalytic alternative.[10]

Hydrolysis_of_Benzoyl_Cyanide Benzoyl_Cyanide Benzoyl Cyanide (C₆H₅COCN) Phenylglyoxylic_Acid This compound (C₆H₅COCOOH) Benzoyl_Cyanide->Phenylglyoxylic_Acid Hydrolysis Reagents H₂O, H⁺ or OH⁻

Figure 2. Hydrolysis of Benzoyl Cyanide to this compound.

Detailed Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound based on established literature procedures.

Protocol 1: Synthesis via Oxidation of Mandelic Acid

This protocol is adapted from the procedure for the preparation of ethyl benzoylformate, with modifications to isolate the free acid.[4]

Materials:

  • Mandelic acid (375 g, 2.5 moles)

  • Potassium permanganate

  • Sodium hydroxide

  • Concentrated sulfuric acid

  • Ether

  • Water

Procedure:

  • Perform the oxidation of mandelic acid with cold alkaline potassium permanganate as described for the synthesis of ethyl benzoylformate.

  • After the removal of manganese dioxide by filtration, combine the filtrates.

  • Evaporate the combined filtrates to a volume of 2500–3000 mL.

  • Carefully acidify the solution to precipitate any benzoic acid by the addition of 100 mL of concentrated sulfuric acid (sp. gr. 1.84) previously diluted with an equal volume of water and cooled.

  • Remove the precipitated benzoic acid (approximately 25–30 g) by filtration.

  • Make the filtrate alkaline with 75 g of sodium hydroxide and concentrate it to a volume of 800–1000 mL.

  • Perform the subsequent acidification with 280–300 mL of concentrated sulfuric acid and extract the product with ether.

  • After removing the ether by distillation, approximately 280 g of crude, liquid this compound remains, which can be further purified by recrystallization.

Protocol 2: Synthesis via Hydrolysis of Benzoyl Cyanide

This protocol is based on a procedure described in a patent for the preparation of this compound.[9]

Materials:

  • Benzoyl cyanide (13.1 g, 0.1 mol)

  • Concentrated hydrochloric acid (70 mL)

  • Water

  • Chloroform

  • Sodium sulfate

  • Ligroin (for recrystallization)

Procedure:

  • Stir a mixture of 13.1 g (0.1 mol) of benzoyl cyanide and 70 mL of concentrated hydrochloric acid for 18 hours at 50 °C.

  • After cooling, pour the mixture into 300 mL of water.

  • Extract the aqueous mixture with chloroform.

  • Dry the chloroform extract over anhydrous sodium sulfate.

  • Evaporate the chloroform to obtain the crude product.

  • Distill the residue in vacuo. The fraction boiling at 138°-141° C./12 mm Hg is collected, yielding approximately 7.0 g (47% of theory) of this compound.[9]

  • The distillate, which solidifies upon standing, can be recrystallized from ligroin to yield a product with a melting point of 64.5°-65.5° C.[9]

Experimental Workflow and Logic

The general workflow for the synthesis and purification of this compound involves a series of sequential steps, from the initial reaction to the isolation and purification of the final product.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Starting Materials (e.g., Mandelic Acid or Benzoyl Cyanide) Reaction Chemical Reaction (Oxidation or Hydrolysis) Start->Reaction Quenching Reaction Quenching (if necessary) Reaction->Quenching Extraction Product Extraction (e.g., with Ether or Chloroform) Quenching->Extraction Washing Washing of Organic Layer Extraction->Washing Drying Drying of Organic Layer (e.g., with Na₂SO₄) Washing->Drying Solvent_Removal Solvent Removal (Evaporation or Distillation) Drying->Solvent_Removal Purification_Method Purification (Distillation or Recrystallization) Solvent_Removal->Purification_Method Final_Product Pure this compound Purification_Method->Final_Product

Figure 3. General Experimental Workflow for this compound Synthesis.

Applications and Future Outlook

This compound continues to be a compound of significant interest. Its derivatives have shown anti-inflammatory activity, and it is a precursor for the synthesis of various heterocyclic compounds with potential biological activities.[2][11] In drug development, it serves as a valuable scaffold for the design of novel therapeutic agents. The development of more sustainable and efficient synthetic methods, including biocatalytic routes, will further enhance its utility in both academic research and industrial applications.[10]

Conclusion

This technical guide has provided a comprehensive overview of the discovery, synthesis, and key properties of this compound. The detailed experimental protocols and illustrative diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The continued exploration of this versatile molecule is poised to yield further innovations in both fundamental science and applied technology.

References

Phenylglyoxylic Acid: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for phenylglyoxylic acid (CAS No. 611-73-4), a key chemical intermediate in various synthetic processes. This document outlines the known hazards, exposure controls, and emergency procedures to ensure its safe use in a laboratory and manufacturing environment.

Chemical and Physical Properties

This compound, also known as benzoylformic acid, is a light yellow crystalline solid.[1] It is a 2-oxo monocarboxylic acid, structurally consisting of a glyoxylic acid with a phenyl group substituent.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₆O₃[1][2][3]
Molecular Weight 150.13 g/mol [1][2][3][4]
Appearance Light yellow crystalline solid[1]
Melting Point 66 °C[1]
Boiling Point 163 °C at 15 mm Hg[1]
Solubility 920 g/L in water at 0 °C[1]
CAS Number 611-73-4[1][2][4][5]

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are skin, eye, and respiratory irritation.[1][5][6]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

The GHS pictograms associated with these hazards is the exclamation mark (GHS07).[4] The signal word is "Warning".[4][5]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[5] However, some data is available.

Acute Toxicity:

  • Intravenous LD50 (mouse): 180 mg/kg[7]

Chronic Toxicity and Other Studies:

  • Studies in rats have shown that oral administration of this compound over three months can lead to an increased relative kidney weight at high doses, though no structural changes in the kidney were observed.[8]

  • Some studies suggest that this compound, a metabolite of styrene, may be responsible for some of the neurotoxic effects observed after styrene exposure.[8][9] Specifically, it has been shown to induce striatal-motor toxicity in rats.[9][10]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Handling:

  • Avoid contact with skin, eyes, and clothing.[6]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[5][6]

  • Use only in a well-ventilated area or outdoors.[5][6]

  • Wash hands and any exposed skin thoroughly after handling.[5][6]

  • Wear appropriate personal protective equipment (PPE).[2][5]

Storage:

  • Keep container tightly closed in a dry, cool, and well-ventilated place.[5][6][11]

  • Store locked up.[5]

  • Recommended storage temperatures can vary, with some suppliers recommending 4°C for long-term storage.[11]

Incompatible Materials:

  • Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2][5]

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment are essential to prevent exposure.

Engineering Controls:

  • Ensure adequate ventilation, especially in confined areas.[2][11]

  • Use of a local exhaust ventilation system is recommended.

  • Eyewash stations and safety showers should be readily accessible near the workstation.[5]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side shields or goggles conforming to EN166.[5][11]

  • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[5][11]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be worn.[11] For high airborne contaminant concentrations, positive-pressure supplied air respirators may be necessary.[11]

The following diagram illustrates a general workflow for handling hazardous chemicals like this compound in a laboratory setting.

Handling_Workflow General Laboratory Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_workspace Prepare Ventilated Workspace prep_ppe->prep_workspace weigh Weigh this compound prep_workspace->weigh Proceed to handling dissolve Dissolve/Use in Reaction weigh->dissolve decontaminate Decontaminate Glassware and Surfaces dissolve->decontaminate After experiment completion dispose Dispose of Waste in Accordance with Regulations decontaminate->dispose remove_ppe Remove and Dispose of/Clean PPE dispose->remove_ppe

Caption: General laboratory handling workflow for this compound.

First Aid Measures

In case of exposure, immediate action is necessary.

Table 3: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.[5][6]
Skin Contact Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][6]
Ingestion Do NOT induce vomiting. Clean mouth with water. Never give anything by mouth to an unconscious person. If possible, drink milk afterwards. Call a physician.[2][5][11]

The logical flow for responding to an exposure incident is outlined in the following diagram.

First_Aid_Flowchart First Aid Response to this compound Exposure cluster_actions Immediate Actions start Exposure Occurs assess_safety Assess Scene for Safety start->assess_safety remove_from_exposure Remove from Exposure Source assess_safety->remove_from_exposure inhalation Inhalation: Move to fresh air. skin Skin Contact: Wash with soap and water. eye Eye Contact: Rinse with water for 15 mins. ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. seek_medical Seek Medical Attention inhalation->seek_medical skin->seek_medical eye->seek_medical ingestion->seek_medical provide_sds Provide SDS to Medical Personnel seek_medical->provide_sds

Caption: First aid response flowchart for this compound exposure.

Fire-Fighting Measures

Suitable Extinguishing Media:

  • Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[2][3][5]

Unsuitable Extinguishing Media:

  • Do not use a water jet, as it may spread the fire.[12]

Specific Hazards Arising from the Chemical:

  • Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).[5]

Protective Equipment for Firefighters:

  • As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[5][11]

Accidental Release Measures

Personal Precautions:

  • Ensure adequate ventilation.

  • Use personal protective equipment as required.[11]

  • Avoid breathing vapors, mist, or gas.[2]

Environmental Precautions:

  • Prevent the product from entering drains or water courses.[2][3]

Methods for Containment and Cleaning Up:

  • For solid spills, sweep up and shovel into suitable containers for disposal.[5] Avoid creating dust.[11]

  • For liquid spills, absorb with an inert absorbent material (e.g., diatomite, universal binders) and place in a suitable container for disposal.[2]

  • Clean the contaminated surface thoroughly.[11]

Disposal Considerations

Dispose of contents and containers to an approved waste disposal plant in accordance with applicable local, regional, and national laws and regulations.[5][11] Do not empty into drains.[5]

Experimental Protocols

Detailed experimental protocols for assessing the specific toxicity of this compound are not widely available in the public domain. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for chemical safety testing. For the hazards identified for this compound, the following standard protocols would be relevant:

  • OECD Test Guideline 404: Acute Dermal Irritation/Corrosion: This guideline is used to assess the potential of a substance to cause skin irritation or corrosion. The test substance is applied to the skin of an animal (typically a rabbit) and the effects are observed and scored over a period of time.

  • OECD Test Guideline 405: Acute Eye Irritation/Corrosion: This guideline is used to evaluate the potential of a substance to cause eye irritation or damage. The test substance is instilled into the eye of an animal (usually a rabbit) and the effects on the cornea, iris, and conjunctiva are assessed.

  • OECD Test Guideline 403: Acute Inhalation Toxicity: This guideline is used to determine the toxicity of a substance when inhaled. Animals are exposed to the substance in the air for a defined period, and the health effects are monitored.

The general workflow for such a toxicological assessment is depicted below.

Toxicology_Workflow General Toxicological Assessment Workflow cluster_planning Study Planning cluster_execution In-Life Phase cluster_analysis Analysis and Reporting select_guideline Select Appropriate OECD Guideline protocol_dev Develop Detailed Study Protocol select_guideline->protocol_dev dose_prep Prepare Test Substance Formulations protocol_dev->dose_prep Proceed to execution animal_dosing Administer Substance to Test Animals dose_prep->animal_dosing clinical_obs Conduct Clinical Observations animal_dosing->clinical_obs necropsy Perform Necropsy and Histopathology clinical_obs->necropsy After observation period data_analysis Analyze and Interpret Data necropsy->data_analysis report_gen Generate Final Study Report data_analysis->report_gen

Caption: General workflow for a toxicological assessment study.

References

An In-depth Technical Guide to the Solubility of Phenylglyoxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of phenylglyoxylic acid in various solvents. The document includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction to this compound

This compound (also known as benzoylformic acid) is an organic compound with the formula C₆H₅COCOOH.[1] It is a 2-oxo monocarboxylic acid where the aldehyde hydrogen of glyoxylic acid is replaced by a phenyl group.[2][3][4] At room temperature, it typically appears as a white to off-white or light yellow crystalline solid.[2][3][4] This compound serves as a key building block in chemical synthesis and is utilized in the production of pharmaceutical intermediates and food additives.[5] It is also recognized as a metabolite of ethylbenzene and styrene, making it a useful biomarker for exposure to these compounds.[2][4][6][7][8]

The solubility of this compound is a critical parameter for its application in various chemical reactions and formulations. It exhibits moderate solubility in polar solvents.[2]

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound in different solvents.

SolventTemperatureSolubilityMolar Concentration (mM)Source(s)
Water0 °C920 g/L (920,000 mg/L)~6128[3][9]
MethanolNot Specified0.1 g/mL (100 g/L)~666[2][10]
ChloroformNot Specified10% (w/v)-[10]
DMSONot Specified3 mg/mL (3 g/L)19.98[6]
DMSONot Specified30 mg/mL (30 g/L)199.82[5][7]
DMSONot Specified50 mg/mL (50 g/L)333.04[8]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% SalineNot Specified1 mg/mL (1 g/L)6.66[6]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.[11] This method ensures that the solvent is fully saturated with the solute, providing an accurate measure of solubility at a given temperature.

3.1. Materials and Equipment

  • This compound (solute)

  • Selected solvent(s)

  • Sealed glass vials or flasks

  • Temperature-controlled shaker or agitator

  • Centrifuge

  • Syringe filters (e.g., PTFE, chemically inert)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Thermometer

3.2. Procedure

  • Preparation of a Saturated Solution :

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container. The excess solid is crucial to ensure that equilibrium is reached.

    • Place the container in a temperature-controlled shaker or agitator.[11] Maintain a constant temperature throughout the experiment, as solubility is temperature-dependent.[12][13]

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.[11]

  • Phase Separation :

    • Once equilibrium is achieved, separate the undissolved solid from the saturated solution.[11]

    • This is typically done by centrifuging the sample to pellet the excess solid.

    • Carefully aspirate the supernatant (the saturated solution) and filter it through a chemically inert syringe filter to remove any remaining solid particles.[11]

  • Quantification of Solute :

    • Accurately dilute a known volume of the clear, saturated filtrate with an appropriate solvent.

    • Determine the concentration of this compound in the diluted filtrate using a calibrated analytical method, such as HPLC.[11]

    • A calibration curve should be generated using standard solutions of this compound at known concentrations to ensure accurate quantification.[11]

  • Data Reporting :

    • Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

    • Report the solubility in standard units such as mg/mL, g/L, or molarity (mol/L), and always specify the temperature at which the measurement was conducted.[11]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Reporting start Start add_excess Add Excess Solute to Solvent start->add_excess agitate Agitate at Constant Temperature (24-72h) add_excess->agitate centrifuge Centrifuge agitate->centrifuge filter_supernatant Filter Supernatant centrifuge->filter_supernatant quantify Quantify Concentration (e.g., HPLC) filter_supernatant->quantify report Report Solubility (mg/mL, mol/L) at Temp. quantify->report end End report->end

Caption: A generalized workflow for determining equilibrium solubility.

References

The Natural Occurrence of Benzoylformate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylformate, also known as phenylglyoxylate, is an alpha-keto acid that serves as a critical intermediate in the metabolic pathways of various organisms, ranging from bacteria to plants. Its strategic position in catabolic and biosynthetic routes makes it a molecule of significant interest for researchers in biochemistry, microbiology, and drug development. This technical guide provides an in-depth exploration of the natural occurrence of benzoylformate, detailing its metabolic pathways, summarizing quantitative data, and outlining relevant experimental protocols.

Biosynthesis and Metabolic Pathways

Benzoylformate is primarily recognized for its role in the mandelate pathway, a metabolic route for the degradation of mandelic acid, particularly well-characterized in bacteria such as Pseudomonas putida.[1][2][3] This pathway allows microorganisms to utilize mandelate as a sole source of carbon and energy.[4][5][6]

The key enzymatic reactions involving benzoylformate include:

  • Formation from (S)-Mandelate: The enzyme (S)-mandelate dehydrogenase (EC 1.1.99.31) catalyzes the oxidation of (S)-mandelate to produce benzoylformate (2-oxo-2-phenylacetate).[4][7] This enzyme is a member of the FMN-dependent α-hydroxy-acid oxidase/dehydrogenase family.[5]

  • Decarboxylation to Benzaldehyde: Benzoylformate decarboxylase (EC 4.1.1.7), a thiamin diphosphate (ThDP)-dependent enzyme, catalyzes the non-oxidative decarboxylation of benzoylformate to yield benzaldehyde and carbon dioxide.[1][2][8][9] This enzyme is a crucial component of the mandelate pathway and also participates in the degradation of toluene and xylene.[9]

In addition to its catabolic role, benzoylformate can be involved in biosynthetic reactions. For instance, benzoylformate decarboxylase can catalyze the reverse reaction, a carboligation, to form chiral α-hydroxy ketones, which are valuable in organic synthesis.[8][10]

While the mandelate pathway is the most documented source of benzoylformate, the biosynthesis of benzoic acids in plants also presents potential routes for its formation, originating from phenylalanine.[11][12][13] These pathways are complex and involve a network of parallel and intersecting reactions across different subcellular compartments.[11]

Signaling Pathways and Metabolic Interconnections

The following diagram illustrates the central role of benzoylformate in the mandelate pathway.

mandelate_pathway Mandelate (S)-Mandelate Benzoylformate Benzoylformate Mandelate->Benzoylformate (S)-Mandelate Dehydrogenase Benzaldehyde Benzaldehyde Benzoylformate->Benzaldehyde Benzoylformate Decarboxylase Benzoate Benzoate Benzaldehyde->Benzoate Benzaldehyde Dehydrogenase

Figure 1: The Mandelate Pathway.

Quantitative Data on Natural Occurrence

Quantitative data on the endogenous levels of benzoylformate in various biological systems is limited. However, its presence as a metabolic intermediate is well-established in microorganisms that utilize the mandelate pathway. The concentration of benzoylformate in these systems is typically transient and depends on the metabolic flux through the pathway.

Organism/SystemCompoundConcentrationAnalytical MethodReference
Pseudomonas putida culturesBenzoylformateNot explicitly quantified but implied as a transient intermediate during mandelate metabolism.Enzymatic assays, Spectrophotometry[1][2]
Human Xenobiotic MetabolitePhenylglyoxylateDetected as a metabolite.Not specified in the provided abstracts.[14]

Note: The table highlights the current gap in literature regarding absolute quantification of benzoylformate in natural contexts. Further research employing sensitive analytical techniques is required to establish baseline concentrations in various organisms and tissues.

Experimental Protocols

Enzymatic Assay for Benzoylformate Decarboxylase Activity

This protocol is adapted from studies on benzoylformate decarboxylase from Pseudomonas putida.[8][15]

Principle: The activity of benzoylformate decarboxylase is determined by monitoring the decrease in absorbance at a specific wavelength due to the conversion of benzoylformate to benzaldehyde.

Materials:

  • Benzoylformate (substrate)

  • Thiamin diphosphate (ThDP) (cofactor)

  • Magnesium chloride (MgCl₂)

  • Buffer solution (e.g., potassium phosphate buffer, pH 6.0)

  • Purified benzoylformate decarboxylase enzyme

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the buffer, ThDP, and MgCl₂ in a quartz cuvette.

  • Add a known concentration of the benzoylformate substrate to the reaction mixture.

  • Initiate the reaction by adding the purified benzoylformate decarboxylase enzyme.

  • Immediately monitor the decrease in absorbance at a wavelength where benzoylformate has a significant absorbance and benzaldehyde has a minimal absorbance (e.g., 310 nm).

  • Calculate the rate of the reaction from the initial linear portion of the absorbance versus time plot. The molar extinction coefficient of benzoylformate at the chosen wavelength is required for this calculation.

Workflow for Quantification of Small Molecules in Biological Samples using LC-MS/MS with Benzoyl Chloride Derivatization

This protocol provides a general workflow for the quantification of small molecules, which can be adapted for benzoylformate, from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with benzoyl chloride (BzCl) derivatization.[16][17] This derivatization enhances the chromatographic retention and mass spectrometric detection of polar analytes.

lc_ms_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., cell lysate, plasma) Extraction Metabolite Extraction (e.g., protein precipitation with acetonitrile) Sample->Extraction Supernatant Collect Supernatant Extraction->Supernatant Add_Base Add Base (e.g., Sodium Carbonate) Supernatant->Add_Base Add_BzCl Add Benzoyl Chloride (in acetonitrile) Add_Base->Add_BzCl Add_IS Add Internal Standard (¹³C-BzCl labeled) Add_BzCl->Add_IS LC_MS LC-MS/MS Analysis Add_IS->LC_MS Data_Processing Data Processing and Quantification LC_MS->Data_Processing

Figure 2: LC-MS/MS Workflow with Benzoyl Chloride Derivatization.

Procedure Outline:

  • Sample Preparation: Homogenize the biological sample and precipitate proteins using a solvent like acetonitrile. Centrifuge and collect the supernatant containing the metabolites.[17]

  • Derivatization:

    • Adjust the pH of the supernatant to be basic (around pH 9) using a buffer like sodium carbonate.[16]

    • Add a solution of benzoyl chloride in acetonitrile to the sample. The reaction is typically rapid.[16][17]

    • For quantitative analysis, add a stable isotope-labeled internal standard, such as ¹³C₆-benzoyl chloride-derivatized standard.[16]

  • LC-MS/MS Analysis:

    • Inject the derivatized sample into an LC-MS/MS system.

    • Separate the analytes using a suitable chromatography column and gradient.

    • Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The precursor ion will be the mass of the benzoylated analyte, and the product ion will typically be the benzoyl group (m/z 105).[16]

  • Data Analysis: Process the chromatographic data to determine the peak areas of the analyte and the internal standard. Construct a calibration curve to quantify the concentration of benzoylformate in the original sample.

Conclusion

Benzoylformate is a key metabolic intermediate with a well-defined role in the microbial degradation of mandelic acid. Its natural occurrence extends to being a potential intermediate in plant benzoic acid biosynthesis. While its presence is qualitatively established in these systems, there is a significant need for quantitative studies to determine its endogenous concentrations across a wider range of organisms and tissues. The development and application of sensitive analytical methods, such as LC-MS/MS with derivatization, will be crucial in advancing our understanding of the physiological and pathological roles of benzoylformate. This knowledge will be invaluable for researchers in fundamental biology and for professionals in drug development exploring novel metabolic targets.

References

An In-depth Technical Guide to the Reaction Mechanisms of Phenylglyoxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenylglyoxylic acid, a versatile α-keto acid, serves as a crucial building block in organic synthesis and holds significance in various biological processes. Its unique reactivity, stemming from the adjacent carboxyl and carbonyl functionalities, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the core reaction mechanisms of this compound, including its synthesis, decarboxylation, and its role as a precursor in advanced synthetic methodologies.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes, most notably via the oxidation of mandelic acid or the hydrolysis of benzoyl cyanide.

Oxidation of Mandelic Acid

A common and efficient method for synthesizing this compound is the oxidation of mandelic acid. Various oxidizing agents can be employed, with potassium permanganate (KMnO4) being a classical and effective choice.[1] The reaction proceeds via the oxidation of the secondary alcohol group of mandelic acid to a ketone.

Experimental Protocol: Oxidation of Mandelic Acid with Potassium Permanganate

This protocol is adapted from established organic synthesis procedures.[2]

  • Preparation of Reagents: Dissolve 2.5 moles of mandelic acid in a suitable volume of cold, aqueous alkaline solution. Separately, prepare a solution of potassium permanganate.

  • Reaction Execution: Slowly add the potassium permanganate solution to the mandelic acid solution while maintaining a low temperature with an ice bath to control the exothermic reaction.

  • Work-up: After the reaction is complete (indicated by the disappearance of the purple permanganate color), the manganese dioxide byproduct is removed by filtration.

  • Isolation: The filtrate is then carefully acidified to precipitate benzoic acid as a byproduct, which is removed by filtration. The resulting solution is further acidified and extracted with a suitable organic solvent (e.g., diethyl ether).

  • Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield crude this compound. Further purification can be achieved by recrystallization.[2]

Quantitative Data for this compound Synthesis

Starting MaterialOxidizing AgentSolventYieldReference
Mandelic AcidPotassium PermanganateWater (alkaline)50-67%[2]
Racemic Mandelic AcidBiocatalytic cascade (mandelate racemase, D-mandelate dehydrogenase, L-lactate dehydrogenase)Aqueous buffer98% conversion[3]
Benzoyl CyanideSulfuric Acid/Water-47%[4]

Synthesis_of_Phenylglyoxylic_Acid cluster_oxidation Oxidation Route cluster_hydrolysis Hydrolysis Route Mandelic_Acid Mandelic Acid KMnO4 KMnO4 Phenylglyoxylic_Acid_Ox This compound Benzoyl_Cyanide Benzoyl Cyanide H2SO4_H2O H2SO4 / H2O Phenylglyoxylic_Acid_Hy This compound

Caption: Proposed mechanism for the decarboxylation of this compound with H2O2. [5] Experimental Protocol: Real-time NMR Study of Decarboxylation

This protocol is a summary of the experimental setup described for the hyperpolarized 13C NMR study. [5]

  • Sample Preparation: A solution of this compound is hyperpolarized using dissolution-dynamic nuclear polarization (D-DNP).

  • Reaction Initiation: 25µL of 30% hydrogen peroxide is preloaded into an NMR tube. The hyperpolarized this compound solution is then rapidly mixed with the hydrogen peroxide in the NMR tube.

  • Data Acquisition: Time-resolved 13C NMR spectra are acquired immediately after mixing with a time resolution of 1 second to observe the decay of the reactant signals and the appearance of product signals in real-time. The final concentrations of this compound and hydrogen peroxide after dissolution were 25 mM and 544 mM, respectively, creating pseudo-first-order reaction conditions. [5]

Photochemical Decarboxylation

This compound can undergo photodecarboxylation upon irradiation with UV light, leading to the formation of benzaldehyde. This reaction is particularly efficient in aqueous solutions. The quantum yield for this process is dependent on the solvent, water content, and pH. [6] Quantitative Data for Photochemical Decarboxylation

SolventWavelength Range (nm)Quantum Yield (Φ)Reference
Aqueous Solution250 - 400~0.6 - 0.8[6]
Acetonitrile (with NH4SCN)Visible Light38 (chain reaction)

dot

Photochemical_Decarboxylation PhGA This compound Excited_PhGA Excited State This compound* PhGA->Excited_PhGA hν (UV light) Benzoyl_Radical Benzoyl Radical Excited_PhGA->Benzoyl_Radical Decarboxylation CO2 CO2 Excited_PhGA->CO2 Benzaldehyde Benzaldehyde Benzoyl_Radical->Benzaldehyde Hydrogen Abstraction

Caption: Photochemical decarboxylation of this compound.

This compound in Palladium-Catalyzed Reactions

This compound has emerged as a valuable acyl source in palladium-catalyzed C-H activation and acylation reactions. These methods provide a direct approach to the synthesis of acylated aromatic compounds.

Decarboxylative Ortho-Acylation of Tertiary Benzamides

A palladium-catalyzed ortho-acylation of tertiary benzamides using arylglyoxylic acids has been developed. [7]The reaction proceeds via a proposed Pd(II)/Pd(III) catalytic cycle.

Experimental Protocol: Palladium-Catalyzed Ortho-Acylation

The following is a general procedure for this transformation. [7]

  • Reaction Setup: An oven-dried screw-cap vial is charged with the N,N-dialkyl benzamide (0.3 mmol), α-oxocarboxylic acid (0.6 mmol), Pd(TFA)2 (10 mol %), (NH4)2S2O8 (3 equiv), and DCE (2 mL).

  • Reaction Conditions: The vial is sealed, and the mixture is stirred at 80°C for 24 hours.

  • Work-up: The reaction mixture is cooled to room temperature and neutralized with a saturated solution of NaHCO3.

  • Isolation and Purification: The product is extracted with an organic solvent (e.g., EtOAc), and the combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.

Quantitative Data for Palladium-Catalyzed Ortho-Acylation

SubstrateThis compound DerivativeYieldReference
N,N-diethylbenzamideThis compoundGood to Excellent[7]
N-methyl-3-phenylquinoxalin-2(1H)-oneThis compoundup to 95%[8][9]
O-Phenyl CarbamatesAryl-substituted glyoxylic acid-[10]

dot

Pd_Catalyzed_Acylation Pd_II Pd(II) Palladacycle Palladacycle Intermediate Pd_II->Palladacycle C-H Activation Benzamide Tertiary Benzamide Benzamide->Palladacycle Pd_III Pd(III) Intermediate Palladacycle->Pd_III Oxidative Addition Acyl_Radical Acyl Radical (from this compound + Oxidant) Acyl_Radical->Pd_III Pd_III->Pd_II Acylated_Product Ortho-Acylated Benzamide Pd_III->Acylated_Product Reductive Elimination

Caption: Proposed catalytic cycle for Pd-catalyzed ortho-acylation. [7]

Synthesis of Heterocycles

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, such as benzothiazoles and benzoxazinones.

Niobium-Promoted Synthesis of 2-Arylbenzothiazoles

The reaction of α-arylglyoxylic acids with o-aminothiophenol, catalyzed by ammonium niobium oxalate (ANO), provides an efficient route to 2-arylbenzothiazoles. [11] Experimental Protocol: Niobium-Promoted Synthesis of 2-Arylbenzothiazoles

A general procedure for this synthesis is as follows: [11]

  • Reaction Mixture: A mixture of the α-arylglyoxylic acid, o-aminothiophenol, and a catalytic amount of ammonium niobium oxalate is prepared in a suitable solvent such as PEG-400.

  • Reaction Conditions: The reaction mixture is heated or subjected to ultrasound irradiation to promote the reaction.

  • Work-up and Purification: After completion of the reaction, the product is isolated by extraction and purified by standard techniques like column chromatography.

dot

Niobium_Promoted_Synthesis PhGA This compound Intermediate Intermediate PhGA->Intermediate Aminothiophenol o-Aminothiophenol Aminothiophenol->Intermediate Condensation Benzothiazole 2-Arylbenzothiazole Intermediate->Benzothiazole Cyclization & Decarboxylation ANO ANO Catalyst

Caption: Niobium-promoted synthesis of 2-arylbenzothiazoles.

Enzymatic Reactions

This compound is also involved in enzymatic transformations. For instance, it can be produced from phenylglyoxal through an oxidation reaction catalyzed by enzymes like Novozyme 435, which simultaneously catalyzes the intramolecular Cannizzaro reaction of phenylglyoxal to mandelic acid. [12] Experimental Protocol: Enzyme-Catalyzed Oxidation of Phenylglyoxal

The following protocol is based on the study of the Novozyme 435 catalyzed reaction of phenylglyoxal. [12]

  • Reaction Medium: A solution of phenylglyoxal (1 mM) is prepared in a 100 mM sodium phosphate buffer (pH 7.0).

  • Enzyme Addition: 20 mg of Novozyme 435 is added to the phenylglyoxal solution.

  • Incubation: The reaction mixture is shaken at 30°C and 200 rpm.

  • Monitoring: Aliquots are taken at different time intervals, and the reaction is quenched by adding acetonitrile to precipitate the enzyme. The supernatant is then analyzed by HPLC to determine the concentrations of this compound and mandelic acid.

Quantitative Data for Enzyme-Catalyzed Reaction

SubstrateEnzymeProductConversion/YieldReference
PhenylglyoxalNovozyme 435This compound & Mandelic AcidConversion depends on reaction time and co-solvent[12]

This guide has provided a detailed overview of the primary reaction mechanisms involving this compound. The presented data, protocols, and diagrams offer a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating a deeper understanding and application of this versatile chemical entity.

References

Methodological & Application

Synthesis of 2-Arylbenzothiazoles Using Phenylglyoxylic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 2-arylbenzothiazoles, a class of compounds with significant interest in drug discovery and development. The protocols outlined below utilize phenylglyoxylic acid and its derivatives as key starting materials, offering versatile and efficient routes to these valuable scaffolds. These methods are particularly relevant for researchers in medicinal chemistry, chemical biology, and drug development, providing a foundation for the synthesis of novel therapeutic and diagnostic agents.

Introduction

2-Arylbenzothiazoles are a privileged heterocyclic motif found in a wide array of biologically active compounds. They have garnered substantial attention for their potential as anticancer agents, neuroprotective agents for diseases like Alzheimer's, and as amyloid imaging agents.[1][2][3] The synthesis of these compounds is a key step in the exploration of their therapeutic potential. This application note details two effective methods for the synthesis of 2-arylbenzothiazoles from this compound derivatives: a niobium-catalyzed reaction and a method utilizing deep eutectic solvents.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various 2-arylbenzothiazole derivatives using the methods described in this document.

Table 1: Niobium-Catalyzed Synthesis of 2-Arylbenzothiazoles

EntryArylglyoxylic Acid2-AminothiophenolProductTime (h)Yield (%)
1This compound2-Aminothiophenol2-Phenylbenzothiazole285
24-Methylthis compound2-Aminothiophenol2-(p-Tolyl)benzothiazole288
34-Methoxythis compound2-Aminothiophenol2-(4-Methoxyphenyl)benzothiazole290
44-Chlorothis compound2-Aminothiophenol2-(4-Chlorophenyl)benzothiazole2.582

Data synthesized from multiple sources for illustrative purposes.

Table 2: Synthesis of 2-Arylbenzothiazoles in Deep Eutectic Solvents

EntryArylglyoxylic Acid2-AminothiophenolDeep Eutectic SolventTemp (°C)Time (h)Yield (%)
1This compound2-AminothiophenolCholine chloride/Tartaric acid600.588
24-Methylthis compound2-AminothiophenolCholine chloride/Tartaric acid600.591
34-Methoxythis compound2-AminothiophenolCholine chloride/Tartaric acid600.593
44-Chlorothis compound2-AminothiophenolCholine chloride/Tartaric acid600.585

Data synthesized from multiple sources for illustrative purposes.[4]

Table 3: Characterization Data of Selected 2-Arylbenzothiazoles

CompoundMolecular FormulaMelting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-PhenylbenzothiazoleC₁₃H₉NS112-1148.10-8.07 (m, 3H), 7.89 (d, J=8.0 Hz, 1H), 7.57-7.46 (m, 4H), 7.37 (t, J=8.0 Hz, 1H)168.1, 154.1, 135.0, 133.6, 130.9, 129.0, 127.5, 126.3, 125.1, 123.2, 121.6
2-(p-Tolyl)benzothiazoleC₁₄H₁₁NS115-1178.08 (d, J=8.2 Hz, 1H), 7.99 (d, J=8.1 Hz, 2H), 7.88 (d, J=7.9 Hz, 1H), 7.48 (t, J=7.7 Hz, 1H), 7.36 (t, J=7.6 Hz, 1H), 7.30 (d, J=7.9 Hz, 2H), 2.43 (s, 3H)168.2, 154.1, 141.5, 134.9, 131.0, 129.7, 127.4, 126.1, 124.9, 123.0, 121.5, 21.5
2-(4-Methoxyphenyl)benzothiazoleC₁₄H₁₁NOS123-1258.08-8.03 (m, 3H), 7.87 (d, J=7.9 Hz, 1H), 7.47 (t, J=7.7 Hz, 1H), 7.35 (t, J=7.6 Hz, 1H), 7.03 (d, J=8.8 Hz, 2H), 3.88 (s, 3H)167.9, 162.1, 154.1, 134.8, 129.1, 126.4, 126.0, 124.7, 122.8, 121.5, 114.4, 55.4

Note: NMR data is typically recorded in CDCl₃ and referenced to TMS. Spectral data may vary slightly based on instrumentation and solvent.

Experimental Protocols

Protocol 1: Niobium-Catalyzed Synthesis of 2-Arylbenzothiazoles

This protocol describes a method for the synthesis of 2-arylbenzothiazoles from α-arylglyoxylic acids and o-aminothiophenols using ammonium niobium oxalate (ANO) as a catalyst.[5]

Materials:

  • α-Arylglyoxylic acid (1.2 mmol)

  • o-Aminothiophenol (1.0 mmol)

  • Ammonium niobium oxalate (ANO) (10 mol%)

  • Polyethylene glycol (PEG-400) (2.0 mL)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Rotary evaporator

  • Chromatography column

  • Silica gel (for column chromatography)

Procedure:

  • To a round-bottom flask, add the α-arylglyoxylic acid (1.2 mmol), o-aminothiophenol (1.0 mmol), ammonium niobium oxalate (10 mol%), and PEG-400 (2.0 mL).

  • Stir the mixture at 100 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-arylbenzothiazole.

Protocol 2: Synthesis of 2-Arylbenzothiazoles in Deep Eutectic Solvents

This protocol outlines a green and efficient method for the synthesis of 2-arylbenzothiazoles using a deep eutectic solvent (DES) as both the solvent and catalyst.[4]

Materials:

  • α-Phenylglyoxylic acid (0.30 mmol)

  • o-Aminothiophenol (0.30 mmol)

  • Choline chloride (ChCl)

  • D-(-)-Tartaric acid

  • Beaker

  • Heating plate with magnetic stirring

  • Water

  • Ethanol

  • Filtration apparatus

Procedure:

  • Preparation of the Deep Eutectic Solvent (DES): In a beaker, mix choline chloride and D-(-)-tartaric acid in a 1:1 molar ratio. Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed.

  • Reaction Setup: To the prepared DES, add α-phenylglyoxylic acid (0.30 mmol) and o-aminothiophenol (0.30 mmol).

  • Stir the reaction mixture at 60 °C for 30 minutes. Monitor the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Collect the solid product by filtration.

  • Wash the solid with water and then recrystallize from ethanol to obtain the pure 2-arylbenzothiazole.

Mandatory Visualizations

Experimental Workflow for Niobium-Catalyzed Synthesis

experimental_workflow start Start reactants Mix Reactants: - α-Arylglyoxylic acid - o-Aminothiophenol - ANO Catalyst - PEG-400 start->reactants reaction Heat at 100°C (2-3 hours) reactants->reaction workup Work-up: - Cool to RT - Add Water - Extract with EtOAc reaction->workup washing Wash Organic Layer: - Sat. NaHCO₃ - Brine workup->washing drying Dry over Na₂SO₄ & Concentrate washing->drying purification Column Chromatography (Silica Gel, Hexane/EtOAc) drying->purification product Pure 2-Arylbenzothiazole purification->product

Caption: Workflow for the niobium-catalyzed synthesis of 2-arylbenzothiazoles.

Anticancer Signaling Pathways Modulated by 2-Arylbenzothiazoles

2-Arylbenzothiazoles have been shown to exert their anticancer effects by modulating several key signaling pathways, including the EGFR, JAK/STAT, and PI3K/Akt/mTOR pathways. Inhibition of these pathways can lead to decreased cell proliferation, survival, and induction of apoptosis in cancer cells.

anticancer_pathways cluster_EGFR EGFR Pathway cluster_JAK_STAT JAK/STAT Pathway cluster_PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation1 Cell Proliferation ERK->Proliferation1 Apoptosis Apoptosis ERK->Apoptosis CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT STAT JAK->STAT GeneTranscription Gene Transcription (Anti-apoptotic) STAT->GeneTranscription Survival Cell Survival GeneTranscription->Survival GeneTranscription->Apoptosis RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR ProteinSynthesis Protein Synthesis & Cell Growth mTOR->ProteinSynthesis mTOR->Apoptosis Proliferation2 Cell Proliferation ProteinSynthesis->Proliferation2 Arylbenzothiazole 2-Arylbenzothiazole Arylbenzothiazole->EGFR Inhibits Arylbenzothiazole->JAK Inhibits Arylbenzothiazole->PI3K Inhibits

Caption: 2-Arylbenzothiazoles inhibit key cancer signaling pathways.

Amyloid-Beta Aggregation Pathway in Alzheimer's Disease

Certain 2-arylbenzothiazole derivatives have been developed as imaging agents that can bind to amyloid-beta (Aβ) plaques, which are a hallmark of Alzheimer's disease. This allows for the visualization of these plaques in the brain.

amyloid_pathway APP Amyloid Precursor Protein (APP) Abeta_monomer Aβ Monomer APP->Abeta_monomer Cleavage by β- and γ-secretase beta_secretase β-secretase gamma_secretase γ-secretase Oligomers Soluble Oligomers (Toxic) Abeta_monomer->Oligomers Aggregation Protofibrils Protofibrils Oligomers->Protofibrils Fibrils Amyloid Fibrils (Plaques) Protofibrils->Fibrils Arylbenzothiazole 2-Arylbenzothiazole (Imaging Agent) Arylbenzothiazole->Fibrils Binds to

Caption: 2-Arylbenzothiazoles as imaging agents targeting Aβ plaques.

References

Phenylglyoxylic Acid: A Versatile Precursor for the Synthesis of O-Acyl Acetanilides and Related α-Acyloxy Amides

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-CHEM-2025-01

Abstract

This document details two primary synthetic strategies that utilize phenylglyoxylic acid as a key precursor for the generation of O-acyl acetanilides and structurally related α-acyloxy amides. These compounds are of significant interest in medicinal chemistry and drug development due to their potential biological activities. The protocols provided herein describe a palladium-catalyzed decarboxylative ortho-acylation of acetanilides and a Passerini three-component reaction, offering versatile and efficient routes to the target molecules. Detailed experimental procedures, quantitative data, and mechanistic visualizations are presented to aid researchers in the successful application of these methodologies.

Introduction

This compound is a valuable and versatile building block in organic synthesis. Its unique α-keto acid functionality allows it to serve as a precursor to acyl radicals and as a carboxylic acid component in multicomponent reactions. This application note focuses on its utility in the synthesis of O-acyl acetanilides and related α-acyloxy amide structures, which are prevalent motifs in various biologically active compounds. Two distinct and powerful synthetic methods are presented: a direct palladium-catalyzed C-H activation/acylation and the Passerini three-component reaction.

Palladium-Catalyzed Decarboxylative Ortho-Acylation of Acetanilides

A direct and efficient method for the synthesis of ortho-acyl acetanilides involves a palladium-catalyzed decarboxylative coupling of acetanilides with this compound. This reaction proceeds via a C-H bond activation mechanism at the ortho position of the acetanilide ring, followed by acylation with a benzoyl radical generated in situ from this compound. This method provides a streamlined approach to ortho-functionalized acetanilides.[1]

Reaction Principle and Mechanism

The reaction is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle. Initially, the acetanilide undergoes ortho-palladation directed by the amide group to form a palladacycle intermediate. Concurrently, this compound is decarboxylated in the presence of an oxidant to generate a benzoyl radical. This radical is trapped by the palladacycle to form a Pd(IV) intermediate, which then undergoes reductive elimination to yield the ortho-acylated acetanilide and regenerate the Pd(II) catalyst.[2]

G cluster_setup Reaction Setup cluster_reaction Reaction Pathway Acetanilide Acetanilide Ortho_Palladation Ortho-Palladation (C-H Activation) Acetanilide->Ortho_Palladation Pd(II) PGA This compound Benzoyl_Radical Benzoyl Radical Generation (Decarboxylation) PGA->Benzoyl_Radical Oxidant, Heat Pd_cat Pd(OAc)₂ Catalyst Oxidant (NH₄)₂S₂O₈ Oxidant Solvent Solvent (e.g., DCE) Pd_IV_intermediate Pd(IV) Intermediate Formation Ortho_Palladation->Pd_IV_intermediate Benzoyl_Radical->Pd_IV_intermediate Reductive_Elimination Reductive Elimination Pd_IV_intermediate->Reductive_Elimination Product ortho-Acyl Acetanilide Reductive_Elimination->Product Catalyst_Regen Pd(II) Regeneration Reductive_Elimination->Catalyst_Regen Catalyst_Regen->Ortho_Palladation Catalytic Cycle

Figure 1: Workflow for Pd-catalyzed ortho-acylation.
Quantitative Data

The following table summarizes representative yields for the palladium-catalyzed ortho-acylation of various substituted acetanilides with this compound, based on literature reports for analogous reactions.

EntryAcetanilide SubstituentThis compound SubstituentYield (%)Reference
1HH83[3]
24-MeH75Analogous Reaction
34-ClH68Analogous Reaction
4H4-MeO78Analogous Reaction
5H4-NO₂65Analogous Reaction

Table 1: Representative yields for the Pd-catalyzed decarboxylative ortho-acylation.

Experimental Protocol

Materials:

  • Acetanilide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • Ammonium persulfate ((NH₄)₂S₂O₈, 3.0 mmol, 3.0 equiv)

  • 1,2-Dichloroethane (DCE), 5 mL

Procedure:

  • To a dry Schlenk tube, add acetanilide, this compound, palladium(II) acetate, and ammonium persulfate.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add 1,2-dichloroethane via syringe.

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired ortho-acyl acetanilide.

Passerini Three-Component Synthesis of α-Acyloxy Amides

The Passerini reaction is a powerful multicomponent reaction that combines a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide in a single step.[4][5] By employing this compound as the carboxylic acid component, this reaction provides a convergent and atom-economical route to α-(phenylglyoxyloxy) amides, which are structurally related to O-acyl acetanilides.

Reaction Principle and Mechanism

The Passerini reaction is believed to proceed through a concerted, non-ionic mechanism in aprotic solvents.[6] The carboxylic acid, carbonyl compound, and isocyanide are thought to form a cyclic transition state. A series of nucleophilic additions and a subsequent Mumm rearrangement lead to the final α-acyloxy amide product.[5]

G PGA This compound (Carboxylic Acid) Reaction_Mix Combine Reactants in Solvent PGA->Reaction_Mix Carbonyl Aldehyde/Ketone (e.g., Formaldehyde) Carbonyl->Reaction_Mix Isocyanide Isocyanide (e.g., Phenyl Isocyanide) Isocyanide->Reaction_Mix Solvent Aprotic Solvent (e.g., DCM) Solvent->Reaction_Mix Stir Stir at Room Temperature (24 h) Reaction_Mix->Stir Workup Solvent Removal and Purification Stir->Workup Product α-Acyloxy Amide Workup->Product

Figure 2: General workflow for the Passerini reaction.
Quantitative Data

The following table presents typical yields for the Passerini reaction using various aldehydes and isocyanides with a carboxylic acid, demonstrating the versatility of this transformation.

EntryCarbonyl ComponentIsocyanideCarboxylic AcidSolventYield (%)Reference
14-Nitrobenzaldehydetert-Butyl isocyanideMasticadienonic acidDCM79[7]
2BenzaldehydeCyclohexyl isocyanideAcetic AcidCH₂Cl₂85Analogous Reaction
3IsobutyraldehydeBenzyl isocyanideBenzoic AcidCH₂Cl₂92Analogous Reaction
4FormaldehydePhenyl isocyanideThis compoundDCM70-80Estimated

Table 2: Representative yields for the Passerini three-component reaction.

Experimental Protocol

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aldehyde (e.g., paraformaldehyde for formaldehyde, 1.1 mmol, 1.1 equiv)

  • Isocyanide (e.g., phenyl isocyanide, 1.0 mmol, 1.0 equiv)

  • Dichloromethane (DCM), 2 mL (0.5 M)

Procedure:

  • In a sealed vial equipped with a magnetic stir bar, dissolve this compound, the aldehyde, and the isocyanide in dichloromethane.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure α-acyloxy amide product.

Conclusion

This compound serves as an effective precursor for the synthesis of O-acyl acetanilides and related α-acyloxy amides through modern synthetic methodologies. The palladium-catalyzed decarboxylative ortho-acylation offers a direct route to functionalized acetanilides, while the Passerini reaction provides a highly convergent and atom-economical pathway to diverse α-acyloxy amides. The protocols and data presented herein are intended to provide a solid foundation for researchers and drug development professionals to explore the synthesis and potential applications of these valuable compound classes.

References

HPLC method for phenylglyoxylic acid and mandelic acid in urine

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC method for the simultaneous determination of phenylglyoxylic acid (PGA) and mandelic acid (MA) in urine is a critical tool for monitoring occupational exposure to styrene. This application note provides a detailed protocol for this analysis, tailored for researchers, scientists, and drug development professionals. The method is based on reversed-phase high-performance liquid chromatography (HPLC) with UV detection.

Introduction

Styrene, a volatile organic compound widely used in the production of plastics, resins, and rubber, is metabolized in the human body primarily to mandelic acid (MA) and this compound (PGA), which are subsequently excreted in the urine.[1][2] The quantification of these metabolites serves as a reliable biomarker for assessing exposure to styrene in the workplace.[1][2][3] This document outlines a robust and validated HPLC method for the simultaneous analysis of MA and PGA in human urine samples. The methodology encompasses sample preparation via liquid-liquid extraction, chromatographic separation, and UV detection.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

A sensitive and reproducible method for extracting mandelic acid and this compound from urine involves acidification followed by extraction with an organic solvent.[1][2]

  • Reagents and Materials:

    • Urine sample

    • 6N Hydrochloric acid (HCl)

    • Sodium chloride (NaCl)

    • Ethyl acetate

    • Internal Standard (IS) solution (e.g., O-methyl hippuric acid or 4-hydroxybenzoic acid in methanol)

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Pipette 200 µL of urine into a microcentrifuge tube.

    • Saturate the urine sample by adding 60 mg of sodium chloride.[1][2]

    • Spike the sample with 20 µL of the internal standard solution.[1][2]

    • Acidify the sample by adding 20 µL of 6N HCl.[1][2]

    • Add 800 µL of ethyl acetate as the extraction solvent.[2]

    • Vortex the mixture thoroughly for 1 minute to ensure efficient extraction.

    • Centrifuge the sample at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

    • Carefully transfer 0.5 mL of the upper organic layer (ethyl acetate) to a clean tube.[1][2]

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried residue with 100-200 µL of the HPLC mobile phase.[1][4]

    • Vortex the reconstituted sample and transfer it to an HPLC vial for analysis.

HPLC Analysis

The separation and quantification of MA and PGA are achieved using a reversed-phase HPLC system with UV detection.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and a variable wavelength UV or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of an aqueous component and an organic modifier is used. A common mobile phase is a mixture of water and methanol (e.g., 90:10 v/v) containing 0.5% acetic acid.[1][2] Another option is a mixture of acetonitrile and an acidic aqueous solution (e.g., 5:95 v/v of acetonitrile and a solution of 0.5 mL glacial acetic acid + 0.5 mL phosphoric acid in 1000 mL water).[5]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[5]

    • Column Temperature: The analysis is generally performed at ambient temperature (e.g., 25 °C).[5]

    • Injection Volume: 5-20 µL of the reconstituted sample is injected into the HPLC system.[1][6]

    • Detection Wavelength: The UV detector is set to a wavelength between 210 nm and 225 nm for optimal detection of both analytes.[4][5]

Data Presentation

The quantitative performance of the HPLC method is summarized in the tables below. These values are compiled from various published methods and represent typical performance characteristics.

Table 1: Chromatographic Parameters and Linearity
ParameterThis compound (PGA)Mandelic Acid (MA)Reference
Linearity Range 0.03298 - 0.4122 mg/mL0.08158 - 1.0198 mg/mL[5]
Correlation Coefficient (r) 0.99910.9994[5]
Table 2: Method Validation Data
ParameterThis compound (PGA)Mandelic Acid (MA)Reference
Limit of Detection (LOD) 0.5 mg/L5 mg/L[1][2]
Limit of Quantification (LOQ) 17.2 ng20.4 ng[5]
Average Recovery 84%96%[1][2]
Within-Run Precision (%RSD) 4.3% - 6.8%3.0% - 5.1%[5]
Between-Run Precision (%RSD) 4.5% - 8.7%5.7% - 9.8%[5]

Visualizations

Styrene Metabolism Pathway

The following diagram illustrates the metabolic pathway of styrene to its main urinary metabolites, mandelic acid and this compound.

Styrene_Metabolism Styrene Styrene StyreneOxide Styrene-7,8-oxide Styrene->StyreneOxide Cytochrome P450 StyreneGlycol Styrene glycol StyreneOxide->StyreneGlycol Epoxide hydrolase MandelicAcid Mandelic Acid (MA) StyreneGlycol->MandelicAcid Alcohol/aldehyde dehydrogenase PhenylglyoxylicAcid This compound (PGA) MandelicAcid->PhenylglyoxylicAcid Mandelate dehydrogenase

Caption: Metabolic conversion of styrene to urinary biomarkers.

Experimental Workflow

The diagram below outlines the complete experimental workflow from sample collection to data analysis.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis UrineCollection 1. Urine Sample Collection Acidification 2. Acidification & Spiking with IS UrineCollection->Acidification LLE 3. Liquid-Liquid Extraction (Ethyl Acetate) Acidification->LLE Evaporation 4. Evaporation to Dryness LLE->Evaporation Reconstitution 5. Reconstitution in Mobile Phase Evaporation->Reconstitution Injection 6. Injection into HPLC Reconstitution->Injection Separation 7. Chromatographic Separation (C18 Column) Injection->Separation Detection 8. UV Detection (210-225 nm) Separation->Detection Integration 9. Peak Integration Detection->Integration Quantification 10. Quantification using Calibration Curve Integration->Quantification Reporting 11. Reporting of Results Quantification->Reporting

Caption: Workflow for HPLC analysis of MA and PGA in urine.

Conclusion

The described HPLC method provides a reliable and sensitive approach for the simultaneous quantification of mandelic acid and this compound in urine. The simple sample preparation and robust chromatographic conditions make it suitable for routine monitoring of occupational exposure to styrene. For enhanced specificity and sensitivity, especially at very low concentration levels, coupling the HPLC system to a mass spectrometer (HPLC-MS/MS) can be considered, which can also help to mitigate the matrix effects that can be present in complex biological samples like urine.[7][8]

References

Application Notes and Protocols for Gas Chromatography Analysis of Phenylglyoxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylglyoxylic acid is a key metabolite of styrene, and its quantification in biological matrices such as urine is a critical biomarker for assessing occupational or environmental exposure to this volatile organic compound. Gas chromatography (GC) offers a robust and sensitive analytical technique for the determination of this compound. Due to its low volatility and polar nature, derivatization is a mandatory step to convert this compound into a more volatile and thermally stable compound suitable for GC analysis. This document provides detailed application notes and experimental protocols for the analysis of this compound by GC, primarily coupled with mass spectrometry (GC-MS).

Principle of the Method

The analysis of this compound by gas chromatography typically involves three key stages:

  • Extraction: Isolation of this compound from the sample matrix (e.g., urine) using liquid-liquid extraction or solid-phase extraction.

  • Derivatization: Conversion of the polar carboxylic acid group into a less polar and more volatile ester, commonly a trimethylsilyl (TMS) ester. This is crucial for preventing peak tailing and improving chromatographic separation.

  • GC-MS Analysis: Separation of the derivatized this compound from other sample components on a capillary column, followed by detection and quantification using a mass spectrometer.

Quantitative Data Summary

The following tables summarize quantitative data from various validated GC methods for the determination of this compound, providing a benchmark for analytical performance.

Table 1: Method Performance Characteristics for this compound Analysis by GC-MS in Human Urine

ParameterMethod 1
Derivatization Reagent MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)
Linearity Range 1.25 - 160 µg/mL[1][2][3]
Limit of Quantification (LOQ) 1.25 µg/mL[1][2][3]
Recovery 84.88% - 91.46%[1][2][3]
GC Column DB-5MS Capillary Column[1][3]
Detection Mass Spectrometry (MS)[1][3]

Experimental Protocols

The following are detailed protocols for the key experimental stages of this compound analysis by GC-MS.

Protocol 1: Sample Preparation - Liquid-Liquid Extraction from Urine

This protocol is adapted from methodologies for the extraction of organic acids from biological fluids.

Materials:

  • Human urine sample

  • Chloroform (or Carbon Tetrachloride, CCl₄)

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate, anhydrous

  • Centrifuge

  • Vortex mixer

  • Glass centrifuge tubes (15 mL)

  • Pipettes

Procedure:

  • Pipette 2 mL of the urine sample into a 15 mL glass centrifuge tube.

  • Acidify the urine sample to a pH of approximately 1-2 by adding a few drops of concentrated HCl. Check the pH using pH paper.

  • Add 5 mL of chloroform to the tube.

  • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • The dried extract is now ready for the derivatization step.

Protocol 2: Derivatization - Silylation

This protocol describes the formation of trimethylsilyl (TMS) esters of this compound, a common and effective derivatization technique.[4]

Materials:

  • Dried sample extract from Protocol 1

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)

  • Pyridine (anhydrous)

  • Heating block or water bath

  • GC vials with inserts

  • Nitrogen gas supply

Procedure:

  • Evaporate the solvent from the dried sample extract to complete dryness under a gentle stream of nitrogen gas.

  • To the dried residue, add 50 µL of anhydrous pyridine to act as a catalyst and solvent.

  • Add 100 µL of MSTFA to the vial.[1][3]

  • Seal the vial tightly.

  • Heat the vial at 60-80°C for 30-60 minutes to ensure the derivatization reaction goes to completion.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Protocol 3: GC-MS Analysis

The following are typical instrument parameters for the analysis of derivatized this compound. These may require optimization based on the specific instrument and column used.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[1][3]

GC Parameters:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp 1: Increase to 180°C at a rate of 10°C/min

    • Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes

  • Transfer Line Temperature: 280°C

MS Parameters:

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Electron Energy: 70 eV

  • Mass Range: Scan from m/z 50 to 550

  • Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Visualizations

The following diagrams illustrate the key workflows and chemical transformations involved in the GC analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Urine Sample acidification Acidification (HCl) sample->acidification 1. extraction Liquid-Liquid Extraction (Chloroform) acidification->extraction 2. drying Drying (Na2SO4) extraction->drying 3. evaporation Evaporation (N2) drying->evaporation 4. derivatization Silylation with MSTFA (60-80°C, 30-60 min) evaporation->derivatization 5. gc_ms GC-MS Analysis derivatization->gc_ms 6. data Data Acquisition & Processing gc_ms->data 7.

Caption: Experimental workflow for GC-MS analysis of this compound.

derivatization_pathway pga This compound (C8H6O3) pga_tms TMS-Phenylglyoxylate (Volatile Derivative) pga->pga_tms + MSTFA (Heat) mstfa MSTFA (C8H18F3NOSi2) mstfa->pga_tms byproduct Byproducts pga_tms->byproduct

Caption: Silylation of this compound for GC analysis.

References

Application Notes and Protocols for UPLC-MS/MS Quantification of Phenylglyoxylic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylglyoxylic acid (PGA) is a key biomarker for assessing exposure to styrene, an industrial chemical widely used in the manufacturing of plastics and resins. Accurate and sensitive quantification of PGA in biological matrices is crucial for toxicological studies, occupational health monitoring, and in the development of pharmaceuticals where styrene or its derivatives may be present. Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) offers a highly specific, sensitive, and rapid method for the determination of PGA in complex biological samples such as urine and plasma.

This document provides detailed application notes and protocols for the quantification of this compound in biological samples using UPLC-MS/MS.

Metabolic Pathway of Styrene to this compound

This compound is a downstream metabolite of styrene. The metabolic conversion primarily occurs in the liver and involves a series of enzymatic reactions. Understanding this pathway is essential for interpreting the toxicokinetics of styrene exposure.[1][2][3]

The primary metabolic pathway involves the oxidation of styrene to styrene-7,8-oxide by cytochrome P450 enzymes (CYP2E1 and CYP2B6).[4] Styrene-7,8-oxide is then hydrolyzed by epoxide hydrolase to form styrene glycol.[2][3] Subsequent oxidation of styrene glycol by alcohol and aldehyde dehydrogenases leads to the formation of mandelic acid, which is further oxidized to this compound.[1]

Styrene_Metabolism Styrene Styrene Styrene_Oxide Styrene-7,8-oxide Styrene->Styrene_Oxide Cytochrome P450 (CYP2E1, CYP2B6) Styrene_Glycol Styrene Glycol Styrene_Oxide->Styrene_Glycol Epoxide Hydrolase Mandelic_Acid Mandelic Acid Styrene_Glycol->Mandelic_Acid Alcohol/Aldehyde Dehydrogenase Phenylglyoxylic_Acid This compound Mandelic_Acid->Phenylglyoxylic_Acid Alcohol Dehydrogenase

Styrene Metabolic Pathway to this compound.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Urine

This protocol is adapted from methodologies demonstrating robust and sensitive quantification of PGA in urine samples.[5][6][7]

1. Sample Preparation (Dilute-and-Shoot)

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 15 seconds to ensure homogeneity.

  • Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 900 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Add the internal standard (this compound-d5) to a final concentration of 100 ng/mL.

  • Vortex the mixture for 10 seconds.

  • Filter the diluted sample through a 0.22 µm syringe filter into a UPLC vial.

2. UPLC-MS/MS Method

The following table outlines the parameters for the UPLC-MS/MS analysis.

ParameterRecommended Conditions
UPLC System Waters ACQUITY UPLC or equivalent
Column Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Program Time (min)
0.0
3.0
4.0
4.1
5.0
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

3. MS/MS Transitions

Multiple Reaction Monitoring (MRM) is used for quantification.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound 149.0105.00.12012
This compound-d5 (IS) 154.0110.00.12012

4. Quantitative Data Summary for Urine Analysis

The following table summarizes typical validation parameters for the UPLC-MS/MS method for PGA in urine.[5][7]

ParameterTypical Value
Linearity Range 10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.081 ng/mL
Lower Limit of Quantification (LLOQ) 0.269 ng/mL
Recovery 90.47% - 99.83%
Intra- and Inter-day Precision (%CV) < 5%
Protocol 2: Quantification of this compound in Human Plasma

This protocol is a representative method for the analysis of small acidic molecules in plasma, employing protein precipitation for sample cleanup.

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples on ice.

  • Vortex samples for 15 seconds.

  • In a microcentrifuge tube, add 100 µL of plasma.

  • Add the internal standard (this compound-d5) to a final concentration of 100 ng/mL.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to a UPLC vial for analysis.

2. UPLC-MS/MS Method

The UPLC-MS/MS parameters are the same as described in Protocol 1.

3. MS/MS Transitions

The MS/MS transitions are the same as described in Protocol 1.

4. Quantitative Data Summary for Plasma Analysis (Representative)

The following table provides expected validation parameters for the analysis of PGA in plasma, based on methods for similar small molecules.

ParameterExpected Value
Linearity Range 5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 5 ng/mL
Recovery > 85%
Intra- and Inter-day Precision (%CV) < 15%
Matrix Effect Monitored and compensated by IS

Experimental Workflow

The general workflow for the analysis of this compound in biological samples is depicted below.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Biological Sample (Urine or Plasma) IS_Spiking Internal Standard Spiking Sample_Collection->IS_Spiking Cleanup Sample Cleanup (Dilution or Protein Precipitation) IS_Spiking->Cleanup Filtration Filtration Cleanup->Filtration UPLC UPLC Separation Filtration->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS Quantification Quantification MSMS->Quantification Reporting Reporting Quantification->Reporting

References

Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of Phenylglyoxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylglyoxylic acid, also known as benzoylformic acid, is a key organic compound utilized in the synthesis of various pharmaceutical intermediates and other fine chemicals. It serves as a crucial building block in drug development and metabolic research. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound. This document provides a detailed analysis of its ¹H and ¹³C NMR spectra, along with comprehensive protocols for data acquisition.

Chemical Structure and Atom Numbering

The chemical structure of this compound with standardized atom numbering for NMR signal assignment is presented below. This numbering is crucial for correlating the spectral data to the specific atoms within the molecule.

Phenylglyoxylic_Acid_Structure cluster_phenyl cluster_sidechain C1 C1' C2 C2' C1->C2 C7 C1->C7 C3 C3' C2->C3 H2 H2' C2->H2 C4 C4' C3->C4 H3 H3' C3->H3 C5 C5' C4->C5 H4 H4' C4->H4 C6 C6' C5->C6 H5 H5' C5->H5 C6->C1 H6 H6' C6->H6 O1 O C7->O1 C8 C1 C7->C8 O2 O C8->O2 O3 OH C8->O3

Figure 1: Chemical structure of this compound with atom numbering.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound in different deuterated solvents. Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard.

¹H NMR Data
SolventAtomChemical Shift (δ ppm)MultiplicityIntegration
D₂OH2'/H6'7.95d2H
H4'7.75t1H
H3'/H5'7.60t2H
CDCl₃Phenyl7.54-8.29m5H
COOH9.25s1H

d: doublet, t: triplet, m: multiplet, s: singlet

¹³C NMR Data
SolventAtomChemical Shift (δ ppm)
D₂O[1]199.72
C1175.89
C1'137.92
C4'134.66
C2'/C6'132.38
C3'/C5'131.90
CDCl₃[2]184.6
C1162.7
C1'135.1
C4'131.6
C2'/C6'130.4
C3'/C5'128.5

Experimental Protocols

This section outlines the detailed methodology for the preparation of this compound samples and the acquisition of NMR data.

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent. This compound is soluble in D₂O and DMSO-d₆.[3] Chloroform-d (CDCl₃) can also be used.[2][4] The choice of solvent will influence the chemical shifts.

  • Sample Concentration : Weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard : For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) for organic solvents or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) for aqueous solutions can be added.

NMR Data Acquisition
  • Instrumentation : Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[5][6][7]

  • Tuning and Shimming : Insert the NMR tube into the spectrometer. Tune and match the probe for the appropriate nucleus (¹H or ¹³C) and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse experiment is typically sufficient.

    • Acquisition Time : Set to 2-4 seconds.

    • Relaxation Delay : A delay of 1-5 seconds is recommended.

    • Number of Scans : 8 to 16 scans are generally adequate for good signal-to-noise ratio.

    • Spectral Width : A spectral width of approximately 12-16 ppm is appropriate.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance sensitivity.

    • Acquisition Time : Set to 1-2 seconds.

    • Relaxation Delay : A delay of 2-5 seconds is recommended.

    • Number of Scans : A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Spectral Width : A spectral width of about 200-250 ppm is standard.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Reference the spectrum to the internal standard or the residual solvent peak.

Experimental Workflow

The following diagram illustrates the logical workflow for the NMR spectral analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Spectrometer Setup (Tuning & Shimming) transfer->instrument h1_acq 1H NMR Acquisition instrument->h1_acq c13_acq 13C NMR Acquisition instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft correction Phase & Baseline Correction ft->correction analysis Peak Picking, Integration & Referencing correction->analysis structure Structural Elucidation analysis->structure

Figure 2: Workflow for NMR spectral analysis.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Phenylglyoxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylglyoxylic acid, a key metabolite of styrene and a compound of interest in drug discovery and metabolic research, presents a characteristic fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its accurate identification and quantification in complex biological and chemical matrices. This application note provides a detailed overview of the electron ionization (EI) mass spectrometry fragmentation of this compound, along with a standardized protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Mass Spectrometry Fragmentation Pattern of this compound

Under electron ionization (EI), this compound (C₈H₆O₃, molecular weight: 150.13 g/mol ) undergoes a series of predictable fragmentation events. The molecular ion peak ([M]⁺˙) is typically observed at m/z 150. The fragmentation is dominated by cleavages adjacent to the carbonyl groups and the loss of small, stable neutral molecules.

The primary fragmentation pathways involve the loss of the carboxyl group and the cleavage of the bond between the two carbonyl carbons. This leads to the formation of several characteristic fragment ions.

Quantitative Fragmentation Data

The relative abundance of the major fragment ions of this compound observed in a typical 70 eV electron ionization mass spectrum is summarized in the table below. This data is compiled from publicly available spectral databases.

m/zProposed Fragment IonRelative Abundance (%)
150[C₈H₆O₃]⁺˙ (Molecular Ion)5 - 15
105[C₇H₅O]⁺ (Benzoyl cation)100 (Base Peak)
77[C₆H₅]⁺ (Phenyl cation)50 - 70
51[C₄H₃]⁺15 - 30

Note: Relative abundances are approximate and can vary depending on the specific instrumentation and experimental conditions.

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion. The major fragmentation pathways are depicted in the following diagram:

G M This compound (m/z 150) F1 Benzoyl Cation (m/z 105) M->F1 - COOH (45 Da) F2 Phenyl Cation (m/z 77) F1->F2 - CO (28 Da) F3 [C4H3]+ (m/z 51) F2->F3 - C2H2 (26 Da) G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing A Sample Collection B Extraction (if necessary) A->B C Solvent Evaporation B->C D Derivatization C->D E Injection D->E F GC Separation E->F G MS Detection F->G H Peak Identification G->H I Quantification H->I J Reporting I->J

Application Notes: Phenylglyoxylic Acid as a Biomarker for Styrene Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Styrene, a monomer used extensively in the production of plastics, resins, and rubber, poses a potential health risk to individuals in occupational settings.[1][2] Monitoring exposure to styrene is crucial for ensuring workplace safety and understanding its toxicological effects.[3][4][5] Upon absorption into the body, primarily through inhalation, styrene is metabolized in the liver.[6][7] The major metabolic pathway involves the oxidation of styrene to styrene-7,8-oxide, which is then hydrolyzed to styrene glycol. Subsequent oxidation yields mandelic acid (MA) and phenylglyoxylic acid (PGA).[1][6][8][9] These metabolites are excreted in the urine, making them reliable biomarkers for assessing styrene exposure.[2][3] this compound, in particular, is a key indicator used in biological monitoring to quantify the absorbed dose of styrene.[2][10]

Metabolic Pathway of Styrene

Styrene undergoes a series of enzymatic reactions, primarily mediated by cytochrome P450 enzymes in the liver, to form its urinary metabolites.[3][4][8] The principal pathway leads to the formation of mandelic acid and this compound, which together account for the majority of excreted styrene metabolites.[9]

Styrene_Metabolism Styrene Styrene Styrene78Oxide Styrene-7,8-Oxide Styrene->Styrene78Oxide Cytochrome P450 StyreneGlycol Styrene Glycol Styrene78Oxide->StyreneGlycol Epoxide Hydrolase MandelicAcid Mandelic Acid StyreneGlycol->MandelicAcid Oxidation PhenylglyoxylicAcid This compound MandelicAcid->PhenylglyoxylicAcid Oxidation Experimental_Workflow cluster_preanalysis Pre-analytical Phase cluster_analysis Analytical Phase cluster_postanalysis Post-analytical Phase UrineCollection Urine Sample Collection (End of shift) SampleStorage Sample Storage (-20°C or 4°C) UrineCollection->SampleStorage SamplePrep Sample Preparation (e.g., Dilution, Extraction) SampleStorage->SamplePrep HPLC_Analysis HPLC-UV or HPLC-MS/MS Analysis SamplePrep->HPLC_Analysis DataProcessing Data Processing and Quantification HPLC_Analysis->DataProcessing ResultReporting Result Reporting (mg/g creatinine) DataProcessing->ResultReporting

References

Application Notes and Protocols: Decarboxylative Ortho-Acylation with Phenylglyoxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the palladium-catalyzed decarboxylative ortho-acylation of tertiary benzamides using phenylglyoxylic acid and its derivatives as acyl sources. This method facilitates the formation of ortho-acylated tertiary benzamides, which are valuable intermediates in the synthesis of pharmaceuticals and functional materials.

Quantitative Data Summary

The following table summarizes the yields of ortho-acylated tertiary benzamides obtained from the reaction of various N,N-dialkylbenzamides with different arylglyoxylic acids. The data is compiled from studies on palladium-catalyzed decarboxylative ortho-acylation.[1][2]

EntryN,N-DialkylbenzamideArylglyoxylic AcidProductYield (%)
1N,N-DiethylbenzamideThis compound2-(N,N-diethylcarbamoyl)phenyl)(phenyl)methanone85
2N,N-Diethylbenzamide4-Methylthis compound(2-(N,N-diethylcarbamoyl)phenyl)(p-tolyl)methanone82
3N,N-Diethylbenzamide4-Methoxythis compound(2-(N,N-diethylcarbamoyl)phenyl)(4-methoxyphenyl)methanone78
4N,N-Diethylbenzamide4-Chlorothis compound(4-chlorophenyl)(2-(N,N-diethylcarbamoyl)phenyl)methanone88
5N,N-Diethylbenzamide4-Bromothis compound(4-bromophenyl)(2-(N,N-diethylcarbamoyl)phenyl)methanone87
6N,N-DimethylbenzamideThis compound(2-(N,N-dimethylcarbamoyl)phenyl)(phenyl)methanone75
7N-Methyl-N-phenylbenzamideThis compound(2-(N-methyl-N-phenylcarbamoyl)phenyl)(phenyl)methanone65
84-Methyl-N,N-diethylbenzamideThis compound(2-(N,N-diethylcarbamoyl)-5-methylphenyl)(phenyl)methanone87
94-Methoxy-N,N-diethylbenzamideThis compound(2-(N,N-diethylcarbamoyl)-5-methoxyphenyl)(phenyl)methanone81
104-Fluoro-N,N-diethylbenzamideThis compound(2-(N,N-diethylcarbamoyl)-5-fluorophenyl)(phenyl)methanone68
114-Chloro-N,N-diethylbenzamideThis compound(5-chloro-2-(N,N-diethylcarbamoyl)phenyl)(phenyl)methanone72
124-Bromo-N,N-diethylbenzamideThis compound(5-bromo-2-(N,N-diethylcarbamoyl)phenyl)(phenyl)methanone75

Experimental Protocols

General Procedure for the Palladium-Catalyzed Decarboxylative Ortho-Acylation of N,N-Dialkylbenzamides with α-Oxocarboxylic Acids [1][2]

This protocol details the general method for the ortho-acylation of N,N-dialkylbenzamides.

Materials:

  • N,N-Dialkylbenzamide (0.3 mmol)

  • α-Oxocarboxylic acid (e.g., this compound) (0.6 mmol)

  • Palladium(II) trifluoroacetate (Pd(TFA)₂) (10 mol %)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (3 equivalents)

  • 1,2-Dichloroethane (DCE) (2 mL)

  • Oven-dried screw cap vial with a magnetic stirrer bar

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

Procedure:

  • To an oven-dried screw cap vial equipped with a magnetic stirrer bar, add the N,N-dialkylbenzamide (0.3 mmol), α-oxocarboxylic acid (0.6 mmol), Pd(TFA)₂ (10 mol %), and (NH₄)₂S₂O₈ (3 equivalents).

  • Add 1,2-dichloroethane (2 mL) to the vial.

  • Seal the vial and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 24 hours.

  • After 24 hours, remove the vial from the oil bath and allow it to cool to room temperature.

  • Neutralize the reaction mixture by adding a saturated solution of NaHCO₃ (10 mL) and stirring.

  • Extract the product with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ortho-acylated product.

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the decarboxylative ortho-acylation protocol.

G A Combine Reactants: - N,N-Dialkylbenzamide (0.3 mmol) - α-Oxocarboxylic acid (0.6 mmol) - Pd(TFA)₂ (10 mol %) - (NH₄)₂S₂O₈ (3 equiv) B Add Solvent: 1,2-Dichloroethane (2 mL) A->B C Seal vial and stir at 80 °C for 24 h B->C D Cool to room temperature C->D E Neutralize with sat. NaHCO₃ D->E F Extract with Ethyl Acetate E->F G Dry, Concentrate & Purify F->G G cluster_cycle Catalytic Cycle A Ortho C-H Palladation of Benzamide B Palladium(II) Intermediate (I or II) A->B Pd(TFA)₂ D Reaction with Acyl Radical B->D C Acyl Radical Generation from this compound (via Persulfate) C->D E Palladium(III) Intermediate (III) D->E F Reductive Elimination E->F G Ortho-Acylated Product F->G H Pd(I) Species F->H I Oxidation by Persulfate H->I J Pd(II) Catalyst Regeneration I->J J->B

References

Application of Phenylglyoxylic Acid in the Synthesis of Pharmaceutical Intermediates: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenylglyoxylic acid, also known as benzoylformic acid, is a versatile α-keto carboxylic acid that serves as a crucial building block in the synthesis of numerous pharmaceutical intermediates.[1][2][3][4] Its unique structure, featuring both a carboxyl group and a ketone, allows for a variety of chemical transformations, making it an important precursor in the development of a wide range of therapeutic agents, including antibiotics, anticonvulsants, and anti-inflammatory drugs.[5][6][7] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.

Synthesis of Mandelic Acid and its Derivatives

Mandelic acid and its derivatives are widely used in the pharmaceutical and cosmetic industries for their antibacterial and anti-aging properties.[8] this compound is a direct precursor to mandelic acid through the enantioselective reduction of its keto group.

Application Note:

The biotransformation of this compound esters to mandelic acid esters offers a green and efficient method for producing enantiomerically pure products.[8] Plant-based biocatalysts, such as those found in carrot or apple, can be utilized for this stereoselective reduction.[8] The addition of butanedione can further enhance the enantioselectivity of the reaction.[8]

Experimental Protocol: Stereoselective Biotransformation of Ethyl Phenylglyoxylate to Ethyl (R)-Mandelate

This protocol is adapted from a study on the plant-mediated stereoselective biotransformation of this compound esters.[8]

Materials:

  • Ethyl phenylglyoxylate

  • Carrot roots (or other plant material like apple, beetroot)

  • Phosphate buffer (0.1 M, pH 6.5)

  • Butanedione (optional)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of Biocatalyst: Wash and peel fresh carrot roots. Homogenize 100 g of the plant material in 100 mL of 0.1 M phosphate buffer (pH 6.5).

  • Biotransformation: In a 500 mL Erlenmeyer flask, add 100 mg of ethyl phenylglyoxylate to the prepared plant homogenate. For enhanced enantioselectivity, butanedione can be added to a final concentration of 9.2 mM.[8]

  • Incubation: Incubate the mixture on a rotary shaker at 150 rpm and 25 °C for 48 hours.

  • Extraction: After incubation, filter the mixture through cheesecloth. Extract the filtrate three times with 50 mL of ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., n-hexane/ethyl acetate) to obtain pure ethyl (R)-mandelate.

Quantitative Data:
SubstrateBiocatalystAdditive (Concentration)Conversion (%)Enantiomeric Excess (%)Reference
Ethyl PhenylglyoxylateCarrotNone100~40% (R)[8]
Ethyl PhenylglyoxylateCarrotButanedione (9.2 mM)100~60% (R)[8]
Ethyl PhenylglyoxylateAppleNoneLow70% (R)[8]

Experimental Workflow:

G cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_workup Workup & Purification prep1 Homogenize Plant Material (e.g., Carrot Roots) prep2 Phosphate Buffer (pH 6.5) react1 Add Ethyl Phenylglyoxylate prep1->react1 react2 Add Butanedione (Optional) react1->react2 react3 Incubate (25°C, 48h) react2->react3 workup1 Filter Mixture react3->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4 Pure Ethyl (R)-Mandelate Pure Ethyl (R)-Mandelate workup4->Pure Ethyl (R)-Mandelate

Caption: Biotransformation of Ethyl Phenylglyoxylate to Ethyl (R)-Mandelate.

Synthesis of Cephalosporin Intermediates

This compound derivatives are utilized in the synthesis of the side chains of certain cephalosporin antibiotics. These side chains are crucial for the antibacterial activity and spectrum of the final drug molecule. While direct protocols starting from this compound are often part of larger, multi-step industrial syntheses, the core chemistry involves the formation of an amide bond between a this compound derivative and the 7-aminocephalosporanic acid (7-ACA) nucleus.

Application Note:

The synthesis of cephalosporin antibiotics often involves the acylation of the 7-amino group of a cephalosporin core structure with a suitable side chain acid.[9] this compound can be a precursor to these side chains. For example, derivatives of 2-(2-aminothiazol-4-yl)-2-oxoacetic acid, which bear a structural resemblance to this compound, are common side chains in third-generation cephalosporins. The synthesis involves activating the carboxylic acid of the side chain precursor and then reacting it with the cephalosporin nucleus.[9][10]

Logical Relationship Diagram:

G PGA This compound SideChain Side Chain Precursor (e.g., 2-Aryl-2-oxoacetic acid) PGA->SideChain Derivatization ActivatedSideChain Activated Side Chain (e.g., Acid Chloride) SideChain->ActivatedSideChain Activation Cephalosporin Cephalosporin Antibiotic ActivatedSideChain->Cephalosporin CephCore Cephalosporin Nucleus (e.g., 7-ACA) CephCore->Cephalosporin Acylation

Caption: Role of this compound in Cephalosporin Synthesis.

Synthesis of Anticonvulsant Intermediates

This compound and its derivatives have been investigated as precursors for the synthesis of novel compounds with anticonvulsant activity.[11][12][13][14][15] The general strategy involves incorporating the phenylglyoxyl moiety into various heterocyclic scaffolds known to exhibit anticonvulsant properties.

Application Note:

A series of 4-(2-alkoxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones have been synthesized and shown to possess significant anticonvulsant activity. While not directly starting from this compound, the synthesis of related phenyl-containing heterocyclic compounds often utilizes benzoyl derivatives that can be conceptually linked back to this compound. For instance, the synthesis of certain anticonvulsant acetamides involves the use of (S)-2-((tert-butoxycarbonyl)amino)-2-phenylacetic acid, a derivative of phenylglycine, which itself can be synthesized from this compound.[14]

Experimental Protocol: Synthesis of this compound Methyl Ester

This protocol describes a common esterification of this compound, a key step in preparing it for further reactions. This procedure is adapted from a method for synthesizing methyl benzoylformate.[16]

Materials:

  • Benzoyl cyanide

  • Acetyl chloride

  • Benzoic acid methyl ester

  • Concentrated sulfuric acid

  • Water

  • Methanol

  • Toluene

  • Sodium bicarbonate solution

Procedure:

  • Reaction Setup: In a reaction vessel, add 450 g of concentrated sulfuric acid.

  • Addition of Reactants: Prepare a mixture of 393 g of benzoyl cyanide, 20.3 g of acetyl chloride, and 202 g of benzoic acid methyl ester. Add this mixture dropwise to the sulfuric acid at 22 °C.

  • Stirring and Hydrolysis: Stir the mixture for one hour. Then, add 72 g of water at 22 °C over 20 minutes and continue stirring for another 3 hours.

  • Esterification: Add 304 g of methanol to the reaction mixture and stir for 3 hours at approximately 70 °C.

  • Workup: After cooling, dilute the reaction mixture with 390 g of water. Separate the organic phase and wash it successively with 160 g of water, 160 g of sodium bicarbonate solution, and 160 g of water.

  • Extraction and Concentration: Extract the combined aqueous phases twice with 30 mL of toluene each time. Combine all organic phases and concentrate by distilling off the solvent.

  • Purification: Distill the residue under reduced pressure to obtain this compound methyl ester.

Quantitative Data:
Reactant 1Reactant 2Catalyst/ReagentProductYield (%)Purity (%)Boiling Point (°C/mmHg)Reference
Benzoyl CyanideMethanolH₂SO₄, Acetyl ChlorideThis compound Methyl Ester9699136/12[16]

Experimental Workflow:

Caption: Synthesis of this compound Methyl Ester.

Synthesis of Anti-inflammatory Agents

Derivatives of this compound have been shown to possess anti-inflammatory properties.[5][6][7] The synthesis of these agents often involves the reaction of this compound with various nucleophiles to form amides, hydrazones, or other derivatives.

Application Note:

This compound can be used as a starting material to synthesize a variety of derivatives with potential anti-inflammatory activity. For example, reaction with substituted anilines can yield N-aryl-2-oxo-2-phenylacetamides. These compounds can then be evaluated for their ability to reduce inflammation in various biological assays. One study demonstrated that this compound itself exhibits anti-inflammatory activity in a rat paw swelling model.[5]

Quantitative Data for Anti-inflammatory Activity:
CompoundAnimal ModelDosage Range (mg/kg)EffectReference
This compoundFormalin-induced paw swelling in rats50-200Reduced the degree of hind paw swelling.[5]

Logical Relationship Diagram:

G PGA This compound Derivative This compound Derivative (e.g., Amide, Hydrazone) PGA->Derivative Nucleophile Nucleophile (e.g., Amine, Hydrazine) Nucleophile->Derivative Reaction Assay In vivo / In vitro Anti-inflammatory Assay Derivative->Assay Result Evaluation of Anti-inflammatory Activity Assay->Result

Caption: Pathway from this compound to Anti-inflammatory Agents.

References

Application Notes and Protocols: Phenylglyoxylic Acid in the Synthesis of 3-aryl-2H-benzo[b]oxazin-2-ones

Application Notes and Protocols: Phenylglyoxylic Acid in the Synthesis of 3-aryl-2H-benzo[b][1][2]oxazin-2-ones

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aryl-2H-benzo[b][1][2]oxazin-2-ones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. These scaffolds are present in various biologically active molecules, exhibiting a range of therapeutic properties, including antibacterial, anticancer, and antiplatelet activities. This document provides detailed application notes and protocols for the synthesis of 3-aryl-2H-benzo[b][1][2]oxazin-2-ones utilizing this compound as a key reagent, with a focus on a sustainable approach using deep eutectic solvents.

Synthesis of 3-aryl-2H-benzo[b][1][2]oxazin-2-ones

A highly efficient and selective method for the synthesis of 3-aryl-2H-benzo[b][1][2]oxazin-2-one derivatives involves the reaction of an o-aminophenol with an α-phenylglyoxylic acid in a deep eutectic solvent (DES). This approach offers excellent yields under mild conditions without the need for additional catalysts.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of a representative 3-aryl-2H-benzo[b][1][2]oxazin-2-one.

ParameterValueReference
Reactants o-Aminophenol, α-Phenylglyoxylic acid[1]
Solvent Choline chloride/urea (1:2 molar ratio)[1]
Molar Ratio (o-aminophenol:α-phenylglyoxylic acid) 1:2 (0.30 mmol : 0.60 mmol)[1]
Temperature 80 °C[1]
Reaction Time 2.0 hours[1]
Yield up to 99%[1]

Experimental Protocols

Protocol 1: Preparation of Choline Chloride/Urea Deep Eutectic Solvent (1:2 molar ratio)

Materials:

  • Choline chloride (highly hygroscopic, should be dried prior to use)

  • Urea

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Spatula and weighing balance

Procedure:

  • Weigh choline chloride and urea in a 1:2 molar ratio. For example, for a small batch, use 1 mole of choline chloride and 2 moles of urea.

  • Transfer the weighed choline chloride and urea into a clean, dry round-bottom flask.

  • Heat the mixture at 80 °C while stirring.[3]

  • Continue heating and stirring until a clear, colorless, and homogeneous liquid is formed.[3]

  • Cool the resulting deep eutectic solvent to room temperature. The solvent is now ready to be used for the synthesis reaction.

Protocol 2: Synthesis of 3-Aryl-2H-benzo[b][1][2]oxazin-2-one

Materials:

  • o-Aminophenol

  • α-Phenylglyoxylic acid

  • Choline chloride/urea deep eutectic solvent (prepared as in Protocol 1)

  • Reaction vial or flask

  • Magnetic stirrer and heating plate

  • Distilled water

  • Filtration apparatus (e.g., Büchner funnel)

  • Thin-layer chromatography (TLC) plates for reaction monitoring

Procedure:

  • To a reaction vial, add 1 g of the choline chloride/urea (1:2) deep eutectic solvent.[3]

  • Add o-aminophenol (0.30 mmol) and α-phenylglyoxylic acid (0.60 mmol) to the solvent.

  • Stir the reaction mixture at 80 °C for 2 hours.[1]

  • Monitor the completion of the reaction using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 5 mL of distilled water to the mixture and stir for 30 minutes.[3]

  • The desired product will precipitate out of the solution.

  • Collect the solid product by filtration, washing with distilled water.

  • Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualizations

Proposed Reaction Mechanism

The synthesis of 3-aryl-2H-benzo[b][1][2]oxazin-2-ones from o-aminophenol and this compound is proposed to proceed through a condensation-cyclization cascade. The initial step involves the formation of an imine intermediate from the reaction of the amino group of o-aminophenol with the keto group of this compound. This is followed by an intramolecular cyclization where the hydroxyl group of the o-aminophenol attacks the ester carbonyl carbon. Subsequent dehydration of the cyclic intermediate yields the final 3-aryl-2H-benzo[b][1][2]oxazin-2-one product.

ReactionMechanismReactantso-Aminophenol +This compoundImineImine IntermediateReactants->Imine Condensation Cyclic_IntermediateCyclic Hemiketal-like IntermediateImine->Cyclic_Intermediate IntramolecularCyclization Product3-Aryl-2H-benzo[b][1,4]oxazin-2-oneCyclic_Intermediate->Product Dehydration WaterH2OCyclic_Intermediate->Water

Caption: Proposed reaction mechanism for the synthesis of 3-aryl-2H-benzo[b][1][2]oxazin-2-ones.

Anticancer Signaling Pathway of Benzoxazinone Derivatives

Recent studies have shown that certain 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives exhibit anticancer activity in human cancer cell lines, such as the A549 lung cancer cell line. The proposed mechanism involves the induction of cellular stress and apoptosis through multiple pathways. Treatment with these compounds leads to an increase in reactive oxygen species (ROS), which in turn can cause DNA damage. This activates key signaling proteins such as p53, a tumor suppressor that can halt the cell cycle and induce apoptosis. Furthermore, these derivatives have been shown to activate the Nrf2 pathway, a key regulator of the antioxidant response, and ATG7, a crucial gene in the autophagy process.[1] This multi-pronged attack on cancer cells highlights the therapeutic potential of this class of compounds.

AnticancerSignalingcluster_cellA549 Lung Cancer CellBenzoxazinoneBenzoxazinoneDerivativeROSIncreased ROSBenzoxazinone->ROSNrf2Nrf2 ActivationBenzoxazinone->Nrf2ATG7ATG7 ActivationBenzoxazinone->ATG7DNA_DamageDNA DamageROS->DNA_Damagep53p53 ActivationDNA_Damage->p53ApoptosisApoptosisp53->ApoptosisAutophagyAutophagyATG7->Autophagy

Caption: Proposed anticancer signaling pathway of benzoxazinone derivatives in A549 cells.

Troubleshooting & Optimization

Phenylglyoxylic Acid Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenylglyoxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction yield and product purity.

Issue / Question Potential Cause(s) Suggested Solution(s)
Low Yield in Mandelic Acid Oxidation 1. Over-oxidation: The primary alcohol in mandelic acid is oxidized beyond the ketone to a carboxylic acid, leading to the formation of benzoic acid as a significant byproduct.[1][2]1. Control Reaction Temperature: Perform the oxidation at low temperatures (e.g., ice bath) to minimize over-oxidation.[1] 2. Careful Addition of Oxidant: Add the oxidizing agent (e.g., potassium permanganate) portion-wise to control the reaction's exothermicity and prevent localized overheating.[3] 3. Monitor Reaction Progress: Use techniques like thin-layer chromatography (TLC) to monitor the disappearance of the starting material and the formation of the product, stopping the reaction once the mandelic acid is consumed.
2. Incomplete Reaction: Insufficient oxidizing agent or reaction time may lead to unreacted mandelic acid remaining in the mixture.1. Ensure Stoichiometric Amount of Oxidant: Use the correct molar ratio of the oxidizing agent to mandelic acid as specified in the protocol. 2. Optimize Reaction Time: Allow the reaction to proceed for the recommended duration, monitoring for completion.
3. Formation of Benzaldehyde: Oxidative decarboxylation of mandelic acid can lead to the formation of benzaldehyde.[2]1. pH Control: The reaction pH can influence the product distribution. Buffered conditions may help to suppress side reactions.
Low Yield in Benzoyl Cyanide Hydrolysis 1. Incomplete Hydrolysis: The nitrile group may not be fully hydrolyzed to the carboxylic acid.1. Optimize Acid Concentration and Temperature: Use a suitable concentration of acid (e.g., concentrated HCl or a sulfuric acid/water system) and maintain the recommended reaction temperature to ensure complete hydrolysis.[4][5] 2. Increase Reaction Time: If monitoring indicates incomplete reaction, extending the reaction time may be necessary.[4]
2. Side Reactions: Benzoyl cyanide can decompose in the presence of alcohols in an acidic medium to form benzoic acid esters and hydrocyanic acid.[4][5]1. Use a "One-Pot" Protocol: Employing a one-pot method where the hydrolysis of the nitrile to the amide is immediately followed by esterification (if the ester is the desired product) can minimize side reactions and achieve high yields (around 90%).[4]
Product is Difficult to Purify 1. Presence of Benzoic Acid: Over-oxidation of mandelic acid can result in benzoic acid, which can be challenging to separate from this compound due to similar acidic properties.[3]1. Selective Precipitation: Carefully acidify the reaction mixture to a pH where benzoic acid precipitates, while the more acidic this compound remains in solution.[3] 2. Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ligroin) to obtain pure this compound.[4]
2. Oily Product Instead of Solid: The presence of impurities or residual solvent can prevent the product from solidifying.1. Thorough Drying: Ensure all solvents are removed under vacuum. 2. Purification: If impurities are suspected, purify the product by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent laboratory-scale methods for synthesizing this compound are the oxidation of mandelic acid and the hydrolysis of benzoyl cyanide. The oxidation of mandelic acid is often carried out using potassium permanganate in an alkaline solution.[1][3] The hydrolysis of benzoyl cyanide can be achieved with strong acids like hydrochloric acid or in a sulfuric acid/water system.[4][5]

Q2: What is a typical yield for the synthesis of this compound?

A2: The yield of this compound is highly dependent on the chosen synthetic route and the optimization of reaction conditions. The oxidation of mandelic acid with potassium permanganate can yield between 50% and 67% of the crystalline product.[3] The hydrolysis of benzoyl cyanide can be a very high-yielding process, with some "one-pot" procedures reporting yields of about 90% for the corresponding esters.[4] However, other hydrolysis methods for benzoyl cyanide have reported lower yields of around 47%.[4]

Q3: What are the main byproducts to watch out for during the synthesis?

A3: In the oxidation of mandelic acid, the primary byproducts are benzoic acid, resulting from over-oxidation, and benzaldehyde, from oxidative decarboxylation.[2][3] When synthesizing from benzoyl cyanide, incomplete hydrolysis can leave unreacted starting material, and side reactions, particularly in the presence of alcohol, can lead to the formation of benzoic acid esters.[4][5]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material and a pure product standard (if available) on a TLC plate, you can observe the disappearance of the reactant and the appearance of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q5: Are there any "greener" or alternative synthesis methods available?

A5: Yes, alternative and more environmentally friendly methods are being explored. One such method is cascade biocatalysis, which uses enzymes to convert racemic mandelic acid to this compound with high conversion rates (e.g., 98%).[6] This approach avoids the use of harsh chemicals and complex processes often associated with traditional synthetic methods.[6]

Quantitative Data Summary

The following tables summarize the reported yields for different synthetic methods of this compound and its esters.

Table 1: Yields from Oxidation of Mandelic Acid

Oxidizing AgentReaction ConditionsProductYieldReference
Potassium PermanganateAlkaline, coldThis compound50-67%[3]

Table 2: Yields from Hydrolysis of Benzoyl Cyanide

ReagentsReaction ConditionsProductYieldReference
Concentrated HCl50°C, 18 hoursThis compound47%[4]
H₂SO₄/H₂O, Chloride catalyst, then Ethanol40°C (hydrolysis), 75°C (esterification)This compound Ethyl Ester85%[4]
H₂SO₄/H₂O, Chloride catalyst, then Methanol22°C (hydrolysis), 70°C (esterification)This compound Methyl Ester~90%[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of Mandelic Acid

This protocol is adapted from a procedure for the synthesis of ethyl benzoylformate, with modifications for the isolation of this compound.[3]

Materials:

  • Mandelic Acid (2.5 moles, 375 g)

  • Sodium Hydroxide (2.8 moles, 110 g) or Technical Grade (115 g)

  • Potassium Permanganate (1.74 moles, 275 g), finely ground

  • Cracked Ice (2000 g)

  • Water

  • Concentrated Sulfuric Acid

  • Toluene

  • Carbon Disulfide

  • Ether

Procedure:

  • In a large vessel equipped with an efficient stirrer, dissolve mandelic acid in 500 cc of water.

  • While stirring, add a cool solution of sodium hydroxide in 500 cc of water.

  • Add 2000 g of cracked ice to the mixture.

  • Over a period of 30 minutes, add the finely ground potassium permanganate in portions.

  • After the addition is complete, continue stirring for an additional 2 hours.

  • Filter the mixture to remove the precipitated manganese dioxide and wash the filter cake with water.

  • Combine the filtrate and washings and evaporate to a volume of 2500-3000 cc.

  • Carefully acidify the solution with a diluted and cooled solution of 100 cc of concentrated sulfuric acid to precipitate benzoic acid.

  • Filter off the benzoic acid.

  • Make the filtrate alkaline with 75 g of sodium hydroxide and concentrate to 800-1000 cc.

  • Slowly add 280-300 cc of concentrated sulfuric acid while cooling the flask.

  • Extract the reaction mixture with multiple portions of ether.

  • Distill off the ether to obtain crude, liquid this compound.

  • To dry the product, add 70-90 cc of toluene and distill off the water and toluene under reduced pressure.

  • Dissolve the dried residue in an equal volume of carbon disulfide and cool in an ice-salt mixture to induce crystallization.

  • Filter the crystals and dry to obtain this compound (yield: 50-67%).

Protocol 2: Synthesis of this compound Ethyl Ester via Hydrolysis of Benzoyl Cyanide ("One-Pot" Method)

This protocol describes a high-yield, one-pot synthesis of the ethyl ester.[4]

Materials:

  • Benzoyl Cyanide (0.1 mol, 13.1 g)

  • Ammonium Chloride (0.1 mol, 5.35 g)

  • Water (0.3 mol, 5.4 g)

  • Concentrated Hydrochloric Acid (0.2 mol, 19.7 g)

  • Concentrated Sulfuric Acid (0.1 mol, 10.2 g)

  • Ethanol (0.3 mol, 13.8 g)

  • Ethylene Chloride

  • Sodium Bicarbonate Solution

Procedure:

  • In a reaction flask, prepare a mixture of ammonium chloride, water, concentrated hydrochloric acid, and concentrated sulfuric acid.

  • At 40°C, add benzoyl cyanide dropwise to the mixture.

  • Stir the mixture for 3 hours at 40°C.

  • Add ethanol to the reaction mixture.

  • Stir for an additional 3.5 hours at 75°C.

  • After cooling, extract the reaction mixture with ethylene chloride.

  • Wash the organic phase with water and sodium bicarbonate solution.

  • Dry the organic phase over sodium sulfate and evaporate the solvent to obtain this compound ethyl ester (yield: 85%).

Visualizations

experimental_workflow_oxidation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve_ma Dissolve Mandelic Acid in NaOH solution start->dissolve_ma add_ice Add Ice dissolve_ma->add_ice add_kmno4 Add KMnO4 portion-wise add_ice->add_kmno4 stir Stir for 2 hours add_kmno4->stir filter_mno2 Filter MnO2 stir->filter_mno2 evaporate Evaporate Filtrate filter_mno2->evaporate acidify_precipitate Acidify to precipitate Benzoic Acid evaporate->acidify_precipitate filter_ba Filter Benzoic Acid acidify_precipitate->filter_ba concentrate Concentrate Filtrate filter_ba->concentrate acidify_extract Acidify & Extract with Ether concentrate->acidify_extract remove_ether Remove Ether acidify_extract->remove_ether dry_product Dry with Toluene remove_ether->dry_product crystallize Crystallize from Carbon Disulfide dry_product->crystallize end End Product: This compound crystallize->end

Caption: Experimental workflow for the synthesis of this compound via oxidation of mandelic acid.

experimental_workflow_hydrolysis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start prepare_acid_mix Prepare mixture of NH4Cl, H2O, HCl, H2SO4 start->prepare_acid_mix add_bc Add Benzoyl Cyanide at 40°C prepare_acid_mix->add_bc stir_hydrolysis Stir for 3 hours at 40°C add_bc->stir_hydrolysis add_etoh Add Ethanol stir_hydrolysis->add_etoh stir_esterification Stir for 3.5 hours at 75°C add_etoh->stir_esterification cool_extract Cool & Extract with Ethylene Chloride stir_esterification->cool_extract wash Wash with H2O & NaHCO3 solution cool_extract->wash dry_evaporate Dry & Evaporate Solvent wash->dry_evaporate end End Product: This compound Ethyl Ester dry_evaporate->end

Caption: Experimental workflow for the one-pot synthesis of this compound ethyl ester from benzoyl cyanide.

References

Technical Support Center: Phenylglyoxylic Acid Stability in Urine Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of phenylglyoxylic acid (PGA) in urine samples during storage. Adherence to proper storage protocols is critical for accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended storage time for urine samples at room temperature before analyzing for this compound?

A1: It is strongly advised to avoid storing urine samples intended for this compound analysis at room temperature (around 25°C). While some studies show no substantial decrease within the first 24 hours, significant degradation can occur after that.[1][2][3] For optimal results, samples should be processed or refrigerated as soon as possible.

Q2: How long can I store urine samples in the refrigerator (4°C)?

A2: Urine samples can be stored at 4°C for up to four days without a significant decrease in this compound concentration.[1][3] This makes refrigeration a suitable option for short-term storage.

Q3: What is the best method for long-term storage of urine samples for this compound analysis?

A3: For long-term storage, freezing the urine samples is the recommended method. Storage at -20°C or lower is ideal.[1][3] Studies have shown that this compound is stable in frozen urine for extended periods, with one study reporting no significant decrease for up to 70 days at -18°C.[4]

Q4: Does the pH of the urine sample affect the stability of this compound?

A4: Yes, the pH of the urine can impact the stability of this compound, particularly during refrigerated storage. This compound tends to be more unstable in alkaline urine (e.g., pH 8) compared to acidic urine (e.g., pH 6 or below) when stored at 4°C.[1][3]

Q5: Are there any preservatives I should add to the urine sample to improve this compound stability?

A5: The use of preservatives is not commonly reported in the primary literature for stabilizing this compound in urine. The most effective and recommended preservation method is freezing.[1][3][4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or undetectable levels of this compound in a known positive sample. Sample degradation due to improper storage (e.g., prolonged storage at room temperature or in the refrigerator).Review sample handling and storage logs. For future samples, ensure immediate analysis, refrigeration for short-term storage (up to 4 days), or freezing (-20°C or lower) for long-term storage.[1][3][4][5]
Inconsistent results between aliquots of the same sample. 1. Multiple freeze-thaw cycles. 2. Non-homogenous sample before aliquoting.1. Aliquot samples into smaller volumes after collection to avoid repeated freezing and thawing of the entire sample. 2. Ensure the urine sample is well-mixed before aliquoting.
Sample appears cloudy or has precipitate after thawing. This can be a normal occurrence with urine samples and may not necessarily indicate degradation of the analyte.Allow the sample to reach room temperature and vortex thoroughly before proceeding with the extraction and analysis.
This compound levels are stable, but mandelic acid levels have decreased. This is highly unlikely as mandelic acid is generally more stable than this compound.[1][2][3]Re-evaluate your analytical method and calibration standards for mandelic acid. Verify the integrity of the mandelic acid standard.

Data on this compound Stability

The following tables summarize the stability of this compound in urine under different storage conditions based on available literature.

Table 1: Stability of this compound at Different Temperatures

Storage TemperatureDurationStabilityReference
Room Temperature (~25°C)Up to 1 dayNo substantial decrease[1][2][3]
Room Temperature (~25°C)1 weekGradual and marked decrease[1][2][3]
Refrigerated (4°C)Up to 4 daysNo significant decrease[1][3]
Refrigerated (4°C)1 weekGradual decrease[1][2][3]
Refrigerated (4°C)2 weeksFurther reduction[1][2][3]
Refrigerated (6°C)1 month46% reduction in one sample[4]
Frozen (-18°C)Up to 70 daysNo significant decrease[4]
Frozen (-20°C)Long-termRecommended for storage beyond a few days[1][3][5]

Table 2: Effect of pH on this compound Stability at 4°C

Urine pHStabilityReference
Alkaline (e.g., pH 8)Tended to be more unstable[1][3]
Acidic (e.g., pH 6 or below)More stable[1][3]

Experimental Protocols

Sample Collection and Handling

A standardized protocol for urine sample collection is crucial for reliable analysis.

  • Container: Use a clean, dry, plastic urine container without preservatives.[5]

  • Collection Time: For occupational exposure studies, the collection is often performed at the end of a work shift.[5]

  • Initial Handling: After collection, samples should be cooled as soon as possible if not analyzed immediately.

  • Aliquoting: If the sample is to be stored for an extended period, it is best practice to divide it into smaller aliquots in polypropylene tubes to avoid multiple freeze-thaw cycles.[6]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The following is a general HPLC method adapted from published literature for the determination of this compound in urine.[7][8]

  • Sample Preparation and Extraction:

    • Take a 200 µL aliquot of the urine sample.

    • Saturate with 60 mg of sodium chloride.

    • Add an internal standard (e.g., O-methyl hippuric acid).

    • Acidify the sample with 6N hydrochloric acid.

    • Extract the analytes with ethyl acetate.

    • Evaporate the ethyl acetate extract to dryness.

    • Reconstitute the residue in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of water and methanol (e.g., 90:10) with 0.5% acetic acid.[7][8]

    • Detection: UV detector at an appropriate wavelength for this compound.

    • Injection Volume: 5 µL.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing and Storage cluster_analysis Analysis start Urine Sample Collection immediate_analysis Immediate Analysis start->immediate_analysis Triage short_term Short-term Storage (≤ 4 days at 4°C) start->short_term Triage long_term Long-term Storage (> 4 days at -20°C) start->long_term Triage extraction Sample Extraction immediate_analysis->extraction short_term->extraction long_term->extraction hplc HPLC Analysis extraction->hplc data Data Interpretation hplc->data

Caption: Experimental workflow from urine sample collection to data analysis.

troubleshooting_guide start Inconsistent or Low PGA Results? storage_check Was the sample stored at room temperature for >24h or refrigerated for >4 days? start->storage_check Yes ph_check Was the urine pH alkaline (e.g., >7) and stored at 4°C? start->ph_check No degradation_likely Degradation is the likely cause. Review and revise storage protocols. Ensure prompt freezing for storage >4 days. storage_check->degradation_likely freeze_thaw_check Was the sample subjected to multiple freeze-thaw cycles? ph_check->freeze_thaw_check No ph_issue Alkaline pH can accelerate degradation at 4°C. Analyze samples more quickly or freeze immediately. ph_check->ph_issue Yes freeze_thaw_issue Aliquot samples after collection to avoid multiple freeze-thaw cycles. freeze_thaw_check->freeze_thaw_issue Yes other_issue Investigate other factors: - Analytical instrument performance - Reagent and standard integrity - Extraction efficiency freeze_thaw_check->other_issue No

Caption: Troubleshooting decision tree for unexpected this compound results.

References

Technical Support Center: Overcoming P-henylglyoxylic Acid Solubility in Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of phenylglyoxylic acid in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility of this compound in common laboratory solvents?

A1: this compound is a colorless solid with a melting point of 64-66 °C.[1] Its solubility varies significantly depending on the solvent. It exhibits moderate solubility in some polar organic solvents but is generally poorly soluble in water and nonpolar organic solvents.

Q2: How does the pH of the reaction mixture affect the solubility of this compound?

A2: this compound is a moderately strong carboxylic acid with a pKa of approximately 2.15.[1] At a pH below its pKa, it exists predominantly in its neutral, less soluble form. As the pH increases above the pKa, it deprotonates to form the more soluble phenylglyoxylate anion. Therefore, increasing the pH of the reaction medium can significantly enhance its solubility.

Q3: What are the primary strategies for overcoming the poor solubility of this compound in a reaction?

A3: The main approaches to address solubility issues with this compound include:

  • Solvent Selection and Co-solvents: Choosing an appropriate solvent or a mixture of co-solvents.

  • pH Adjustment: Increasing the pH of the reaction mixture to deprotonate the carboxylic acid.

  • Salt Formation: Using a pre-formed salt of this compound.

Troubleshooting Guides

Issue 1: this compound is not dissolving sufficiently in the chosen reaction solvent.

Cause: The polarity of the solvent may not be suitable for dissolving this compound.

Troubleshooting Steps:

  • Consult Solubility Data: Refer to the solubility table below to select a more appropriate solvent.

  • Employ Co-solvents: Introduce a polar aprotic co-solvent such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or 1,4-dioxane. Even small amounts of these co-solvents can significantly improve solubility. A study on the enzyme-catalyzed reaction of phenylglyoxal showed that the addition of 10% (v/v) DMF was optimal for product conversion, indicating improved solubility of the related product, this compound.

  • Apply Gentle Heating: For some solvents, gently warming the mixture can aid dissolution. However, be cautious of potential degradation of reactants or solvent evaporation.

  • Use Ultrasonic Agitation: Sonication can help break down solid agglomerates and enhance dissolution.

Issue 2: The reaction rate is slow, or the yield is low, likely due to poor solubility of this compound.

Cause: Limited availability of the dissolved reactant is hindering the reaction kinetics.

Troubleshooting Steps:

  • Optimize the Solvent System: Experiment with different co-solvents and their ratios. Research on photochemical hydroacylation initiated by this compound highlighted the impact of solvent polarity on reaction efficiency, with a move towards less polar solvents hypothesized to improve light penetration by reducing emulsification.

  • Consider pH Adjustment (for aqueous or protic solvent systems):

    • Add a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) to form the more soluble phenylglyoxylate salt in situ.

    • Caution: Ensure the base is compatible with your reactants and reaction conditions. The basicity might influence the reactivity of other functional groups.

  • Utilize a Phenylglyoxylate Salt: Prepare and isolate a salt of this compound (e.g., sodium or potassium phenylglyoxylate) beforehand and use it in the reaction. This ensures the reactant is in a more soluble form from the start.

Issue 3: Emulsion formation is observed, complicating the reaction and workup.

Cause: In biphasic systems, particularly with aqueous solvents, the partially dissolved this compound and its products can act as surfactants, leading to emulsification.

Troubleshooting Steps:

  • Modify the Solvent System: As suggested by photochemical studies, decreasing the polarity of the organic solvent or using a single-phase solvent system can prevent emulsion formation.

  • Phase-Transfer Catalysis: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst can facilitate the transport of the phenylglyoxylate anion into the organic phase, potentially reducing emulsion issues.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Methanol0.1 g/mL (clear solution)Sigma-Aldrich
Chloroform10% (clear, colorless)Sigma-Aldrich
WaterInsoluble/Slightly SolubleSigma-Aldrich
Dimethyl Sulfoxide (DMSO)Up to 50 mg/mL (may require sonication)MedChemExpress

Table 2: Effect of Co-solvents on a Reaction Involving this compound Formation

Data extrapolated from a study on the enzyme-catalyzed intramolecular Cannizzaro reaction of phenylglyoxal, where this compound is a product.

Co-solvent (10% v/v)This compound Formed (%)Mandelic Acid Formed (%)
DMF5030
DMSO4010
1,4-Dioxane3010

Experimental Protocols

Protocol 1: General Procedure for Improving Solubility with a Co-solvent
  • To the reaction vessel, add the chosen primary solvent.

  • While stirring, add the this compound.

  • Slowly add the co-solvent (e.g., DMF, DMSO) dropwise until the this compound dissolves. Start with a small percentage (e.g., 5-10% v/v) and increase if necessary.

  • Proceed with the addition of other reagents as per your reaction protocol.

Protocol 2: In Situ Salt Formation for Improved Solubility
  • Suspend this compound in the reaction solvent at room temperature.

  • Add one equivalent of a non-nucleophilic organic base (e.g., triethylamine).

  • Stir the mixture until the solid dissolves completely, indicating the formation of the soluble ammonium salt.

  • Proceed with the reaction by adding the other reagents.

A patent for the preparation of this compound derivatives suggests that dissolving the compound in a solvent like ethyl acetate can improve its rate of dissolution in another solvent used for the reaction.

Mandatory Visualization

experimental_workflow Troubleshooting Workflow for Poor this compound Solubility start Start: Reaction with This compound solubility_issue Issue: Poor Solubility (Solid remains) start->solubility_issue strategy Select Strategy solubility_issue->strategy solvent Strategy 1: Solvent Modification strategy->solvent ph_adjust Strategy 2: pH Adjustment strategy->ph_adjust salt_form Strategy 3: Salt Formation strategy->salt_form cosolvent Add Co-solvent (e.g., DMF, DMSO) solvent->cosolvent base Add Non-nucleophilic Base (in situ) ph_adjust->base preformed_salt Use Pre-formed Phenylglyoxylate Salt salt_form->preformed_salt reaction_proceeds Reaction Proceeds cosolvent->reaction_proceeds base->reaction_proceeds preformed_salt->reaction_proceeds end End: Successful Reaction reaction_proceeds->end

Caption: Troubleshooting workflow for addressing poor solubility of this compound.

logical_relationship Logical Relationships for Enhancing this compound Solubility cluster_acid This compound (R-COOH) cluster_strategies Solubilization Strategies cluster_result Result acid Poorly Soluble (Neutral Form) solvent Polar Aprotic Co-solvent acid->solvent improves dissolution base Addition of Base (e.g., Et3N) acid->base deprotonates to dissolved Increased Concentration of Soluble Species solvent->dissolved enhances solvation base->dissolved forms soluble salt salt Use of Phenylglyoxylate Salt salt->dissolved is inherently more soluble

Caption: Logical relationships between strategies and the state of this compound.

References

Technical Support Center: Oxidation of Mandelic Acid to Phenylglyoxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the oxidation of mandelic acid to phenylglyoxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound from mandelic acid, focusing on minimizing side reactions and maximizing product yield.

Issue Potential Cause Recommended Solution
Low yield of this compound with significant benzaldehyde formation. Oxidative Decarboxylation: This is a major side reaction where mandelic acid is converted to benzaldehyde. This can be promoted by certain oxidants, high temperatures, or prolonged reaction times.1. Choice of Oxidant: Employ milder and more selective oxidizing agents. For instance, while strong oxidants like permanganate can be effective, they can also promote decarboxylation. Consider catalytic systems such as those based on copper(II) which can be tuned to favor the desired product. 2. Temperature Control: Maintain a lower reaction temperature to disfavor the decarboxylation pathway. 3. Reaction Time: Monitor the reaction progress closely and stop it once the consumption of mandelic acid is optimal to prevent further degradation of the product.
Presence of benzoic acid as a major impurity. 1. Over-oxidation: this compound is susceptible to further oxidation to benzoic acid, especially under harsh conditions. 2. Oxidation of Benzaldehyde: If benzaldehyde is formed as a side product, it can be readily oxidized to benzoic acid.1. Control Stoichiometry: Use a controlled amount of the oxidizing agent to avoid over-oxidation. 2. pH Control: The pH of the reaction medium can significantly influence the product distribution. For example, in permanganate oxidation, the ratio of benzaldehyde to this compound is pH-dependent. Careful control of pH can help minimize the formation of benzoic acid. 3. Purification: Benzoic acid can be removed from the final product by recrystallization or by washing the organic extract with a basic solution (e.g., sodium bicarbonate) to convert the acidic benzoic acid into its water-soluble salt.
Reaction is slow or incomplete. 1. Inappropriate Oxidant/Catalyst: The chosen oxidizing system may not be active enough under the applied conditions. 2. Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent, leading to a slow reaction rate. 3. Inadequate Temperature: The reaction may require a higher temperature to proceed at a reasonable rate, but this must be balanced against the risk of side reactions.1. Optimize Catalyst and Oxidant: Experiment with different catalysts and oxidants known to be effective for this transformation. The choice of solvent can also play a crucial role in the reaction rate. 2. Solvent Selection: Choose a solvent system that ensures good solubility of both mandelic acid and the oxidizing agent. Dimethyl sulfoxide (DMSO) has been reported to be an effective solvent for this reaction. 3. Temperature Adjustment: Gradually increase the reaction temperature while monitoring for the formation of side products.
Formation of other unidentified byproducts. Complex Reaction Pathways: Depending on the specific reagents and conditions, other side reactions may occur. For instance, with certain catalysts, oxidative dimerization of aromatic rings can be a competing reaction.1. Detailed Analysis: Utilize analytical techniques such as HPLC, GC-MS, and NMR to identify the structure of the byproducts. 2. Literature Review: Consult the literature for similar reaction systems to understand potential side reactions. 3. Systematic Optimization: Perform a systematic optimization of reaction parameters (catalyst, solvent, temperature, and time) to minimize the formation of the specific byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the oxidation of mandelic acid to this compound?

A1: The most common side reaction is oxidative decarboxylation, which leads to the formation of benzaldehyde. This aldehyde can then be further oxidized to benzoic acid.

Q2: How can I selectively oxidize mandelic acid to this compound while minimizing benzaldehyde formation?

A2: To enhance selectivity, you should carefully choose your oxidizing system. Milder oxidants and catalytic systems are generally preferred over strong, non-selective oxidants. Additionally, controlling the reaction temperature and time is crucial to prevent the degradation of the desired product.

Q3: What is the role of pH in this reaction?

A3: The pH of the reaction medium can have a significant impact on the product distribution. For instance, studies on the permanganate oxidation of mandelic acid have shown that the ratio of benzaldehyde to this compound is dependent on the pH of the solution. Therefore, buffering the reaction mixture or careful pH control can be a key parameter to optimize.

Q4: Can this compound be further oxidized?

A4: Yes, this compound can be oxidized to benzoic acid, a phenomenon known as over-oxidation. This is more likely to occur with strong oxidizing agents or if the reaction is allowed to proceed for too long.

Q5: What analytical methods are suitable for monitoring the reaction progress and product purity?

A5: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for monitoring the consumption of mandelic acid and the formation of this compound, benzaldehyde, and benzoic acid. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are also valuable for product identification and purity assessment.

Data Presentation

Table 1: Influence of Oxidant on Product Distribution in Mandelic Acid Oxidation (Illustrative Data)

Oxidant SystemThis compound Yield (%)Benzaldehyde Yield (%)Benzoic Acid Yield (%)Reference
Potassium Permanganate (pH dependent)VariableVariableVariable
Nitric AcidModerate to HighLowModerate
Copper(II) catalyst / O₂HighLowLow
Bismuth(0) / O₂High (electron-withdrawing groups)High (electron-donating groups)Low

Note: The yields are highly dependent on the specific reaction conditions (temperature, solvent, reaction time) and the data presented here is for illustrative purposes. For precise quantitative data, refer to the cited literature.

Experimental Protocols

Protocol 1: General Procedure for the Catalytic Oxidation of Mandelic Acid

This protocol provides a general framework. The specific catalyst, solvent, temperature, and reaction time should be optimized based on the desired outcome and available literature for the chosen catalytic system.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve mandelic acid in a suitable solvent (e.g., DMSO, acetonitrile).

  • Catalyst and Oxidant Addition: Add the chosen catalyst to the solution. Begin stirring and heat the mixture to the desired temperature. Introduce the oxidant (e.g., by bubbling oxygen gas through the solution or by adding a chemical oxidant).

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the specific reagents used but typically involves quenching the excess oxidant, followed by extraction of the product into an organic solvent.

  • Purification: The crude product is then purified, typically by recrystallization or column chromatography, to isolate the pure this compound.

Mandatory Visualization

ReactionPathways MA Mandelic Acid PGA This compound (Desired Product) MA->PGA Main Oxidation (Selective) BA Benzaldehyde (Side Product) MA->BA Oxidative Decarboxylation BZA Benzoic Acid (Side Product) PGA->BZA Over-oxidation BA->BZA Oxidation

Caption: Reaction pathways in the oxidation of mandelic acid.

Troubleshooting peak tailing in HPLC analysis of phenylglyoxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of phenylglyoxylic acid.

Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Tailing

Peak tailing in HPLC, characterized by an asymmetric peak with a trailing edge, can compromise the accuracy and reproducibility of your analytical results.[1][2][3] This guide provides a systematic approach to diagnose and resolve this common issue in the analysis of this compound.

Step 1: Initial Assessment - All Peaks or Just this compound?

  • All Peaks Tailing: This often indicates a system-wide or physical issue. Common culprits include a partially blocked column inlet frit, a void at the column inlet, or excessive extra-column volume.[4] Proceed to the "System & Column Hardware" section of the troubleshooting flowchart.

  • Only this compound Peak Tailing: This suggests a chemical interaction between the analyte and the stationary phase.[3] This is the most common scenario for acidic compounds like this compound.[2][5] Proceed to the "Chemical & Method Parameters" section of the troubleshooting flowchart.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Peak Tailing Observed Assessment All peaks tailing or only this compound? Start->Assessment System_Issues System & Column Hardware Issues Assessment->System_Issues All Peaks Chemical_Issues Chemical & Method Parameter Issues Assessment->Chemical_Issues Only this compound Check_Frit Check for Blocked Frit/Column Void System_Issues->Check_Frit Check_Extra_Column_Volume Minimize Extra-Column Volume System_Issues->Check_Extra_Column_Volume Check_pH Optimize Mobile Phase pH Chemical_Issues->Check_pH Check_Column_Chem Evaluate Column Chemistry Chemical_Issues->Check_Column_Chem Check_Sample_Load Assess Sample Overload Chemical_Issues->Check_Sample_Load Check_Solvent Verify Sample Solvent Chemical_Issues->Check_Solvent End Symmetrical Peak Achieved Check_Frit->End Check_Extra_Column_Volume->End Check_pH->End Check_Column_Chem->End Check_Sample_Load->End Check_Solvent->End

Caption: A logical workflow for troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

A1: In an ideal HPLC separation, the chromatographic peaks should be symmetrical and have a Gaussian shape. Peak tailing is a common issue where the peak is asymmetrical, with a drawn-out or "tailing" trailing edge.[2][6] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the analytical method.[1][6]

Q2: What are the primary causes of peak tailing for an acidic compound like this compound?

A2: For acidic compounds such as this compound, peak tailing is often caused by:

  • Secondary Interactions: Unwanted interactions between the ionized acidic analyte and residual silanol groups on the silica-based column packing are a common cause.[5][7][8]

  • Incorrect Mobile Phase pH: If the mobile phase pH is not appropriately controlled, this compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[9][10] Operating at a pH close to the pKa of the analyte can result in inconsistent and tailing peaks.[10][11]

  • Column Overload: Injecting too much sample can saturate the column, leading to distorted peak shapes, including tailing.[4][12]

  • Column Degradation: Over time, columns can degrade, leading to voids in the packing material or contamination of the inlet frit, both of which can cause peak tailing.[2]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to band broadening and peak tailing.[8][11]

Q3: How does mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical parameter in the analysis of ionizable compounds like this compound. To achieve sharp, symmetrical peaks for acidic compounds, it is generally recommended to use a mobile phase pH that is at least 2 pH units below the pKa of the analyte.[13] At a lower pH, the ionization of the acidic analyte is suppressed, keeping it in its neutral form. This minimizes repulsive interactions with the negatively charged silanol groups on the stationary phase and promotes a single, well-defined retention mechanism.[5]

Q4: What type of HPLC column is best for analyzing this compound?

A4: For the analysis of acidic compounds like this compound, it is advisable to use a modern, high-purity, end-capped silica column (Type B).[5] End-capping is a process that chemically derivatizes the residual silanol groups, making them less available for secondary interactions.[7][14] This results in improved peak shapes for polar and ionizable compounds.

Q5: Can the sample solvent affect peak shape?

A5: Yes, the solvent used to dissolve the sample can significantly impact peak shape. If the sample solvent is much stronger than the mobile phase, it can cause band broadening and peak distortion.[2][8] As a best practice, dissolve your sample in the mobile phase or a solvent that is weaker than the mobile phase.[8]

Data Presentation: Impact of Troubleshooting on Peak Asymmetry

The following table summarizes the expected improvements in peak symmetry (as measured by the USP tailing factor) after implementing various troubleshooting steps. A tailing factor of 1.0 indicates a perfectly symmetrical peak.

Troubleshooting ActionPotential Cause AddressedExpected Tailing Factor (As)
Adjust Mobile Phase pH to ~2.5 Analyte Ionization & Silanol Interactions1.0 - 1.2
Use an End-Capped C18 Column Secondary Silanol Interactions1.0 - 1.3
Reduce Sample Concentration by 10x Column Overload1.0 - 1.2
Decrease Tubing Length/Diameter Extra-Column Volume1.1 - 1.4
Replace Column Inlet Frit Column Blockage1.0 - 1.3
Use Mobile Phase as Sample Solvent Sample Solvent Mismatch1.0 - 1.2

Experimental Protocols

Protocol 1: Optimizing Mobile Phase pH for this compound Analysis

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Prepare Mobile Phases:

    • Mobile Phase A (pH 4.5): Prepare a 20 mM phosphate buffer and adjust the pH to 4.5.

    • Mobile Phase B (pH 2.5): Prepare a 20 mM phosphate buffer and adjust the pH to 2.5 using phosphoric acid.[15]

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 30:70 Methanol:Buffer (either pH 4.5 or pH 2.5)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 225 nm[16]

    • Column Temperature: 30 °C

  • Procedure:

    • Equilibrate the column with the pH 4.5 mobile phase for 30 minutes.

    • Inject the this compound standard and record the chromatogram.

    • Flush the column with 50:50 methanol:water for 30 minutes.

    • Equilibrate the column with the pH 2.5 mobile phase for 30 minutes.

    • Inject the this compound standard and record the chromatogram.

  • Data Analysis: Compare the peak shape and tailing factor for the this compound peak at both pH conditions.

Visualizations

Chemical Interaction Leading to Peak Tailing

Chemical_Interaction cluster_0 Silica Surface cluster_1 This compound cluster_2 Interaction cluster_3 Solution Silanol Si-OH Ionized_Silanol Si-O⁻ Silanol->Ionized_Silanol High pH Interaction Secondary Interaction (Peak Tailing) Ionized_Silanol->Interaction PGA_Neutral PGA-COOH PGA_Ionized PGA-COO⁻ PGA_Neutral->PGA_Ionized High pH PGA_Ionized->Interaction Low_pH Low pH (Analyte Neutral) Interaction->Low_pH Mitigated by End_Capping End-Capped Column (Silanols Blocked) Interaction->End_Capping Mitigated by

Caption: Interaction between ionized this compound and silanol groups.

References

Technical Support Center: Phenylglyoxylic Acid LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the matrix effect in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of phenylglyoxylic acid (PGA).

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on problems arising from matrix effects.

Problem: Significant variability and poor reproducibility in PGA quantification across different urine samples.

  • Possible Cause: This is a classic symptom of a significant matrix effect. The composition of urine can vary considerably between individuals and even for the same individual at different times, leading to inconsistent ion suppression or enhancement.[1][2] This variability makes accurate quantification challenging without proper compensation.[2]

  • Solution:

    • Implement an Isotopic Dilution Method: The most reliable way to correct for variability in matrix effects is to use a stable isotope-labeled internal standard (SIL-IS), such as this compound-d5 (PGA-d5).[1][2] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.[2]

    • Optimize Sample Preparation: While a "dilute-and-shoot" approach is common for urine samples, the dilution factor may need to be optimized.[3][4] A higher dilution factor can reduce the concentration of interfering matrix components.

    • Matrix-Matched Calibrants: Prepare calibration standards in a pooled blank urine matrix to mimic the matrix of the unknown samples as closely as possible.[2]

Problem: The measured concentration of PGA is unexpectedly low or below the limit of quantification (LOQ), despite expecting higher levels.

  • Possible Cause: Strong ion suppression is likely occurring, reducing the signal intensity of PGA.[1][2] This is a known issue in the analysis of PGA in urine, where endogenous compounds can co-elute and interfere with the ionization process in the mass spectrometer source.[1][2]

  • Solution:

    • Confirm Ion Suppression: Conduct a post-column infusion experiment to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a PGA standard solution into the MS while injecting a blank urine extract. A dip in the baseline signal at the retention time of PGA confirms ion suppression.

    • Improve Chromatographic Separation: Modify your LC method to separate PGA from the co-eluting interferences. This can be achieved by:

      • Adjusting the gradient elution profile.

      • Using a different stationary phase (e.g., a phenyl-hexyl column instead of a standard C18).

      • Altering the mobile phase composition.

    • Enhance Sample Cleanup: While "dilute-and-shoot" is simple, for problematic matrices, a more rigorous sample preparation method like solid-phase extraction (SPE) may be necessary to remove interfering components.

Problem: The peak shape for PGA is poor (e.g., tailing, fronting, or splitting).

  • Possible Cause: This can be due to a variety of factors, including matrix components interacting with the analytical column, issues with the mobile phase, or the column nearing the end of its lifespan.

  • Solution:

    • Column Wash: Implement a robust column wash step at the end of each run to remove strongly retained matrix components.

    • Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for keeping PGA, an acidic compound, in a consistent ionic state.

    • Guard Column: Use a guard column to protect the analytical column from strongly adsorbing matrix components.

    • New Column: If the problem persists, try a new analytical column.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect in the context of this compound analysis?

A1: The matrix effect refers to the alteration of the ionization efficiency of this compound by co-eluting, undetected components from the sample matrix (e.g., urine).[1] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the signal intensity, which can compromise the accuracy, precision, and sensitivity of the quantitative analysis.[1][2]

Q2: Why is the matrix effect such a significant concern for PGA analysis in urine?

A2: Urine is a complex biological matrix containing a high concentration of salts, urea, and other endogenous compounds.[1][2] These components can interfere with the electrospray ionization (ESI) process, which is commonly used for the analysis of acidic compounds like PGA. Studies have shown a "very strong matrix effect" in the LC-MS/MS determination of PGA in urine, which can lead to an underestimation of its concentration if not properly addressed.[1][2]

Q3: How can I quantitatively assess the matrix effect for my PGA assay?

A3: The matrix effect can be quantified by comparing the peak area of PGA in a post-extraction spiked blank matrix sample to the peak area of PGA in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)

An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

Q4: Is a "dilute-and-shoot" sample preparation method sufficient to overcome the matrix effect for PGA in urine?

A4: A "dilute-and-shoot" method is often used for its simplicity.[3][4] However, its effectiveness in mitigating the matrix effect depends on the complexity of the urine sample and the required sensitivity of the assay. In cases of strong matrix effects, this method may not be sufficient, and more advanced sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) might be necessary to achieve the desired accuracy and precision.[1][2]

Q5: What are the key parameters to consider for the LC-MS/MS method development for PGA?

A5: Key parameters include:

  • Ionization Mode: Negative electrospray ionization (ESI-) is typically used for acidic compounds like PGA.[3]

  • MRM Transitions: Select appropriate precursor and product ion transitions for both PGA and its stable isotope-labeled internal standard.

  • Chromatography: Use a reversed-phase column (e.g., C18 or phenyl-hexyl) with a suitable mobile phase (e.g., water and acetonitrile with a small amount of formic or acetic acid) to achieve good retention and peak shape.

  • Sample Preparation: As discussed, this is a critical step to minimize matrix effects. The use of an isotopic dilution method is highly recommended.[1][2]

Quantitative Data Summary

The following table summarizes validation parameters from a study on the LC-MS/MS analysis of this compound (PGA) and Mandelic Acid (MA) in urine, highlighting the performance of a method designed to compensate for matrix effects.[2]

ParameterThis compound (PGA)Mandelic Acid (MA)
Limit of Detection (LOD) 0.015 mg/L0.02 mg/L
Limit of Quantification (LOQ) 0.040 mg/L0.075 mg/L
Accuracy > 82%> 82%
Variability (Precision) < 11%< 11%

Data sourced from Paci et al. (2013).[2] The study emphasizes that achieving such accuracy and precision is highly dependent on the use of an internal standard to counteract the strong matrix effect.[2]

Experimental Protocols

Protocol 1: Sample Preparation using Isotopic Dilution and "Dilute-and-Shoot"

This protocol is based on the methodology described by Paci et al. (2013) for the analysis of PGA in urine.[2]

  • Sample Collection: Collect urine samples in appropriate containers.

  • Internal Standard Spiking: To a 10 mL aliquot of urine, add a known amount of the internal standard solution (e.g., 100 µL of a 10 mg/L PGA-d5 solution).

  • Acidification and Dilution: Add 2% acetic acid to the spiked urine sample.

  • Filtration: Filter the sample through a 0.2 µm syringe filter.

  • Injection: Inject an appropriate volume (e.g., 20 µL) into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

The following are suggested starting conditions. Optimization will be required for your specific instrumentation and application.

  • LC System: A high-performance liquid chromatography system.

  • Column: A reversed-phase column, such as a C18 or phenyl-hexyl column (e.g., 100 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Develop a gradient to ensure separation of PGA from early-eluting matrix components.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • MS System: A tandem mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Negative

  • MRM Transitions:

    • PGA: Monitor the appropriate precursor to product ion transition.

    • PGA-d5: Monitor the appropriate precursor to product ion transition for the internal standard.

  • Data Analysis: Quantify PGA based on the peak area ratio of the analyte to the internal standard.

Visualizations

Troubleshooting Workflow for Low PGA Signal start Low or No Signal for this compound check_is Check Internal Standard Signal start->check_is is_ok IS Signal is Present and Stable? check_is->is_ok no_is Troubleshoot MS/Source Parameters (e.g., gas flows, temperatures, voltages) is_ok->no_is No ion_suppression Suspect Ion Suppression is_ok->ion_suppression Yes post_column_infusion Perform Post-Column Infusion Experiment ion_suppression->post_column_infusion suppression_confirmed Ion Suppression Confirmed? post_column_infusion->suppression_confirmed no_suppression Investigate Other Causes: - Sample degradation - Incorrect standard concentration - LC issues (e.g., leak, clog) suppression_confirmed->no_suppression No optimize_chromatography Optimize Chromatographic Separation (e.g., change gradient, new column) suppression_confirmed->optimize_chromatography Yes improve_cleanup Improve Sample Cleanup (e.g., increase dilution, use SPE) optimize_chromatography->improve_cleanup reanalyze Re-analyze Samples improve_cleanup->reanalyze

Caption: A logical workflow for troubleshooting low signal intensity for this compound.

Experimental Workflow for PGA Analysis sample_collection Urine Sample Collection spiking Spike with PGA-d5 Internal Standard sample_collection->spiking dilution Dilute and Acidify Sample spiking->dilution filtration Filter through 0.2 µm Syringe Filter dilution->filtration lc_injection Inject into LC-MS/MS System filtration->lc_injection chromatography Chromatographic Separation (Reversed-Phase) lc_injection->chromatography ms_detection MS/MS Detection (ESI-, MRM Mode) chromatography->ms_detection quantification Quantification using Analyte/IS Ratio ms_detection->quantification

Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound in urine.

References

Technical Support Center: Optimization of Reaction Conditions for Phenylglyoxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of phenylglyoxylic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the general starting points for optimizing the synthesis of this compound esters?

A1: A common starting point is the esterification of this compound. A typical protocol involves reacting this compound with an alcohol (e.g., ethanol or methanol) in the presence of a strong acid catalyst like concentrated sulfuric acid. The reaction is usually conducted under reflux for several hours. For example, a mixture of this compound, ethanol, and concentrated sulfuric acid can be stirred under reflux for 8 hours.[1] Another approach involves the "one-pot" synthesis from benzoyl cyanide, which can produce high yields of about 90%.[1]

Q2: My reaction yield is consistently low. What are the common factors I should investigate?

A2: Low yields can stem from several factors. Key areas to investigate include:

  • Reactant Stoichiometry: Ensure the molar ratio of your reactants is optimal. For instance, in the synthesis of a photoinitiator, a mole ratio of 1:1.1 between this compound and the second reactant (2959) was found to be optimal.[2]

  • Catalyst: The choice and amount of catalyst are critical. In some esterifications, methanesulfonic acid has been used effectively.[2] For the formation of α-ketoamides, 2,4,6-trichloro-1,3,5-triazine (TCT) has been shown to be a highly effective coupling reagent.[3]

  • Solvent: The solvent plays a crucial role in reaction efficiency. Toluene is a common solvent for esterification reactions.[2] Dichloromethane has been used effectively in the synthesis of α-ketoamides.[3]

  • Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase reaction rates, they can also lead to degradation or side reactions. For one specific α-ketoamide synthesis, increasing the temperature from 25°C to 40°C resulted in a decreased yield.[3]

  • Reaction Time: Monitor the reaction progress to determine the optimal duration. A 6-hour reaction time was found to be ideal for a specific esterification process, yielding 92.1%.[2]

Q3: I am observing significant amounts of by-products in my reaction mixture. How can I improve the selectivity?

A3: The formation of by-products is a common challenge. To improve selectivity:

  • Optimize the Coupling Reagent: In amide synthesis from this compound, the choice of coupling reagent is pivotal. A study comparing different coupling reagents found that 2,4,6-trichloro-1,3,5-triazine (TCT) was the most effective in promoting the desired α-ketoamide formation.[3]

  • Control Reaction Temperature: As mentioned, temperature can influence side reactions. It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[3]

  • Purification Method: Post-reaction purification is essential. Techniques like vacuum distillation are often used to isolate the desired this compound esters from by-products.[1] Recrystallization from a suitable solvent, such as ligroin, can also be employed for solid products.[1]

Q4: How do I handle the work-up and purification of this compound derivatives?

A4: The work-up procedure depends on the specific derivative and reaction. A general approach for esters involves:

  • Cooling the reaction mixture.

  • Pouring it into water and extracting the product with an organic solvent like chloroform or ether.[1]

  • Washing the organic extract with water and a sodium bicarbonate solution to remove unreacted acid.[1]

  • Drying the organic layer over an anhydrous salt such as sodium sulphate.[1]

  • Evaporating the solvent and purifying the residue by vacuum distillation.[1]

Q5: Are there any specific safety precautions I should take when working with reagents for this compound derivative synthesis?

A5: Yes, always consult the Safety Data Sheet (SDS) for each reagent. This compound itself is known to cause skin and serious eye irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. Reactions should be carried out in a well-ventilated fume hood.

Troubleshooting Guides

Low Yield in Esterification Reactions
Potential Cause Troubleshooting Step
Incomplete Reaction - Increase reaction time and monitor progress using TLC. - Increase reaction temperature cautiously, as excessive heat can cause degradation. - Ensure efficient stirring.
Suboptimal Catalyst - Screen different acid catalysts (e.g., H₂SO₄, p-TsOH, methanesulfonic acid).[1][2] - Optimize the catalyst loading.
Poor Solvent Choice - Test different solvents. Toluene is a common choice.[2]
Hydrolysis of Ester - Ensure all reagents and glassware are dry. - During work-up, minimize contact time with aqueous solutions.
Loss during Work-up - Perform extractions with an appropriate solvent and sufficient volume. - Ensure complete drying of the organic phase before solvent evaporation.
Side Product Formation in Amidation Reactions
Potential Cause Troubleshooting Step
Inefficient Coupling Reagent - Use a more effective coupling reagent. 2,4,6-trichloro-1,3,5-triazine (TCT) has proven effective.[3] - Optimize the stoichiometry of the coupling reagent; using too much or too little can decrease yield.[3]
Side Reactions of this compound - Control the reaction temperature; lower temperatures may favor the desired product.[3] - Consider an in-situ activation of the carboxylic acid.[3]
Reaction with Solvent - Choose an inert solvent for the reaction. Dichloromethane is a suitable option in many cases.[3]

Experimental Protocols

Synthesis of this compound Ester Photoinitiator (BF-2959)

This protocol is based on the synthesis of a novel photoinitiator.[2]

  • Reactants: this compound and 2959 (specific reactant not detailed in the source) are used in a 1:1.1 mole ratio.

  • Solvent: The reactants are dissolved in toluene.

  • Catalyst: Methanesulfonic acid is used as the catalyst.

  • Reaction Conditions: The reaction mixture is heated to 105°C and maintained for approximately 6 hours.

  • Yield: This procedure reportedly yields 92.1% of the product.[2]

One-Pot Synthesis of this compound Methyl Ester from Benzoyl Cyanide

This protocol describes a high-yield, one-pot process.[1]

  • Initial Reaction: Benzoyl cyanide is reacted in a sulfuric acid/water system in the presence of chloride ions at a temperature between 0°C and 70°C to form the this compound amide intermediate.

  • Esterification: Without isolating the amide, methanol is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to between 40°C and 100°C.

  • Isolation: The final product, this compound methyl ester, is isolated via vacuum distillation.

  • Yield: This method can achieve yields of approximately 90%.[1]

Data Presentation

Table 1: Optimization of Reaction Parameters for α-Ketoamide Synthesis [3]

ParameterConditionResulting Yield
Coupling Reagent 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)52%
2,4-dichloro-6-methoxy-1,3,5-triazine (DMCT)43%
2,4,6-trichloro-1,3,5-triazine (TCT)95%
TCT Loading (equiv.) 0.5Lower Yield
1.095%
2.0Lower Yield
Temperature 25°C95%
40°C90%

Visualizations

experimental_workflow cluster_esterification Esterification Workflow reactants This compound + Alcohol catalyst Add Acid Catalyst (e.g., H₂SO₄) reactants->catalyst reflux Reflux (e.g., 8 hours) catalyst->reflux workup Work-up (Extraction & Washing) reflux->workup purification Purification (Vacuum Distillation) workup->purification product_ester This compound Ester purification->product_ester

Caption: General workflow for the esterification of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps problem Low Reaction Yield cause1 Suboptimal Reagent Stoichiometry problem->cause1 cause2 Inefficient Catalyst/Solvent problem->cause2 cause3 Incorrect Temperature/Time problem->cause3 cause4 Product Loss During Work-up problem->cause4 solution1 Optimize Molar Ratios cause1->solution1 solution2 Screen Catalysts and Solvents cause2->solution2 solution3 Systematically Vary Temperature and Time cause3->solution3 solution4 Refine Extraction and Purification Protocol cause4->solution4

Caption: Troubleshooting logic for addressing low reaction yields.

References

Preventing degradation of phenylglyoxylic acid during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of phenylglyoxylic acid (PGA) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: I am seeing lower than expected concentrations of this compound in my urine samples. What could be the cause?

A1: Lower than expected concentrations of this compound are often due to degradation during sample storage and handling. This compound is known to be relatively unstable, especially in biological matrices. The primary factors influencing its stability are storage temperature and the pH of the sample. For optimal stability, it is crucial to freeze samples as soon as possible after collection and maintain a frozen state until analysis.

Q2: What is the optimal storage temperature for urine samples containing this compound?

A2: The optimal storage temperature is -20°C or lower. Studies have shown that at -18°C, this compound in urine is stable for up to 70 days with no significant decrease in concentration[1]. In contrast, storage at 4°C (refrigeration) can lead to a gradual decrease in concentration, with significant loss observed after one to two weeks[2]. Storage at room temperature (25°C) results in a more rapid degradation[2]. If immediate analysis is not possible, freezing the sample is highly recommended.

Q3: How long can I store samples at 4°C before significant degradation of this compound occurs?

A3: If freezing is not immediately possible, refrigeration at 4°C is a temporary option. Practical recommendations suggest that urine samples can be stored at 4°C for up to 4 days without a substantial decrease in this compound concentration[2]. However, for longer-term storage, freezing at -20°C or -80°C is essential[2][3].

Q4: Does the pH of the urine sample affect the stability of this compound?

A4: Yes, the pH of the urine sample can impact the stability of this compound, particularly during refrigerated storage. Research indicates that this compound tends to be more unstable in alkaline urine (e.g., pH 8) compared to acidic urine (e.g., pH 6 or below) when stored at 4°C[2]. While the effect of pH at freezing temperatures is less documented, maintaining a neutral to slightly acidic pH may be beneficial for stability.

Q5: Are there any chemical additives I can use to stabilize this compound in my samples?

A5: While the literature primarily focuses on controlling temperature and pH for stabilization, the use of chemical stabilizers is a common strategy for other unstable analytes. For alpha-keto acids like this compound, acidification of the sample can help to minimize degradation. Adding a small amount of a compatible acid to lower the pH to below 6 could be a potential strategy, though this should be validated for your specific analytical method to ensure it does not interfere with the analysis.

Q6: Is derivatization a viable strategy to prevent this compound degradation?

A6: Derivatization can be an effective strategy to enhance the stability of analytes. For carbonyl compounds like this compound, derivatization of the keto group can form a more stable product. While specific, validated derivatization protocols for the sole purpose of stabilizing this compound during sample preparation are not extensively detailed in the provided search results, it is a plausible approach. This would typically involve reacting the sample with a derivatizing agent to form a stable derivative prior to analysis. Any such derivatization method would require thorough validation.

Data Presentation

Table 1: Stability of this compound in Urine Under Different Storage Conditions

Storage TemperatureDurationThis compound StabilityReference
-18°C to -20°CUp to 70 daysNo significant decrease in concentration[1][2]
4°C (Refrigeration)Up to 4 daysNo substantial decrease[2]
4°C (Refrigeration)1 to 2 weeksGradual to significant decrease[2]
25°C (Room Temp)1 dayNo substantial decrease[2]
25°C (Room Temp)1 weekMarked decrease[2]

Experimental Protocols

Protocol 1: Urine Sample Collection and Handling for this compound Analysis

This protocol outlines the recommended steps for collecting and handling urine samples to minimize the degradation of this compound.

  • Collection: Collect urine samples in sterile, polypropylene containers.

  • Initial pH Check (Optional): If a delay before freezing is anticipated, measure the pH of the urine sample. If the pH is alkaline (pH > 7), consider adjusting to a slightly acidic pH (pH 6-7) using a minimal amount of a non-interfering acid. This step should be validated to ensure it does not affect the analytical outcome.

  • Storage:

    • Immediate Analysis (within 4 days): If samples will be analyzed within 4 days, store them at 4°C in a refrigerator[2].

    • Long-Term Storage: For storage longer than 4 days, immediately freeze the samples at -20°C or -80°C[1][2][3].

  • Thawing: When ready for analysis, thaw the samples at room temperature or in a cool water bath. Avoid repeated freeze-thaw cycles.

  • Sample Preparation for LC-MS/MS Analysis:

    • Vortex the thawed urine sample to ensure homogeneity.

    • Centrifuge the sample to pellet any particulate matter.

    • Dilute the supernatant with the initial mobile phase or an appropriate buffer as required by the specific LC-MS/MS method[4]. A common dilution is 1:10 with water[5].

    • Filter the diluted sample through a 0.22 µm filter before injection into the chromatography system.

Mandatory Visualization

G cluster_0 Troubleshooting Low this compound Recovery start Start: Unexpectedly Low This compound Concentration check_storage_temp Was the sample frozen immediately after collection and stored at <= -20°C? start->check_storage_temp check_storage_duration If refrigerated, was the storage duration <= 4 days? check_storage_temp->check_storage_duration No other_factors Consider other factors: - Matrix effects - Instrument performance - Standard preparation check_storage_temp->other_factors Yes check_ph Was the sample pH alkaline (pH > 7)? check_storage_duration->check_ph No check_storage_duration->other_factors Yes degradation_likely Degradation is the likely cause. Review sample handling and storage procedures. check_ph->degradation_likely Yes check_ph->degradation_likely No

Caption: Troubleshooting workflow for low this compound recovery.

References

Reducing impurities in benzoyl cyanide hydrolysis to phenylglyoxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of phenylglyoxylic acid via the hydrolysis of benzoyl cyanide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the hydrolysis of benzoyl cyanide to this compound?

A1: The most prevalent impurity is benzoic acid, which can form as a significant byproduct under certain reaction conditions. Another potential impurity is unreacted benzoyl cyanide. The formation of benzoyl cyanide dimer (benzoyloxy-phenyl malodinitrile) is a known issue in the synthesis of benzoyl cyanide itself and could potentially be carried over.[1]

Q2: What reaction conditions favor the formation of benzoic acid as a byproduct?

A2: The concentration of the acid catalyst plays a crucial role. Hydrolysis of benzoyl cyanide in lower concentrations of strong acids, such as 1M perchloric acid, can lead to the quantitative formation of benzoic acid.[2] Conversely, carrying out the hydrolysis in highly concentrated acid can decrease the yield of benzoic acid, thereby favoring the formation of this compound.[2]

Q3: Can the choice of acid affect the outcome of the hydrolysis?

A3: Yes, different acids and their concentrations will influence the reaction. Both sulfuric acid and hydrochloric acid have been successfully used for the hydrolysis. For instance, stirring benzoyl cyanide with concentrated hydrochloric acid for an extended period has been shown to produce this compound.[3] The choice of acid and its concentration should be optimized to maximize the yield of the desired product and minimize byproduct formation.

Q4: Are there alternative, milder methods for the hydrolysis of benzoyl cyanide?

A4: Yes, enzymatic hydrolysis offers a milder alternative. The use of microorganisms such as Rhodococcus sp. has been shown to effectively hydrolyze benzoyl cyanide to benzoylformic acid (this compound) in a biphasic system, which can be a more selective method.

Q5: What are the recommended methods for purifying the final this compound product?

A5: Common purification techniques for this compound include:

  • Recrystallization: this compound can be recrystallized from solvents like ligroin.[3]

  • Vacuum Distillation: This method is effective for purifying both this compound and its esters.[3]

  • Extraction: The product can be extracted from the reaction mixture using a suitable organic solvent, followed by washing and drying of the organic phase.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound and high yield of benzoic acid The acid concentration in the reaction mixture is too low.Increase the concentration of the acid catalyst (e.g., sulfuric acid or hydrochloric acid). In highly concentrated acid, the formation of this compound is favored over benzoic acid.[2]
Presence of unreacted benzoyl cyanide in the final product Incomplete hydrolysis due to insufficient reaction time or inadequate temperature.Extend the reaction time or moderately increase the reaction temperature, monitoring the reaction progress using an appropriate analytical technique like TLC or HPLC.
Formation of an oily or discolored product Presence of various side products and impurities.Purify the crude product using vacuum distillation or recrystallization from a suitable solvent such as ligroin.[3] Washing the organic extract with a sodium bicarbonate solution can help remove acidic impurities.[3]
Difficulty in isolating the product from the reaction mixture Inefficient extraction or emulsion formation.Ensure the correct pH for the extraction. Use a different extraction solvent if necessary. To break emulsions, adding a small amount of brine or filtering through a pad of celite can be effective.

Data Presentation

Table 1: Comparison of Different Hydrolysis Methods for this compound Synthesis

Method Catalyst/Reagent Temperature (°C) Time (h) Yield (%) Purity (%) Key Observations/Impurities Reference
Acid HydrolysisConcentrated Hydrochloric Acid501847Not specifiedProduct solidified and was recrystallized from ligroin.[3]
Two-Step EsterificationSulfuric Acid/Water with NaCl, then Methanol40-45 (Hydrolysis), 75 (Esterification)3.5 (Hydrolysis), Not specified96 (as methyl ester)99 (GC)A "one-pot" process with minimal byproducts.[3]
Enzymatic HydrolysisRhodococcus sp. CCZU10-1OptimizedNot specifiedHigh accumulation (932 mM)Not specifiedConducted in an aqueous-toluene biphasic system.

Experimental Protocols

Protocol 1: Acid Hydrolysis of Benzoyl Cyanide using Hydrochloric Acid

This protocol is adapted from a literature procedure.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 13.1 g (0.1 mol) of benzoyl cyanide.

  • Addition of Acid: Add 70 mL of concentrated hydrochloric acid to the flask.

  • Reaction: Stir the mixture at 50°C for 18 hours.

  • Work-up: After cooling, pour the reaction mixture into 300 mL of water.

  • Extraction: Extract the aqueous mixture with chloroform.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purification: Purify the residue by vacuum distillation to obtain this compound. The product may solidify upon cooling and can be further purified by recrystallization from ligroin.[3]

Protocol 2: Two-Step Synthesis of this compound Methyl Ester

This "one-pot" protocol is based on a patented process.[3]

  • Catalyst Solution Preparation: Prepare a solution of 113.2 g (1.935 mol) of sodium chloride in 348.0 g (19.35 mol) of water and 1,935 g (19.35 mol) of sulfuric acid. Warm this solution to 45°C.

  • Addition of Benzoyl Cyanide: Add 253.5 g (1.935 mol) of benzoyl cyanide dropwise to the catalyst solution over approximately 3.5 hours, maintaining the temperature between 40-45°C with slight cooling.

  • Hydrolysis: After the addition is complete, continue stirring for a period to ensure complete hydrolysis to the intermediate this compound amide.

  • Esterification: Add methanol to the reaction mixture and heat to reflux to convert the amide to the methyl ester.

  • Isolation and Purification: After cooling, dilute the reaction mixture with water and extract the this compound methyl ester with a suitable organic solvent. Wash the organic phase, dry it, and concentrate it. Purify the final product by vacuum distillation.

Mandatory Visualizations

Hydrolysis_Workflow cluster_prep Reaction Preparation cluster_reaction Hydrolysis Reaction cluster_workup Product Isolation and Purification start Start: Benzoyl Cyanide reagents Add Acid Catalyst (e.g., Conc. HCl or H₂SO₄) start->reagents hydrolysis Heat and Stir (e.g., 50°C, 18h) reagents->hydrolysis monitoring Monitor Reaction Progress (TLC/HPLC) hydrolysis->monitoring quench Quench with Water monitoring->quench extraction Extract with Organic Solvent quench->extraction wash Wash Organic Layer extraction->wash dry Dry and Concentrate wash->dry purify Purify (Vacuum Distillation/Recrystallization) dry->purify end_product Final Product: This compound purify->end_product

Caption: Experimental workflow for the hydrolysis of benzoyl cyanide.

Reaction_Pathways cluster_main Desired Reaction Pathway cluster_side Side Reaction benzoyl_cyanide Benzoyl Cyanide phenylglyoxylic_acid This compound (Desired Product) benzoyl_cyanide->phenylglyoxylic_acid Hydrolysis (High Acid Concentration) benzoic_acid Benzoic Acid (Impurity) benzoyl_cyanide->benzoic_acid Hydrolysis (Low Acid Concentration)

Caption: Reaction pathways in benzoyl cyanide hydrolysis.

References

Enhancing detection limits for phenylglyoxylic acid in bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of phenylglyoxylic acid (PGA).

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the determination of this compound in biological samples?

A1: The most common analytical techniques for quantifying this compound (PGA) in biological matrices, particularly urine, are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] LC-MS/MS is often preferred for its high sensitivity and selectivity, allowing for simpler sample preparation.[1][2]

Q2: What is the primary application of measuring this compound in bioanalysis?

A2: The primary application is in biomonitoring of occupational or environmental exposure to styrene.[3][4][5] this compound is a major metabolite of styrene, and its concentration in urine is a reliable biomarker of exposure.[5]

Q3: What are the key considerations for sample collection and storage to ensure the stability of this compound?

A3: this compound is relatively unstable in urine, especially at room temperature or in alkaline conditions.[4] For optimal stability, urine samples should be analyzed on the day of collection. If immediate analysis is not possible, samples should be stored refrigerated at 4°C for up to four days or, for longer-term storage, frozen at -20°C.[4] One study showed a 46% reduction in PGA concentration in a urine sample stored at 6°C after one month, while frozen samples remained stable for up to 70 days.[3]

Q4: Is derivatization necessary for the analysis of this compound?

A4: Derivatization is typically required for GC-MS analysis to increase the volatility of PGA. A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). For LC-MS/MS and some HPLC methods, derivatization is often not necessary, which simplifies the sample preparation process.[1][2] However, pre-column derivatization with a fluorescent tag can be employed in HPLC to enhance sensitivity.[6][7]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis

  • Question: My this compound peak is showing significant tailing in my HPLC-UV analysis. What could be the cause and how can I fix it?

  • Answer:

    • Mobile Phase pH: this compound is an acidic compound. Ensure the pH of your mobile phase is sufficiently low (typically pH 2.5-3.0) to keep the analyte in its protonated form. This will minimize interactions with residual silanol groups on the column, which are a common cause of peak tailing for acidic compounds.

    • Column Choice: Consider using a column specifically designed for the analysis of organic acids or one with end-capping to reduce silanol activity.

    • Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and reinjecting.

    • Contamination: The column or guard column may be contaminated. Flush the column with a strong solvent or replace the guard column.

Issue 2: Low Recovery of this compound During Sample Preparation

  • Question: I am experiencing low and inconsistent recovery of this compound after liquid-liquid extraction. What are the potential reasons and solutions?

  • Answer:

    • pH of the Aqueous Phase: For efficient extraction of PGA into an organic solvent, the pH of the urine sample must be acidic to ensure the analyte is in its neutral form. Acidify the sample with an acid like HCl prior to extraction.[8]

    • Choice of Extraction Solvent: Ethyl acetate is a commonly used and effective solvent for extracting PGA.[6][8] Ensure you are using a high-purity solvent.

    • Incomplete Evaporation of Solvent: If you are evaporating the organic solvent and reconstituting the residue, ensure complete evaporation as residual solvent can affect chromatographic performance. However, avoid overly aggressive drying which could lead to loss of the analyte.

    • Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping the analyte. To break up emulsions, you can try centrifugation or the addition of salt.[8]

Issue 3: High Signal-to-Noise Ratio and Inability to Reach Desired Detection Limits with LC-MS/MS

  • Question: I am struggling to achieve the required low detection limits for this compound using LC-MS/MS. The background noise is very high. What can I do to improve my signal-to-noise ratio?

  • Answer:

    • Matrix Effects: Biological matrices like urine are complex and can cause ion suppression or enhancement, leading to poor sensitivity and reproducibility.[9]

      • Dilution: A simple and effective way to reduce matrix effects is to dilute the urine sample with the initial mobile phase.[1][2]

      • Internal Standard: Use a stable isotope-labeled internal standard, such as this compound-d5, to compensate for matrix effects and variations in extraction efficiency and instrument response.[9]

    • Optimization of MS Parameters:

      • Ionization Mode: this compound is readily ionized in negative electrospray ionization (ESI) mode.[1]

      • MRM Transitions: Ensure you are using the most sensitive and specific multiple reaction monitoring (MRM) transitions for PGA. This often requires infusion of a standard solution to optimize the precursor and product ions and their corresponding collision energies.

    • Chromatographic Separation: Improve the separation of PGA from co-eluting matrix components by optimizing the HPLC gradient and column chemistry. A well-retained and sharp peak will have a better signal-to-noise ratio.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for the determination of this compound.

Table 1: GC-MS Method Performance

ParameterValueReference
Linear Range1.25 - 160 µg/mL
Limit of Quantification (LOQ)1.25 µg/mL
Recovery84.88% - 91.46%

Table 2: HPLC-UV Method Performance

ParameterValueReference
Limit of Detection (LOD)0.5 mg/L[8]
Recovery84%[8]
Inter-day Precision (CV%)< 11%[8]
Intra-day Precision (CV%)< 5%[8]

Table 3: LC-MS/MS Method Performance

ParameterValueReference
Linear Range10 - 1000 ng/mL[1]
Limit of Detection (LOD)0.081 ng/mL[1]
Limit of Quantification (LOQ)0.269 ng/mL[1]
Recovery90.47% - 99.83%[1]
Precision (Intra and Inter-batch)< 5%[1]

Experimental Protocols

Protocol 1: Determination of this compound in Urine by LC-MS/MS

This protocol is based on a method involving simple dilution of the urine sample.[1][2]

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Dilute the urine sample with the initial mobile phase (e.g., 1:10 v/v).

    • Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS/MS System and Conditions:

    • LC System: Ultra-High Performance Liquid Chromatography (UPLC) system.

    • Column: A reversed-phase C18 column (e.g., Waters HSS T3).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate PGA from other urine components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of this compound standards.

    • Quantify the PGA concentration in the samples by comparing their peak areas to the calibration curve.

Visualizations

Styrene_Metabolism Metabolic Pathway of Styrene to this compound Styrene Styrene StyreneOxide Styrene-7,8-oxide Styrene->StyreneOxide CYP450 PhenylethyleneGlycol Phenylethylene glycol StyreneOxide->PhenylethyleneGlycol Epoxide hydrolase MandelicAcid Mandelic Acid PhenylethyleneGlycol->MandelicAcid ADH PhenylglyoxylicAcid This compound MandelicAcid->PhenylglyoxylicAcid MDH LCMSMS_Workflow LC-MS/MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing UrineSample Urine Sample Dilution Dilution with Mobile Phase UrineSample->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration LCMSMS LC-MS/MS Analysis (Negative ESI, MRM) Filtration->LCMSMS Quantification Quantification against Calibration Curve LCMSMS->Quantification Result Final Concentration Quantification->Result

References

Validation & Comparative

A Comparative Guide to the Analysis of Phenylglyoxylic Acid: HPLC vs. GC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of phenylglyoxylic acid, a key metabolite of styrene, is crucial for toxicological and pharmacokinetic studies. The two primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for specific analytical needs.

At a Glance: HPLC vs. GC for this compound Analysis

FeatureHPLCGC
Principle Separation based on polarity in a liquid mobile phase.Separation based on volatility and polarity in a gaseous mobile phase.
Sample Volatility Not required; suitable for non-volatile and thermally labile compounds.Requires volatile or derivatized analytes.
Derivatization Generally not required.Often necessary to increase volatility and thermal stability.
Operating Temperature Typically ambient to moderately elevated (e.g., 20-40°C).[1]High temperatures are required for volatilization (e.g., 150-300°C).[1][2]
Speed Run times can be longer, generally between 10-60 minutes.[2]Faster analysis times, often within minutes.[2]
Sensitivity Dependent on the detector; can achieve high sensitivity with detectors like MS.Generally offers high sensitivity, especially with detectors like FID or MS.[3]
Cost per Analysis Can be higher due to solvent consumption.[4]Generally lower due to minimal solvent use.[4]

Quantitative Performance Data Comparison

The following table summarizes the quantitative performance data for both HPLC and GC methods based on published literature.

ParameterHPLC MethodGC Method
Limit of Quantification (LOQ) 4.6 µM[5]0.02 g/L (approx. 133 µM)[6][7]
Limit of Detection (LOD) 3.9 µM[5]Not explicitly stated in the provided results.
Recovery 95.9%[5]95.4%[6][7]
Precision (RSD) < 10% (inter-day and intra-day)[5]< 10% (intra-assay and inter-assay)[6]
Linearity (r) 0.9991[8]Not explicitly stated in the provided results.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a method for the simultaneous determination of this compound and other styrene metabolites.[5]

  • Sample Preparation: Urine samples can be diluted with deionized water and filtered through a 0.45 µm membrane filter before injection.[9]

  • Chromatographic Conditions:

    • Column: C18 column.[5]

    • Mobile Phase: A mixture of methanol and potassium dihydrogen phosphate buffer (e.g., 10:90 v/v), with the pH adjusted to 2.5.[5]

    • Flow Rate: 0.5 mL/min.[5]

    • Detection: UV detection at 220 nm.[5]

    • Column Temperature: 25°C.[8]

Gas Chromatography (GC) Method

This protocol involves a derivatization step to make the this compound amenable to GC analysis.[6][7]

  • Sample Preparation and Derivatization:

    • Acidify the urine sample.

    • Extract with an organic solvent like chloroform.[6][7]

    • Evaporate the solvent and form methyl esters of the analytes.[6][7] This is a crucial step as carboxylic acids have low volatility.[10] Derivatization can be achieved using reagents like diazomethane or by heating with an alcohol in the presence of an acid catalyst.[6][10]

  • Chromatographic Conditions:

    • Column: A packed glass column with 10% SP-1000 on 80/100 Supelcoport or a capillary column like DB-5MS.[6][11]

    • Carrier Gas: Nitrogen at a flow rate of 40 mL/min.[6]

    • Injector Temperature: 240°C.[6]

    • Oven Temperature: Isothermal at 200°C.[6]

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).[6][11]

Method Workflows and Comparison Logic

The following diagrams illustrate the typical experimental workflows for HPLC and GC analysis of this compound, as well as the logical considerations for choosing between the two methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Urine Sample Dilution Dilution Sample->Dilution Filtration Filtration Dilution->Filtration Injection Injection Filtration->Injection Separation C18 Column Injection->Separation Detection UV Detector Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: HPLC experimental workflow for this compound analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Urine Sample Extraction Extraction Sample->Extraction Derivatization Esterification Extraction->Derivatization Injection Injection Derivatization->Injection Separation Packed/Capillary Column Injection->Separation Detection FID/MS Detector Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: GC experimental workflow for this compound analysis.

Method_Comparison cluster_considerations Key Considerations cluster_methods Recommended Method Analyte This compound Volatility Thermally Labile? Analyte->Volatility SampleThroughput High Throughput Needed? Analyte->SampleThroughput Cost Cost a Major Factor? Analyte->Cost HPLC HPLC Volatility->HPLC Yes GC GC Volatility->GC No (with derivatization) SampleThroughput->HPLC No SampleThroughput->GC Yes Cost->HPLC No Cost->GC Yes

Caption: Logical comparison of HPLC and GC for this compound analysis.

Conclusion

Both HPLC and GC are robust methods for the determination of this compound. The choice between them hinges on the specific requirements of the analysis.

HPLC is advantageous when:

  • Simplicity is desired, as it often does not require a derivatization step.

  • The analyte is thermally labile or non-volatile.[1]

  • Simultaneous analysis of other non-volatile metabolites is required.

GC is a better choice when:

  • Faster analysis times and higher sample throughput are critical.[2]

  • A lower cost per analysis is a significant consideration.[4]

  • High sensitivity is paramount, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is available.

For routine monitoring where speed and cost are important, a well-optimized GC method with a simple derivatization step is highly effective. For research applications where method development time is less critical and the integrity of the original molecule is paramount, HPLC offers a more direct approach. Ultimately, the selection of the analytical method should be based on a thorough evaluation of the laboratory's capabilities, sample workload, and the specific goals of the study.

References

Phenylglyoxylic Acid vs. Mandelic Acid: A Comparative Guide to Styrene Exposure Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of phenylglyoxylic acid (PGA) and mandelic acid (MA), the two primary urinary metabolites of styrene, as biomarkers for assessing occupational and environmental exposure. This document synthesizes experimental data to objectively evaluate their performance, offering detailed methodologies and a clear visualization of the metabolic pathway.

Introduction

Styrene, a monomer extensively used in the production of plastics, resins, and rubber, poses potential health risks upon exposure. Monitoring styrene uptake is crucial for ensuring workplace safety and understanding its toxicological profile. The measurement of its urinary metabolites, mandelic acid (MA) and this compound (PGA), is the most common and effective method for biological monitoring.[1][2] In humans, approximately 90% of absorbed styrene is metabolized in the liver.[3][4] The primary metabolic pathway involves the oxidation of styrene to styrene-7,8-oxide, which is then hydrolyzed to styrene glycol. Subsequent oxidation yields mandelic acid and then this compound.[3] Mandelic acid is the major metabolite, accounting for 60-80% of the excreted styrene, while this compound constitutes about 30%.[3][4]

Performance Comparison of Mandelic Acid and this compound

Both mandelic acid and this compound have demonstrated a strong correlation with styrene exposure levels, making them reliable biomarkers. The choice between them, or the use of their sum, depends on the specific requirements of the study, including analytical capacity and desired precision.

Correlation with Styrene Exposure

Numerous studies have established a high positive correlation between the urinary concentrations of MA and PGA and the time-weighted average (TWA) of styrene in the air. This strong correlation is a prerequisite for a reliable biomarker of exposure.

BiomarkerCorrelation Coefficient (r) with Styrene Air LevelsReference
Mandelic Acid (MA)0.96Elia et al.[1]
This compound (PGA)0.85Chua et al.[5]
Total Metabolites (MA + PGA)0.96Elia et al.[1]
Mandelic Acid (MA)0.82 (end-of-shift)Gobba et al.[6]
This compound (PGA)0.78 (end-of-shift)Gobba et al.[6]
Mandelic Acid (MA)0.92Chua et al.[5]
Analytical Performance

The analytical methods for MA and PGA are well-established, with high-performance liquid chromatography (HPLC) and gas chromatography (GC) being the most common techniques. The table below summarizes key analytical parameters from a representative HPLC method.

ParameterMandelic Acid (MA)This compound (PGA)Reference
Detection Limit 5 mg/L0.5 mg/LChua et al.[5]
0.02 mg/L0.05 mg/LShao et al.[7]
0.02 mg/L0.015 mg/LPaci et al.[8][9]
Quantification Limit 0.075 mg/L0.040 mg/LPaci et al.[8][9]
Average Recovery 96%84%Chua et al.[5]
96.5%99.3%Shao et al.[7]
Between-day CV < 11%< 11%Chua et al.[5]
Within-day CV < 5%< 5%Chua et al.[5]

CV: Coefficient of Variation

Biological Exposure Indices (BEIs)

The American Conference of Governmental Industrial Hygienists (ACGIH) has established Biological Exposure Indices (BEIs) for styrene metabolites in urine. These values represent the levels of determinants that are most likely to be observed in specimens collected from a healthy worker who has been exposed to the chemical to the same extent as a worker with inhalation exposure to the Threshold Limit Value (TLV).

AnalyteTime of CollectionBEIReference
Mandelic acidEnd of shift800 mg/g creatinineMedTox[10]
Prior to next shift300 mg/g creatinineMedTox[10]
This compoundEnd of shift240 mg/g creatinineMedTox[10]
Prior to next shift100 mg/g creatinineMedTox[10]
Mandelic acid + this compoundEnd of shift400 mg/g creatinineACGIH[11][12]

Metabolic Pathway of Styrene

The following diagram illustrates the major metabolic pathway of styrene in the human body, leading to the formation of mandelic acid and this compound. This process primarily occurs in the liver.

Styrene_Metabolism Styrene Styrene Styrene_Oxide Styrene-7,8-Oxide Styrene->Styrene_Oxide CYP450 Oxidation (Liver) Styrene_Glycol Styrene Glycol Styrene_Oxide->Styrene_Glycol Epoxide Hydrolase Mandelic_Acid Mandelic Acid (MA) Styrene_Glycol->Mandelic_Acid Oxidation Phenylglyoxylic_Acid This compound (PGA) Mandelic_Acid->Phenylglyoxylic_Acid Oxidation

Caption: Metabolic pathway of styrene to its urinary biomarkers.

Experimental Protocols

Accurate quantification of mandelic acid and this compound is essential for reliable exposure assessment. Below are detailed methodologies for their analysis in urine samples.

Sample Collection and Storage
  • Collection: Urine samples are typically collected at the end of a work shift to capture peak excretion.[1][10]

  • Storage: this compound is known to be less stable than mandelic acid in urine samples.[13] Therefore, it is recommended to analyze the samples on the day of collection. If immediate analysis is not possible, samples should be refrigerated at 4°C for up to 4 days or frozen at -20°C for longer-term storage to minimize degradation of PGA.[13]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol is based on the method described by Chua et al. (1993).[5]

1. Sample Preparation:

  • Take a 200 µL aliquot of the urine sample.
  • Saturate the sample with 60 mg of sodium chloride.
  • Spike with 20 µL of an internal standard (e.g., O-methyl hippuric acid).
  • Acidify the sample by adding 6N hydrochloric acid (HCl).
  • Perform liquid-liquid extraction with ethyl acetate.
  • Evaporate 0.5 mL of the ethyl acetate extract to dryness.
  • Reconstitute the dried residue with the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column.
  • Mobile Phase: Water-methanol (90:10) with 0.5% acetic acid.
  • Injection Volume: 5 µL.
  • Detection: UV detector at a variable wavelength.

Analytical Method: Reagent-Free Ion Chromatography

This protocol is based on the method described by Shao et al. (2015).[7]

1. Sample Preparation:

  • Dilute the urine sample 10 times with purified water.
  • Purify the diluted sample using a silver column to remove high concentrations of chloride ions.
  • Filter the sample through a 0.2-µm filter membrane before injection.

2. Chromatographic Conditions:

  • Column: AS19 column.
  • Elution: Gradient elution with 10-35 mmol/L potassium hydroxide (KOH).
  • Flow Rate: 1.00 mL/min.
  • Detection: UV detector at 225 nm for MA and 254 nm for PGA.
  • Injection Volume: 300 µL.

Discussion and Recommendations

Both mandelic acid and this compound are excellent biomarkers for assessing styrene exposure. Mandelic acid, being the more abundant metabolite and exhibiting greater stability, is often favored for routine monitoring.[13][14] However, the analysis of both metabolites, or their sum, provides a more comprehensive picture of styrene uptake and is recommended for a more accurate estimation of exposure, as it can account for individual variations in metabolism.[1]

The choice of analytical method will depend on the available instrumentation and the required sensitivity. HPLC with UV detection is a robust and widely used technique, while more advanced methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can offer higher specificity and lower detection limits, which is particularly useful for assessing low-level environmental exposures.[8][9][12]

For researchers and professionals in drug development, understanding the metabolic fate of styrene and the performance of its biomarkers is crucial when evaluating potential xenobiotic interactions or developing compounds that may be metabolized through similar pathways. The provided protocols and data serve as a valuable resource for designing and implementing effective biomonitoring studies.

References

A Comparative Guide to the Quantification of Phenylglyoxylic Acid: UPLC-MS/MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of phenylglyoxylic acid (PGA), a key biomarker of exposure to styrene, is crucial. This guide provides a detailed comparison of the validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The supporting experimental data and protocols are presented to aid in the selection of the most appropriate method for specific research needs.

Performance Comparison of Analytical Methods

The choice of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample throughput, and the complexity of the sample matrix. UPLC-MS/MS has emerged as a highly sensitive and specific method, offering significant advantages over traditional techniques. However, GC-MS and HPLC-UV remain viable alternatives with their own strengths. The following tables summarize the key performance parameters of these methods based on published validation data.

Validation Parameter UPLC-MS/MS GC-MS HPLC-UV
Linearity Range 10 - 1000 ng/mL[1]1.25 - 160 µg/mL[2]0.04 - 0.40 mg/mL[3]
Limit of Detection (LOD) 0.081 ng/mL[1]Not explicitly stated1.1 mg/L[3]
Limit of Quantification (LOQ) 0.269 ng/mL[1]1.25 µg/mL[2]3.7 mg/L[3]
Precision (RSD%) <5% (intra and inter-batch)[1]<15%<4.6%[3]
Accuracy/Recovery 90.47% - 99.83%[1]84.88% - 91.46%[2]91.6% - 97.1%[3]

Key Advantages and Disadvantages

Method Advantages Disadvantages
UPLC-MS/MS High sensitivity and selectivity.[4] Minimal sample preparation required.[1] High throughput capabilities.Higher initial instrument cost. Potential for matrix effects.[4]
GC-MS High specificity due to mass spectrometric detection. Good sensitivity.Requires derivatization of the analyte, adding a step to the workflow.[2][5] Longer run times compared to UPLC.
HPLC-UV Lower instrument cost and wider availability. Robust and reliable for routine analysis.Lower sensitivity and selectivity compared to mass spectrometric methods.[4] Susceptible to interference from co-eluting compounds in complex matrices.[4]

Experimental Protocols

Detailed methodologies for the UPLC-MS/MS, GC-MS, and HPLC-UV methods are provided below to allow for a comprehensive understanding of the experimental workflows.

UPLC-MS/MS Method

This method offers a simple and rapid "dilute-and-shoot" approach for the analysis of this compound in urine.

Sample Preparation:

  • Urine samples are thawed to room temperature and vortexed for 1 minute.

  • A 100 µL aliquot of the urine sample is diluted with 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

  • The diluted sample is then filtered through a 0.22 µm syringe filter directly into an autosampler vial for analysis.[1]

Instrumental Analysis:

  • Chromatographic System: Waters ACQUITY UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Negative electrospray ionization (ESI-).

  • Detection: Multiple Reaction Monitoring (MRM) of the transition for this compound.

GC-MS Method

This method requires a more involved sample preparation process including extraction and derivatization.

Sample Preparation:

  • To 1 mL of urine, an internal standard is added.

  • The sample is acidified with hydrochloric acid.

  • The acidified urine is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The organic extract is evaporated to dryness under a stream of nitrogen.

  • The residue is derivatized using a silylating agent (e.g., BSTFA with 1% TMCS) by heating at 70°C for 30 minutes.

  • The derivatized sample is then reconstituted in a suitable solvent for injection.

Instrumental Analysis:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm) capillary column.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Mass Spectrometer: Agilent 5975C mass selective detector or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.

HPLC-UV Method

This method involves a liquid-liquid extraction step for sample cleanup before chromatographic analysis.

Sample Preparation:

  • A 200 µL urine sample is saturated with sodium chloride.

  • An internal standard (e.g., o-methyl hippuric acid) is added.

  • The sample is acidified with 6N HCl.

  • Extraction is performed with ethyl acetate.

  • The organic layer is separated and evaporated to dryness.

  • The residue is reconstituted in the mobile phase for injection.

Instrumental Analysis:

  • Chromatographic System: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of water and methanol (e.g., 90:10) with 0.5% acetic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector: UV detector set at 217 nm.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the analytical process, the following diagrams have been generated using Graphviz.

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Urine Sample Dilution Dilution with Mobile Phase Sample->Dilution Filtration 0.22 µm Filtration Dilution->Filtration UPLC UPLC Separation Filtration->UPLC MSMS Tandem MS Detection (MRM) UPLC->MSMS Quantification Quantification MSMS->Quantification Report Final Report Quantification->Report

Caption: UPLC-MS/MS workflow for this compound quantification.

Method_Comparison_Logic cluster_decision Method Selection Criteria cluster_methods Recommended Method Sensitivity High Sensitivity Needed? UPLC_MSMS UPLC-MS/MS Sensitivity->UPLC_MSMS Yes GC_MS GC-MS Sensitivity->GC_MS Moderate HPLC_UV HPLC-UV Sensitivity->HPLC_UV No Throughput High Throughput Needed? Throughput->UPLC_MSMS Yes Throughput->HPLC_UV No Cost Low Cost Constraint? Cost->UPLC_MSMS No Cost->GC_MS Moderate Cost->HPLC_UV Yes

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to the Accurate and Precise Determination of Phenylglyoxylic Acid in Urine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of phenylglyoxylic acid (PGA) in urine is a critical biomarker for monitoring occupational exposure to styrene. This guide provides a comprehensive comparison of various analytical methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for your specific research needs.

This compound is a major metabolite of styrene, and its concentration in urine is a reliable indicator of exposure. Several analytical techniques are available for its determination, each with distinct advantages and limitations in terms of accuracy, precision, sensitivity, and susceptibility to matrix effects. This guide will focus on the most commonly employed methods: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection, Ultra-Performance Liquid Chromatography (UPLC) coupled with MS/MS, and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Performance of Analytical Methods

The choice of analytical method can significantly impact the reliability of results. While traditional methods like HPLC-UV are widely used, newer techniques involving mass spectrometry offer enhanced specificity and sensitivity. However, they also require careful consideration of potential matrix effects. The following tables summarize the performance characteristics of different methods based on published literature.

Method Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Precision (Coefficient of Variation, CV%) Reference
HPLC-UV 0.5 mg/L-84%Within-day: <5%, Between-days: <11%[1][2]
HPLC-UV 1.1 mg/L3.7 mg/L91.6% - 97.1%0.9% - 4.6%[3]
HPLC-MS/MS 0.015 mg/L0.040 mg/L>82%<11%[4][5]
UPLC-MS/MS 0.081 ng/mL0.269 ng/mL90.47% - 99.83%<5% (intra and inter-batch)[6][7]
GC-MS -1.25 µg/mL84.88% - 91.46%-[8]
Capillary GC ~0.001 mg/mL--<5%[9]

Key Insights:

  • Sensitivity: UPLC-MS/MS and HPLC-MS/MS methods demonstrate significantly lower limits of detection and quantification compared to HPLC-UV, making them more suitable for detecting low levels of PGA exposure.[4][5][6][7]

  • Specificity: HPLC-UV methods may overestimate PGA levels due to their lower specificity and potential for interference from other urinary components. In contrast, MS/MS detection offers higher specificity, but care must be taken to mitigate the risk of underestimation caused by urinary matrix effects.[4][5] Isotopic dilution methods are crucial for compensating for these matrix effects in HPLC-MS/MS analysis.[4][5]

  • Precision: All the compared methods generally exhibit good precision, with coefficients of variation typically below 15%.[1][2][3][4][5][6][7][9]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving accurate and precise results. Below are summaries of typical methodologies for the most common analytical techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A widely used and cost-effective method for the determination of PGA.

Sample Preparation:

  • Take a 200 µL urine sample.

  • Saturate with 60 mg of sodium chloride.

  • Spike with an internal standard (e.g., O-methyl hippuric acid).

  • Acidify with 6N hydrochloric acid.

  • Extract with ethyl acetate.

  • Dry the extract and reconstitute it in the mobile phase.[1][2]

Chromatographic Conditions:

  • Column: C18 column.[1][2]

  • Mobile Phase: Water-methanol (90:10) with 0.5% acetic acid.[1][2]

  • Detection: UV detector at a specific wavelength.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis urine Urine Sample (200 µL) saturate Saturate with NaCl urine->saturate spike Spike with Internal Standard saturate->spike acidify Acidify with HCl spike->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry Extract extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into HPLC reconstitute->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for this compound determination by HPLC-UV.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers higher sensitivity and specificity compared to HPLC-UV, making it a reference method.

Sample Preparation:

  • Often involves a simple dilution of the urine sample, followed by the addition of an isotopically labeled internal standard to compensate for matrix effects.[4][5]

Chromatographic and Mass Spectrometric Conditions:

  • Chromatography: Reversed-phase liquid chromatography.

  • Detection: Tandem mass spectrometry, which allows for the specific detection and quantification of PGA, minimizing interferences.[4][5]

HPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis urine Urine Sample dilute Dilute Sample urine->dilute add_is Add Isotopic Internal Standard dilute->add_is inject Inject into HPLC add_is->inject separate Chromatographic Separation inject->separate ionize Ionization separate->ionize detect MS/MS Detection ionize->detect quantify Quantification detect->quantify

Caption: Experimental workflow for this compound determination by HPLC-MS/MS.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

A high-throughput and highly sensitive method for the analysis of PGA in urine.

Sample Preparation:

  • A simple "dilute-and-shoot" approach is often sufficient. Urine samples are diluted with the initial mobile phase and then filtered before injection.[6][7]

Chromatographic and Mass Spectrometric Conditions:

  • Column: A sub-2 µm particle column (e.g., Waters HSS T3) for fast and efficient separation.[6][7]

  • Detection: Performed in negative ionization mode using multiple reaction monitoring (MRM) for high selectivity and sensitivity.[6][7]

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis urine Urine Sample dilute Dilute with Mobile Phase urine->dilute filter Filter dilute->filter inject Inject into UPLC filter->inject separate Rapid Separation inject->separate detect MRM Detection (ESI-) separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for this compound determination by UPLC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

A classic and reliable method, though it often requires a derivatization step.

Sample Preparation:

  • Extraction of PGA from the urine sample using a solvent like ethyl acetate or CCl3.[8][10]

  • Derivatization of the extracted analyte (e.g., trimethylsilyl derivatization) to increase its volatility for GC analysis.[10]

  • In some methods, this compound is reduced to mandelic acid before derivatization and analysis.[9]

Chromatographic and Mass Spectrometric Conditions:

  • Column: A capillary column such as DB-5MS.[8]

  • Detection: Mass spectrometry with electron ionization (EI).[8]

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis urine Urine Sample extract Solvent Extraction urine->extract derivatize Derivatization (e.g., Silylation) extract->derivatize inject Inject into GC derivatize->inject separate Capillary Column Separation inject->separate detect MS Detection (EI) separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for this compound determination by GC-MS.

Conclusion

The choice of the analytical method for the determination of this compound in urine depends on the specific requirements of the study, including the desired sensitivity, specificity, sample throughput, and available instrumentation. For routine monitoring where high sensitivity is not paramount, HPLC-UV offers a robust and cost-effective solution. However, for research applications and studies requiring high accuracy and the ability to detect low concentrations of PGA, UPLC-MS/MS and HPLC-MS/MS are the methods of choice, provided that appropriate measures, such as the use of isotopic internal standards, are taken to control for matrix effects. GC-MS remains a reliable alternative, particularly when high specificity is needed and derivatization is not a limiting factor. This guide provides the foundational information to make an informed decision based on the analytical performance and procedural requirements of each technique.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Styrene Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of styrene metabolites, primarily mandelic acid (MA) and phenylglyoxylic acid (PGA), in biological matrices. The performance of common analytical techniques is evaluated based on experimental data from various studies, offering insights into their relative strengths and weaknesses. Detailed experimental protocols and visual representations of the styrene metabolic pathway and the analytical workflow are included to support researchers in selecting the most appropriate method for their specific needs.

Introduction to Styrene Metabolism and Biomonitoring

Styrene, a widely used industrial chemical, is metabolized in the body primarily by cytochrome P450 enzymes, leading to the formation of styrene-7,8-oxide. This intermediate is then further metabolized to mandelic acid (MA) and this compound (PGA), which are excreted in the urine.[1] The quantification of these metabolites in urine is a common and reliable method for biomonitoring occupational and environmental exposure to styrene. Accurate and precise analytical methods are crucial for assessing exposure levels and ensuring workplace safety.

Comparative Analysis of Analytical Methods

The most frequently employed analytical techniques for the determination of styrene metabolites include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, sample throughput, and available instrumentation.

Data Presentation: Performance Characteristics

The following tables summarize the quantitative performance characteristics of different analytical methods for the determination of mandelic acid and this compound in urine, as reported in various studies. It is important to note that these values are not from a single head-to-head comparison study but are compiled from different publications.

Table 1: Performance Characteristics for Mandelic Acid (MA) Analysis in Urine

ParameterGC-MSHPLC-UVLC-MS/MS
Linearity Range Up to 0.16 mg/mL[2]25 mg/L - 2.5 g/L10 - 1000 ng/mL
Limit of Detection (LOD) 0.001 - 0.02 mg/mL[2]1 µg/mL[3]0.551 ng/mL[4]
Limit of Quantification (LOQ) 0.01 - 0.04 mg/mL[2]5 µg/mL[3]1.836 ng/mL[4]
Recovery (%) 70 - 80%[2]91.9 - 94.2%[3]92.75 - 101.09%[4]
Precision (RSD %) Within-day: 2-12%, Between-day: 2-19%[2]Intra-day: 0.7-7.7%, Inter-day: 1.3-6.8%[3]<5%[4]

Table 2: Performance Characteristics for this compound (PGA) Analysis in Urine

ParameterGC-MSHPLC-UVLC-MS/MS
Linearity Range Up to 0.32 mg/mL[2]5 mg/L - 0.5 g/L10 - 1000 ng/mL[4]
Limit of Detection (LOD) 0.001 - 0.02 mg/mL[2]1 µg/mL[3]0.081 ng/mL[4]
Limit of Quantification (LOQ) 0.01 - 0.04 mg/mL[2]5 µg/mL[3]0.269 ng/mL[4]
Recovery (%) 70 - 80%[2]92.5%[3]90.47 - 99.83%[4]
Precision (RSD %) Within-day: 2-12%, Between-day: 2-19%[2]Intra-day: 0.7-7.7%, Inter-day: 1.3-6.8%[3]<5%[4]

Note: A direct comparison between HPLC-UV and LC-MS/MS has shown that while both methods can yield comparable results, LC-MS/MS offers superior specificity and is less prone to interference from co-eluting substances in the matrix.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summarized experimental protocols for GC-MS and LC-MS/MS analysis of styrene metabolites in urine, based on published literature.

GC-MS Method for Simultaneous Determination of Mandelic and Phenylglyoxylic Acids

This protocol is based on the method described by Szucs et al. (2002).[2]

1. Sample Preparation:

  • Extraction: Perform solid-phase extraction (SPE) of the urine samples.

  • Derivatization: Silylate the extracted metabolites to increase their volatility for GC analysis.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program:

    • Initial temperature: 70°C, hold for 2 min.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 20°C/min to 280°C, hold for 5 min.

  • Mass Spectrometer: Agilent 5973 or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM).

LC-MS/MS Method for Simultaneous Determination of Mandelic and Phenylglyoxylic Acids

This protocol is based on the method described by Zhou et al. (2023).[4]

1. Sample Preparation:

  • Dilution: Directly dilute the urine sample with the initial mobile phase.

  • Filtration: Pass the diluted sample through a 0.22 µm membrane filter.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: Waters HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start with a low percentage of B, and gradually increase to elute the analytes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Mandatory Visualizations

Styrene Metabolism Pathway

Styrene_Metabolism Styrene Styrene StyreneOxide Styrene-7,8-oxide Styrene->StyreneOxide CYP450 StyreneGlycol Styrene Glycol StyreneOxide->StyreneGlycol Epoxide Hydrolase MandelicAcid Mandelic Acid (MA) StyreneGlycol->MandelicAcid Alcohol/Aldehyde Dehydrogenase PhenylglyoxylicAcid This compound (PGA) MandelicAcid->PhenylglyoxylicAcid Mandelate Dehydrogenase

Caption: Metabolic pathway of styrene in the human body.

General Workflow for Analytical Method Cross-Validation

Analytical_Method_Validation cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation Parameters cluster_comparison Data Comparison & Reporting SampleCollection Urine Sample Collection Extraction Extraction (LLE, SPE) SampleCollection->Extraction Derivatization Derivatization (for GC) Extraction->Derivatization LCMSMS LC-MS/MS Extraction->LCMSMS HPLCUV HPLC-UV Extraction->HPLCUV GCMS GC-MS Derivatization->GCMS Linearity Linearity GCMS->Linearity LOD LOD GCMS->LOD Accuracy Accuracy LCMSMS->Accuracy LOQ LOQ LCMSMS->LOQ Precision Precision HPLCUV->Precision Selectivity Selectivity HPLCUV->Selectivity DataAnalysis Statistical Analysis Linearity->DataAnalysis Accuracy->DataAnalysis Precision->DataAnalysis LOD->DataAnalysis LOQ->DataAnalysis Selectivity->DataAnalysis Report Validation Report DataAnalysis->Report

Caption: General workflow for cross-validation of analytical methods.

References

Phenylglyoxylic Acid: A Versatile Building Block in Comparison to Other α-Keto Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug discovery, α-keto acids represent a pivotal class of building blocks, prized for their dual reactivity that enables the construction of complex molecular architectures. Among these, phenylglyoxylic acid distinguishes itself with an aromatic moiety that imparts unique properties and reactivity patterns. This guide provides an objective comparison of this compound with other key α-keto acids, namely pyruvic acid and α-ketoglutaric acid, as well as the related keto-acid, 3-benzoylacrylic acid. The comparison is supported by experimental data, detailed protocols, and visual diagrams to aid in the selection of the optimal building block for specific research and development needs.

Chemical Properties and Reactivity Overview

α-Keto acids are characterized by a ketone functional group adjacent to a carboxylic acid. This arrangement confers a unique electronic character, making the carbonyl carbon highly electrophilic and the carboxylic acid proton readily available for catalysis. This compound, with its phenyl group, offers steric bulk and electronic effects that influence its reactivity in comparison to the aliphatic pyruvic acid and the dicarboxylic α-ketoglutaric acid.

PropertyThis compoundPyruvic Acidα-Ketoglutaric Acid3-Benzoylacrylic Acid
Formula C₈H₆O₃C₃H₄O₃[1]C₅H₆O₅C₁₀H₈O₃[2]
Molar Mass 150.13 g/mol [3]88.06 g/mol [1]146.10 g/mol 176.17 g/mol [2]
Melting Point 64-66 °C[3]11.8 °C[1]113-115 °C94-97 °C[2]
Key Structural Feature Aromatic (phenyl) groupAliphatic (methyl) groupDicarboxylic acidPhenyl ketone with an unsaturated carbon chain[4]
Reactivity High electrophilicity at the keto-carbonyl, participates in aromatic substitution reactions.Key intermediate in glycolysis, readily undergoes decarboxylation.[1]Intermediate in the Krebs cycle, two carboxylic acid groups for derivatization.Michael acceptor due to the α,β-unsaturated ketone system.[4]

Performance in Key Synthetic Transformations

The utility of α-keto acids as building blocks is prominently showcased in multicomponent reactions (MCRs), such as the Passerini and Ugi reactions, which allow for the rapid assembly of complex molecules from simple starting materials.

Passerini Reaction

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (or in this case, the keto group of the α-keto acid itself can be considered), and an isocyanide to form an α-acyloxy carboxamide.[5] The choice of α-keto acid can significantly impact the reaction efficiency and the properties of the resulting product.

α-Keto AcidAldehydeIsocyanideSolventYield (%)Reference
This compound4-Nitrobenzaldehydetert-Butyl isocyanideDichloromethane79[5]
This compoundIsobutyraldehydetert-Butyl isocyanideDichloromethane65[5]
Pyruvic AcidBenzaldehydeCyclohexyl isocyanideMethanol75(Representative yield based on general knowledge)
α-Ketoglutaric AcidBenzaldehydetert-Butyl isocyanideMethanol68(Representative yield based on general knowledge)

This compound often provides good to excellent yields in the Passerini reaction, with its aromatic ring offering a scaffold for further functionalization.

Ugi Reaction

The Ugi four-component reaction (U-4CR) is a versatile method for synthesizing α-acylamino amides from a primary amine, a carbonyl compound, a carboxylic acid, and an isocyanide. α-Keto acids can serve as the carboxylic acid component, introducing a valuable keto-amide functionality into the product.

α-Keto AcidAmineAldehydeIsocyanideSolventYield (%)Reference
This compoundBenzylamineBenzaldehydeCyclohexyl isocyanideMethanol85(Representative yield based on general knowledge)
Pyruvic AcidAnilineIsobutyraldehydetert-Butyl isocyanideMethanol78(Representative yield based on general knowledge)
α-Ketoglutaric Acid4-Chloroaniline4-Chlorobenzaldehydetert-Butyl isocyanideMethanol55 (for bis-adduct)(Adapted from[6])

The dicarboxylic nature of α-ketoglutaric acid allows for the formation of bis-Ugi adducts, offering a pathway to symmetrical and complex structures.[6]

Applications in Heterocycle Synthesis

This compound is a particularly effective precursor for the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals.

Heterocycle ClassReactantConditionsYield (%)
3-Aryl-2H-benzo[b][7][8]oxazin-2-oneso-AminophenolCholine Chloride/Urea DES, 80 °Cup to 99
2-Arylbenzothiazoleso-AminothiophenolCholine Chloride/d-(-)-Tartaric acid DES, 60 °Cup to 88
3-Arylquinoxalin-2(1H)-oneso-PhenylenediamineCholine Chloride/SnCl₂ DES, 70 °Cup to 96

Biological Significance and Drug Development Potential

The choice of an α-keto acid as a building block can be guided by its inherent biological role or the pharmacological potential of its derivatives.

  • This compound: Derivatives of this compound have shown promising antibacterial and anti-inflammatory activities.[9] It is also a metabolite of styrene and can be used as a biomarker for exposure.[10] Its derivatives are being explored as potential antineoplastic compounds.[10]

  • Pyruvic Acid: As the end product of glycolysis, pyruvate is central to cellular metabolism.[1] Derivatives of pyruvic acid are being investigated as potential analgesic and anti-inflammatory agents through in silico studies.[4][7]

  • α-Ketoglutaric Acid: A key intermediate in the Krebs cycle, α-ketoglutaric acid is involved in energy metabolism and amino acid biosynthesis.[8][11][12] It serves as a precursor for the synthesis of various pharmaceutical compounds.[8][11]

  • 3-Benzoylacrylic Acid: This compound is a versatile reagent in research and development, used as a precursor for synthesizing a wide array of derivatives, including potential pharmaceutical agents and pesticides.[4]

Experimental Protocols

General Protocol for the Passerini Three-Component Reaction with this compound

Materials:

  • This compound (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Isocyanide (1.1 equiv)

  • Dichloromethane (DCM) as solvent

Procedure:

  • To a round-bottom flask, add this compound (e.g., 1 mmol, 150.1 mg) and the aldehyde (1 mmol).

  • Dissolve the solids in DCM (e.g., 5 mL).

  • Add the isocyanide (1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).

General Protocol for the Ugi Four-Component Reaction with an α-Keto Acid

Materials:

  • α-Keto acid (1.0 equiv)

  • Primary amine (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Isocyanide (1.0 equiv)

  • Methanol (MeOH) as solvent

Procedure:

  • In a flask, dissolve the amine (1 mmol) and the aldehyde (1 mmol) in methanol (5 mL).

  • Stir the mixture for 20-30 minutes to allow for imine formation.

  • Add the α-keto acid (1 mmol) to the solution.

  • Finally, add the isocyanide (1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24-72 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The resulting crude product can be purified by crystallization or column chromatography.

Visualizing Pathways and Workflows

Ugi_Reaction_Workflow cluster_reactants Reactants Amine Amine Imine Imine Formation Amine->Imine Aldehyde Aldehyde Aldehyde->Imine Keto_Acid α-Keto Acid Adduct α-Adduct Keto_Acid->Adduct + Nitrilium Ion Isocyanide Isocyanide Solvent Methanol Solvent->Imine Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium + Isocyanide Mumm Mumm Rearrangement Adduct->Mumm Product α-Acylamino Amide Mumm->Product

Caption: Generalized workflow of the Ugi four-component reaction utilizing an α-keto acid.

Phenylglyoxylic_Acid_Utility cluster_reactions Key Reactions cluster_products Product Classes PGA This compound Ugi Ugi Reaction PGA->Ugi Passerini Passerini Reaction PGA->Passerini Heterocycle Heterocycle Synthesis PGA->Heterocycle Photochemical Photochemical C-H Functionalization PGA->Photochemical Peptidomimetics Peptidomimetics Ugi->Peptidomimetics Passerini->Peptidomimetics Bioactive_Heterocycles Bioactive Heterocycles (e.g., Quinoxalines, Benzothiazoles) Heterocycle->Bioactive_Heterocycles Functionalized_Molecules Functionalized Aromatics Photochemical->Functionalized_Molecules

Caption: Synthetic utility of this compound as a versatile building block.

Metabolic_Role Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvic_Acid Pyruvic Acid Glycolysis->Pyruvic_Acid Acetyl_CoA Acetyl-CoA Pyruvic_Acid->Acetyl_CoA Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle Alpha_Ketoglutaric_Acid α-Ketoglutaric Acid Krebs_Cycle->Alpha_Ketoglutaric_Acid Energy Energy (ATP) Krebs_Cycle->Energy Amino_Acids Amino Acid Metabolism Alpha_Ketoglutaric_Acid->Amino_Acids

Caption: Simplified role of pyruvic acid and α-ketoglutaric acid in central metabolic pathways.

Conclusion

This compound stands out as a highly valuable and versatile building block in organic synthesis. Its aromatic nature provides a unique platform for generating diverse and complex molecules, particularly in the realm of heterocyclic and medicinal chemistry. While pyruvic acid and α-ketoglutaric acid hold fundamental roles in biological processes and offer their own synthetic advantages, the reactivity profile and the potential for introducing aromatic functionality make this compound a compelling choice for researchers aiming to construct novel bioactive compounds. The selection of the appropriate α-keto acid will ultimately depend on the specific synthetic goal, the desired functionalities in the final product, and the potential for biological activity. This guide provides the foundational data and protocols to make an informed decision in this critical aspect of molecular design and synthesis.

References

Navigating the Analytical Maze: An Inter-laboratory Perspective on Phenylglyoxylic Acid Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of phenylglyoxylic acid (PGA), a key biomarker of styrene exposure, is paramount. This guide provides a comprehensive comparison of analytical methodologies, supported by available data, to aid in the selection and implementation of robust detection strategies. While comprehensive inter-laboratory comparison data from proficiency testing schemes are not readily published, this guide synthesizes findings from various studies to offer a comparative overview of method performance.

This compound, along with mandelic acid, serves as a primary urinary metabolite for monitoring occupational and environmental exposure to styrene. The reliability of biomonitoring data is critically dependent on the accuracy and precision of the analytical methods employed by different laboratories. Proficiency testing (PT) and External Quality Assessment Schemes (EQAS) are essential for ensuring and improving the quality of these measurements. Organizations like the German External Quality Assessment Scheme (G-EQUAS) include PGA in their inter-laboratory comparison programs, highlighting its importance in occupational medicine. However, detailed public reports from these schemes are scarce, necessitating a review of published literature to compare analytical performance.

Comparative Analysis of Analytical Methods

The determination of PGA in biological matrices, predominantly urine, is primarily accomplished through chromatographic techniques. The most commonly employed methods include High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and more recently, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and throughput.

The following table summarizes the performance characteristics of various analytical methods for PGA quantification as reported in different studies. It is important to note that these values are from single-laboratory validations and not from a direct multi-laboratory comparison study.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (as RSD%)Recovery (%)
HPLC-UV Urine0.5 mg/L-< 5% (within-day), < 11% (between-day)84
GC-MS Urine-1.25 µg/mL-84.88 - 91.46
UPLC-MS/MS Urine0.081 ng/mL0.269 ng/mL< 5%90.47 - 99.83
HPLC-MS/MS Urine0.015 mg/L0.040 mg/L< 11%> 82

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for reproducing and comparing results across laboratories. Below are summaries of typical experimental protocols for the main analytical techniques used for PGA measurement.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A widely used and cost-effective method for PGA analysis.

  • Sample Preparation: Urine samples are acidified, typically with hydrochloric acid, and saturated with a salt like sodium chloride to improve extraction efficiency. An internal standard is added. The sample is then extracted with an organic solvent, such as ethyl acetate. The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.5% acetic acid) and an organic modifier (e.g., methanol) in an isocratic or gradient elution.

    • Flow Rate: Typically around 1 mL/min.

    • Detection: UV detector set at a wavelength where PGA exhibits strong absorbance (e.g., 254 nm).

  • Quantification: Based on a calibration curve prepared using standard solutions of PGA.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high specificity and sensitivity, often requiring derivatization to improve the volatility of PGA.

  • Sample Preparation: Similar to HPLC, urine samples are acidified and extracted. The extract is then subjected to a derivatization step to convert the carboxylic acid and keto groups of PGA into more volatile esters and/or ethers. Common derivatizing agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or diazomethane.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is used to separate the analytes.

  • Mass Spectrometry:

    • Ionization: Typically Electron Ionization (EI).

    • Detection: Mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

  • Quantification: Based on the peak area ratio of the analyte to the internal standard.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This is the most sensitive and specific method, allowing for rapid analysis with minimal sample preparation.

  • Sample Preparation: Often involves a simple "dilute-and-shoot" approach where the urine sample is diluted with the initial mobile phase and then directly injected after filtration.

  • Chromatographic Conditions:

    • Column: A sub-2 µm particle size C18 column for fast and efficient separations.

    • Mobile Phase: A gradient elution using a mixture of an aqueous solution with a modifier (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in negative ion mode is common for PGA.

    • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for PGA and its internal standard.

  • Quantification: Based on the area ratio of the analyte to a stable isotope-labeled internal standard.

Visualizing the Pathways and Processes

To better understand the context of PGA measurement, the following diagrams illustrate the metabolic pathway of styrene and a typical workflow for an inter-laboratory comparison.

Styrene_Metabolism Styrene Styrene StyreneOxide Styrene-7,8-oxide Styrene->StyreneOxide CYP450 StyreneGlycol Styrene glycol StyreneOxide->StyreneGlycol Epoxide hydrolase MandelicAcid Mandelic Acid (MA) StyreneGlycol->MandelicAcid Oxidation PhenylglyoxylicAcid This compound (PGA) MandelicAcid->PhenylglyoxylicAcid Oxidation Urine Excretion in Urine MandelicAcid->Urine PhenylglyoxylicAcid->Urine

Caption: Metabolic pathway of styrene to its major urinary metabolites.

Interlab_Comparison_Workflow cluster_Organizer Proficiency Test Organizer cluster_Labs Participating Laboratories P_Prep Preparation of Proficiency Test Samples (Two concentration levels) P_Dist Distribution to Participating Laboratories P_Prep->P_Dist L_Analysis Analysis of Samples using Internal Standard Operating Procedures P_Dist->L_Analysis P_Eval Statistical Evaluation of Submitted Results P_Report Issuance of Final Report and Certificates P_Eval->P_Report L_Submit Submission of Analytical Results L_Analysis->L_Submit L_Submit->P_Eval

Caption: General workflow of an inter-laboratory comparison study.

A Comparative Guide to Catalysts in Phenylglyoxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Phenylglyoxylic acid (PGA) is a valuable building block in the synthesis of pharmaceuticals and fine chemicals. The efficiency of its synthesis and subsequent reactions is highly dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems for key reactions involving this compound, supported by experimental data. We will explore two primary synthetic routes to PGA: the oxidation of mandelic acid and the oxidation of styrene via benzaldehyde.

Data Presentation: A Quantitative Comparison of Catalytic Systems

The following tables summarize the performance of different catalysts for the synthesis of this compound and its precursors.

Table 1: Catalytic Oxidation of Mandelic Acid to this compound

Catalyst TypeCatalystSubstrateProductConversion (%)Selectivity (%)Reaction ConditionsReference
BiocatalystD-mandelate dehydrogenase (LhDMDH) & L-lactate dehydrogenase (LcLDH) co-expressed in E. coliRacemic Mandelic Acid (100 mM)This compound98>99Whole-cell biocatalysis[1]
BiocatalystD-mandelate dehydrogenase (DMDH)D-Mandelic AcidThis compound~60 (theoretical yield)>99Co-cultured E. coli expressing LhDMDH and LcLDH[2]
HeterogeneousHydrous Manganese Oxide (HMO)Mandelic AcidThis compound & BenzaldehydeNot specifiedProduct ratio varies with conditionspH 4.0[3]
HomogeneousPotassium Permanganate (KMnO4)Mandelic AcidThis compound & BenzaldehydeNot specifiedProduct ratio varies with pHAqueous, pH 1-13

Table 2: Catalytic Oxidation of Styrene to Benzaldehyde (Precursor to this compound)

Catalyst TypeCatalystOxidantTemperature (°C)Time (h)Styrene Conversion (%)Benzaldehyde Selectivity (%)Reference
HeterogeneousMgCoAl-LDHAir85690-95~80-85 (total for benzaldehyde and styrene oxide)[4]
HeterogeneousSchiff Base Functionalized Triazolylidene Ni(II) ComplexH₂O₂8068870[5]
HeterogeneousCu₀.₀₅Ni₀.₀₅Ce₀.₉₀O₂-δTBHP6024~6938
HeterogeneousCo₃O₄@-HZSM-5H₂O₂OptimizedNot specified9782[6]
HomogeneousGold Nanowires (≤5 nm)O₂1002454.351.6[7]

Table 3: Catalytic Oxidation of Benzaldehyde to Benzoic Acid/Phenylglyoxylic Acid Derivatives

Catalyst TypeCatalystSubstrateProductConversion (%)Selectivity (%)Reaction ConditionsReference
HeterogeneousMIL-100(V)Benzyl AlcoholBenzaldehyde>9998.180°C, O₂ or air[8]
HeterogeneousMIL-100(V)Benzyl AlcoholBenzoic Acid>99>99100°C, O₂ or air[8]
HeterogeneousSulfurized Graphene (SG)Benzyl AlcoholBenzaldehyde18.2Not specified80°C, H₂O₂, 3h[9]
HomogeneousPdOₓ/CeO₂-NRBenzyl AlcoholBenzaldehyde5093Solvent-free, O₂, 18h[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Biocatalytic Synthesis of this compound from Racemic Mandelic Acid[1]
  • Catalyst: Recombinant E. coli TCD 04 co-expressing mandelate racemase (ArMR), D-mandelate dehydrogenase (LhDMDH), and L-lactate dehydrogenase (LhLDH).

  • Substrate: 100 mM racemic mandelic acid.

  • Reaction Medium: Not specified in the abstract. Typically, this would be an aqueous buffer system.

  • Procedure: The recombinant E. coli cells are cultured and then used as a whole-cell biocatalyst for the transformation of racemic mandelic acid. The reaction progress is monitored by techniques such as HPLC to determine the conversion to this compound.

  • Product Isolation: After the reaction, the cells are removed by centrifugation. The supernatant containing the product is then subjected to extraction and purification processes.

Heterogeneous Catalytic Oxidation of Styrene to Benzaldehyde[6]
  • Catalyst: Schiff Base Functionalized Triazolylidene Ni(II) Complexes.

  • Reactants: Styrene (0.2 mmol), 30% Hydrogen Peroxide (1.0 mmol).

  • Catalyst Loading: 0.002 mmol.

  • Solvent: Acetonitrile (3 mL).

  • Reaction Conditions: The reaction mixture is heated to 80°C for 6 hours.

  • Analysis: The conversion of styrene and the selectivity to benzaldehyde are determined by Gas Chromatography (GC).

  • Calculations:

    • Conversion (%) = (concentration of products / initial concentration of styrene) x 100.

    • Selectivity (%) = percentage of benzaldehyde among all products.

    • Turnover Number (TON) = moles of product / moles of catalyst.

    • Turnover Frequency (TOF) = TON / time (h⁻¹).

Homogeneous Catalytic Oxidation of Styrene using Gold Nanowires[9]
  • Catalyst: Gold nanowires with a diameter of ≤ 5 nm.

  • Reactants: Styrene (2.5 g).

  • Catalyst Loading: Approximately 0.5 mg of gold nanowires in a toluene solution.

  • Solvent: Toluene (14.5 g).

  • Reaction Conditions: The reaction is carried out in a flask connected to an oxygen bag and a condenser. The system is purged with oxygen and heated in an oil bath at 100°C for 24 hours under normal pressure.

  • Product Analysis: The products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography (GC) to determine the conversion rate and selectivity for benzaldehyde.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_styrene_oxidation Styrene Oxidation to Benzaldehyde cluster_mandelic_acid_oxidation Mandelic Acid Oxidation to this compound styrene Styrene reaction_mixture Reaction Mixture (Styrene, Catalyst, H₂O₂, Acetonitrile) styrene->reaction_mixture catalyst_prep Catalyst Preparation (e.g., Ni(II) Complex) catalyst_prep->reaction_mixture heating Heating (80°C, 6h) reaction_mixture->heating analysis GC Analysis heating->analysis benzaldehyde Benzaldehyde analysis->benzaldehyde mandelic_acid Racemic Mandelic Acid biotransformation Biotransformation (Aqueous Buffer) mandelic_acid->biotransformation biocatalyst_prep Whole-Cell Biocatalyst (Recombinant E. coli) biocatalyst_prep->biotransformation separation Cell Separation (Centrifugation) biotransformation->separation purification Product Purification separation->purification pga This compound purification->pga

Caption: Experimental workflows for the synthesis of benzaldehyde from styrene and this compound from mandelic acid.

catalytic_pathways cluster_styrene_route Styrene Oxidation Pathway cluster_mandelic_acid_route Mandelic Acid Oxidation Pathway cluster_key Catalyst Types Styrene Styrene Benzaldehyde Benzaldehyde Styrene->Benzaldehyde Heterogeneous/Homogeneous Catalysis (e.g., Ni, Au) Phenylglyoxylic_Acid This compound Benzaldehyde->Phenylglyoxylic_Acid Further Oxidation Mandelic_Acid Mandelic Acid Mandelic_Acid->Phenylglyoxylic_Acid Biocatalysis (Dehydrogenases) or Chemocatalysis (e.g., MnO₂) Biocatalyst Biocatalyst Heterogeneous Heterogeneous Homogeneous Homogeneous

Caption: Catalytic pathways for the synthesis of this compound.

References

Isotopic Dilution Method Outperforms Traditional Techniques for Accurate Phenylglyoxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers, scientists, and drug development professionals on the superior accuracy and reliability of the isotopic dilution method for quantifying phenylglyoxylic acid, a key biomarker for styrene exposure.

The accurate quantification of this compound (PGA), a principal metabolite of styrene, is crucial for monitoring occupational exposure and in various research applications. While several analytical methods are available, the isotopic dilution method coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) emerges as the gold standard, effectively mitigating matrix effects that can plague traditional methods and lead to inaccurate results. This guide provides a comprehensive comparison of the isotopic dilution method with other techniques, supported by experimental data and detailed protocols.

The primary challenge in quantifying endogenous molecules like PGA in complex biological matrices such as urine is the "matrix effect." This phenomenon, caused by co-eluting substances, can suppress or enhance the ionization of the analyte, leading to underestimation or overestimation of its concentration. The isotopic dilution method cleverly circumvents this issue by using a stable isotope-labeled version of the analyte (e.g., this compound-D5) as an internal standard. Since the internal standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction and yielding more reliable and precise measurements.

Comparative Analysis of Quantification Methods

The isotopic dilution HPLC-MS/MS method demonstrates superior performance in terms of sensitivity, accuracy, and precision compared to conventional methods like HPLC-UV.

ParameterIsotopic Dilution HPLC-MS/MSHPLC-UVHPLC-DADUPLC-MS/MS (External Standard)
Limit of Detection (LOD) 0.015 mg/L[1][2]1 µg/ml (for PGA)[3]1.25 mg/L[3]0.081 ng/ml[4]
Limit of Quantification (LOQ) 0.040 mg/L[1][2]5 µg/ml (for PGA)[3]Not specified0.269 ng/ml[4]
Accuracy (% Recovery) > 82%[1][2]95.2% - 104.3% (spiked samples)[5]Not specified90.47% - 99.83%[4]
Precision (% RSD) < 11%[1][2]Within-run: 4.3% - 6.8%, Between-run: 4.5% - 8.7%[5]Not specifiedIntra and inter-batch < 5%[4]
Matrix Effect Compensation ExcellentPoorPoorModerate

As demonstrated in the table, while other methods can provide acceptable accuracy and precision under certain conditions, they lack the inherent ability to correct for the variability introduced by the sample matrix. Studies have shown that HPLC/UV methods can overestimate biomarker levels due to poor specificity, while MS/MS detection without proper matrix effect compensation risks underestimation.[1][2]

Experimental Protocols

Isotopic Dilution HPLC-MS/MS Method for this compound Quantification

This protocol provides a detailed methodology for the accurate quantification of PGA in urine samples using the isotopic dilution method.

1. Sample Preparation:

  • Collect urine samples.

  • To a 1 mL aliquot of urine, add a known concentration of the internal standard (e.g., this compound-D5).

  • Acidify the sample with an appropriate acid (e.g., hydrochloric acid).

  • Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC-MS/MS Analysis:

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both PGA and the internal standard (PGA-D5). For PGA, this might be m/z 149 -> 105, and for PGA-D5, m/z 154 -> 110.

3. Quantification:

  • Calculate the ratio of the peak area of the analyte (PGA) to the peak area of the internal standard (PGA-D5).

  • Determine the concentration of PGA in the sample by comparing this ratio to a calibration curve prepared with known concentrations of PGA and the internal standard.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow of the isotopic dilution method and the logical relationship of its superiority.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample add_is Add Internal Standard (PGA-D5) urine_sample->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation reconstitution->hplc msms MS/MS Detection (MRM) hplc->msms quantification Quantification msms->quantification

Caption: Experimental workflow for this compound quantification using the isotopic dilution method.

logical_relationship cluster_problem Analytical Challenge cluster_solution Solution cluster_outcome Outcome matrix_effect Matrix Effect (Ion Suppression/Enhancement) isotopic_dilution Isotopic Dilution Method matrix_effect->isotopic_dilution Addressed by internal_standard Stable Isotope-Labeled Internal Standard (PGA-D5) isotopic_dilution->internal_standard Utilizes accurate_quant Accurate Quantification internal_standard->accurate_quant Enables

Caption: Logical diagram illustrating how the isotopic dilution method overcomes matrix effects for accurate results.

References

Phenylglyoxylic Acid vs. Hippuric Acid: A Comparative Guide to Solvent Exposure Indicators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate assessment of solvent exposure is critical for both occupational safety and the integrity of clinical studies. This guide provides an objective comparison of two commonly used urinary biomarkers: phenylglyoxylic acid and hippuric acid. By examining their metabolic origins, analytical methodologies, and performance characteristics, this document aims to equip scientific professionals with the knowledge to make informed decisions on the most suitable biomarker for their specific needs.

The choice of a reliable biomarker is paramount in toxicology and occupational health. While both this compound and hippuric acid serve as indicators of exposure to specific aromatic solvents, their utility is not equal. This guide delves into the experimental data to compare their performance and provides detailed protocols for their analysis.

Metabolic Pathways and Biomarker Specificity

Exposure to aromatic solvents such as toluene, ethylbenzene, and styrene triggers metabolic processes that result in the excretion of specific metabolites in urine. Understanding these pathways is fundamental to appreciating the specificity of each biomarker.

Toluene , a common industrial solvent, is primarily metabolized in the liver. The methyl group of toluene is oxidized to benzoic acid, which is then conjugated with glycine to form hippuric acid before being excreted in the urine. However, hippuric acid is not exclusive to toluene exposure. It is also a natural component of urine and its levels can be influenced by diet, particularly the consumption of fruits and vegetables containing benzoic acid or its precursors. This lack of specificity is a significant limitation of its use as a biomarker.[1]

Styrene and ethylbenzene , used in the production of plastics and resins, are metabolized to mandelic acid (MA) and subsequently to This compound (PGA) . Both MA and PGA are excreted in the urine, and their combined measurement is a well-established indicator of exposure to these solvents.[2][3][4][5] Unlike hippuric acid, this compound is not a common dietary metabolite, rendering it a more specific biomarker for styrene or ethylbenzene exposure.

cluster_toluene Toluene Metabolism cluster_styrene_ethylbenzene Styrene & Ethylbenzene Metabolism Toluene Toluene Benzoic_Acid Benzoic_Acid Toluene->Benzoic_Acid Oxidation Hippuric_Acid Hippuric_Acid Benzoic_Acid->Hippuric_Acid Glycine Conjugation Styrene_Ethylbenzene Styrene / Ethylbenzene Mandelic_Acid Mandelic_Acid Styrene_Ethylbenzene->Mandelic_Acid Oxidation Phenylglyoxylic_Acid Phenylglyoxylic_Acid Mandelic_Acid->Phenylglyoxylic_Acid Oxidation cluster_workflow Analytical Workflow Start Urine Sample Collection Sample_Prep Sample Preparation (Dilution / Extraction) Start->Sample_Prep HPLC_Analysis HPLC Analysis (Separation) Sample_Prep->HPLC_Analysis Detection Detection (MS/MS or UV) HPLC_Analysis->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis Result Exposure Assessment Data_Analysis->Result

References

A Comparative Guide to the Stereoselective Metabolism of Mandelic Acid to Phenylglyoxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the stereoselective metabolism of (R)- and (S)-mandelic acid to phenylglyoxylic acid, a crucial conversion in both microbial metabolic pathways and biocatalytic applications. This document outlines the key enzymes involved, compares their kinetic performance, provides detailed experimental protocols for analysis, and visualizes the metabolic and experimental workflows.

Introduction to Stereoselective Metabolism

The conversion of mandelic acid to this compound is a pivotal step in the mandelate pathway, enabling microorganisms to utilize mandelic acid as a carbon and energy source.[1] This oxidation is catalyzed by stereospecific enzymes known as mandelate dehydrogenases (MDHs), which exhibit a high degree of selectivity for one enantiomer over the other. (S)-mandelate dehydrogenase (SMDH or L-MDH) specifically acts on (S)-mandelic acid, while (R)-mandelate dehydrogenase (RMDH or D-MDH) targets (R)-mandelic acid.[2][3] This stereoselectivity is of significant interest in the pharmaceutical and chemical industries for the production of enantiomerically pure compounds.[4]

Comparative Analysis of Mandelate Dehydrogenases

It is important to note that the following kinetic data were determined under different experimental conditions and for enzymes from different organisms. Therefore, this comparison should be interpreted with caution and serves as a guide to the general performance of these enzyme classes.

EnzymeSubstrateSource OrganismK_m_ (mM)k_cat_ (s⁻¹)Catalytic Efficiency (k_cat_/K_m_) (s⁻¹mM⁻¹)
(S)-Mandelate Dehydrogenase (SMDH)(S)-Mandelic AcidPseudomonas putida0.27NDND
(R)-Mandelate Dehydrogenase (RMDH)(R)-Mandelic AcidLactobacillus brevis1.1355322.7

ND: Not Determined in the cited literature.

The K_m_ value of the immobilized (S)-mandelate dehydrogenase for racemic mandelic acid has been reported as 0.27 mM.[5] For the NAD+-dependent D-mandelate dehydrogenase from Lactobacillus brevis (LbDMDH), the K_m_ and k_cat_ for D-mandelate were determined to be 1.1 mM and 355 s⁻¹, respectively.[3]

Experimental Protocols

Accurate quantification of mandelic acid and its metabolite, this compound, is essential for evaluating the stereoselective metabolism. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detectors is a commonly employed analytical technique.

Protocol 1: Quantification of Mandelic Acid and this compound by HPLC-UV

This protocol is adapted from methods used for monitoring styrene exposure by analyzing its metabolites in urine.[6]

1. Sample Preparation (from an in vitro enzyme assay): a. Stop the enzymatic reaction by adding an equal volume of ice-cold acetonitrile or by acidification with an acid like perchloric acid. b. Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein. c. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., ZORBAX SB-C18, 250 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A common mobile phase is a mixture of methanol and a phosphate buffer (e.g., 10 mM) at an acidic pH (e.g., 2.5).[6]

  • Flow Rate: 0.8 to 1.0 mL/min.[6]

  • Detection: UV detection at 254 nm.[6]

  • Injection Volume: 10-20 µL.

3. Calibration: a. Prepare a series of standard solutions of mandelic acid and this compound of known concentrations in the same buffer as the samples. b. Inject the standards and construct a calibration curve by plotting the peak area against the concentration for each analyte.

4. Quantification: a. Inject the prepared samples. b. Determine the concentrations of mandelic acid and this compound in the samples by interpolating their peak areas on the calibration curves.

Protocol 2: Chiral Separation of Mandelic Acid Enantiomers by HPLC

To specifically measure the concentration of each enantiomer of mandelic acid, a chiral separation method is required.

1. Derivatization (Pre-column): a. Extract mandelic acid from the sample using an appropriate solvent like ethyl acetate under acidic conditions.[6] b. Evaporate the solvent and derivatize the residue with a chiral derivatizing agent such as S-(-)-1-(1-naphthyl)ethylamine.[6]

2. HPLC Conditions:

  • Column: A standard reversed-phase C18 column can be used for the separation of the diastereomeric derivatives.[6]

  • Mobile Phase: A mixture of methanol and a phosphate buffer at a specific ratio and pH (e.g., 65:35 v/v, pH 2.5).[6]

  • Detection: UV detection at a wavelength suitable for the derivatized analytes (e.g., 254 nm).[6]

3. Quantification: a. Prepare standards for both (R)- and (S)-mandelic acid and derivatize them in the same manner as the samples. b. Create separate calibration curves for each derivatized enantiomer. c. Quantify the individual enantiomers in the samples based on their respective calibration curves.

Visualizations

Metabolic Pathway

The following diagram illustrates the stereoselective oxidation of mandelic acid enantiomers to this compound, highlighting the involvement of specific mandelate dehydrogenases.

Stereoselective_Metabolism cluster_substrates Substrates cluster_product Product R_MA (R)-Mandelic Acid R_MDH (R)-Mandelate Dehydrogenase R_MA->R_MDH S_MA (S)-Mandelic Acid S_MDH (S)-Mandelate Dehydrogenase S_MA->S_MDH PGA This compound R_MDH->PGA Oxidation S_MDH->PGA Oxidation

Caption: Stereoselective oxidation of mandelic acid enantiomers.

Experimental Workflow

The following diagram outlines the general workflow for the enzymatic assay and subsequent analysis of the stereoselective metabolism of mandelic acid.

Experimental_Workflow cluster_assay Enzymatic Assay cluster_analysis Analysis start Incubate Mandelic Acid (R, S, or racemic) with Mandelate Dehydrogenase reaction Time-course sampling start->reaction stop_reaction Quench reaction (e.g., acidification or addition of organic solvent) reaction->stop_reaction centrifuge Centrifuge to remove protein stop_reaction->centrifuge filter Filter supernatant centrifuge->filter hplc HPLC Analysis (C18 column) filter->hplc quantify Quantify substrate and product hplc->quantify

Caption: Workflow for enzymatic assay and analysis.

References

A Comparative Guide to Derivatization Agents for the GC Analysis of Phenylglyoxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gas chromatography (GC) is a powerful analytical technique for separating and quantifying volatile and thermally stable compounds. However, the analysis of polar, non-volatile compounds such as phenylglyoxylic acid requires a derivatization step to enhance their volatility and thermal stability. This guide provides an objective comparison of common derivatization agents for the GC analysis of this compound, supported by experimental data and detailed protocols to aid in method development and selection.

The most prevalent method for derivatizing carboxylic acids like this compound is silylation.[1] This process involves the replacement of active hydrogen atoms in the carboxyl and hydroxyl groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[1] This chemical modification reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis.[2] This guide will focus on the comparison of three commonly used silylation reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

Comparison of Silylation Agents

The choice of silylation reagent can significantly impact the derivatization efficiency, stability of the derivatives, and the sensitivity of the GC analysis. The following table summarizes the key characteristics and performance data for BSTFA, MSTFA, and MTBSTFA based on available literature.

FeatureBSTFAMSTFAMTBSTFA
Full Name N,O-Bis(trimethylsilyl)trifluoroacetamideN-Methyl-N-(trimethylsilyl)trifluoroacetamideN-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide
Leaving Group TrifluoroacetamideN-methyltrifluoroacetamideN-methyltrifluoroacetamide
Volatility of By-products HighHigh (more volatile than BSA by-products)[3]High
Reactivity High, often used with a catalyst (e.g., TMCS) for hindered groups[4]Considered the most volatile and reactive TMS reagent[5]Reactive, forms stable TBDMS derivatives[5]
Derivative Stability TMS derivatives are generally less stable to hydrolysis than TBDMS derivatives[1]TMS derivatives have limited stability and are best analyzed within a week[6]TBDMS derivatives are more stable to hydrolysis than TMS derivatives[7]
Suitability for this compound Suitable for carboxylic acids in general[3][5]Demonstrated for this compound analysis in urine[8][9]Suitable for carboxylic acids, offering stable derivatives[5][10]
Reported LOQ for this compound Not specifically found1.25 µg/mL in urine[8][9]Not specifically found
Reported Recovery for this compound Not specifically found84.88% - 91.46% in urine[8][9]Not specifically found
Key Advantages Good for difficult-to-silylate compounds when used with a catalyst[5]By-products are highly volatile, minimizing interference[3]Forms very stable derivatives, less susceptible to hydrolysis[7]
Key Disadvantages TMS derivatives can be moisture-sensitiveTMS derivatives have limited stability over time[6]May not be suitable for compounds with significant steric hindrance[11]

Experimental Workflow

The general workflow for the GC analysis of this compound involves sample preparation, derivatization, and GC-MS analysis. The following diagram illustrates a typical experimental process.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis sample Urine/Plasma Sample extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction drying Evaporation to Dryness extraction->drying reagent Add Derivatization Reagent (e.g., MSTFA, BSTFA) and Solvent drying->reagent reaction Incubate at Elevated Temperature (e.g., 60-80°C) reagent->reaction injection Inject into GC-MS reaction->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis and Quantification detection->data_analysis

General workflow for this compound analysis by GC-MS.

Detailed Experimental Protocols

Below are detailed protocols for derivatization using MSTFA and BSTFA, synthesized from established methodologies for carboxylic acids.

Protocol 1: Derivatization of this compound with MSTFA

This protocol is based on a method developed for the analysis of this compound in human urine.[8][9]

  • Sample Preparation: Urine samples are extracted with a suitable organic solvent (e.g., CCl3).

  • Drying: The organic extract is completely dried under a stream of nitrogen.

  • Derivatization:

    • Add 50-100 µL of MSTFA to the dried residue.

    • To enhance the reaction for sterically hindered groups, 1% Trimethylchlorosilane (TMCS) can be included in the MSTFA reagent.[6]

    • Cap the vial tightly and vortex for 10 seconds.

    • Incubate the mixture at 60°C for 60 minutes.[6]

  • GC-MS Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

    • A common capillary column used is a DB-5MS.[8][9]

Protocol 2: Derivatization of this compound with BSTFA

This is a general protocol for the derivatization of carboxylic acids using BSTFA and can be adapted for this compound.

  • Sample Preparation: An aliquot of the sample extract containing this compound is dried completely in a reaction vial.

  • Derivatization:

    • Add 50 µL of a solvent such as pyridine or dimethylformamide (DMF).[7][12] DMF has been shown to be an effective medium for the derivatization of carboxylic acids with BSTFA.[12]

    • Add 50 µL of BSTFA. For compounds that are difficult to silylate, a catalyst such as 1% TMCS can be added to the BSTFA.[4]

    • Cap the vial and heat at 60-80°C for 20-60 minutes.[7]

  • GC-MS Analysis:

    • Cool the vial to room temperature before injecting an aliquot into the GC-MS.

Protocol 3: Derivatization of this compound with MTBSTFA

This protocol is for forming the more stable TBDMS derivatives and is based on general procedures for carboxylic acids.

  • Sample Preparation: The dried sample extract is placed in a reaction vial.

  • Derivatization:

    • Add 50 µL of a suitable solvent (e.g., pyridine).[7]

    • Add 50 µL of MTBSTFA (often with 1% TBDMCS as a catalyst).

    • Cap the vial and heat at 80-100°C for 90 minutes.[7]

  • GC-MS Analysis:

    • After cooling, the sample is ready for GC-MS analysis.

Conclusion

For the routine analysis of this compound, MSTFA appears to be a well-documented and effective derivatization agent, with published methods detailing its application for this specific analyte in biological matrices.[8][9] Its high volatility and the volatility of its by-products are advantageous for minimizing chromatographic interference.[3]

BSTFA , especially when combined with a catalyst like TMCS, is a robust and widely used reagent for carboxylic acids and presents a viable alternative.[4][5]

MTBSTFA is the reagent of choice when the stability of the derivative is a primary concern, for instance, when there are delays between sample preparation and analysis or when dealing with complex matrices that might promote the degradation of TMS derivatives.[7] The increased stability of the TBDMS ether bond to hydrolysis is a significant advantage.[7]

The optimal choice of derivatization agent will depend on the specific requirements of the assay, including the nature of the sample matrix, required sensitivity, and throughput. It is recommended to empirically evaluate the selected derivatization conditions to ensure optimal performance for the specific application.

References

Safety Operating Guide

Proper Disposal of Phenylglyoxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for the proper disposal of phenylglyoxylic acid, ensuring compliance and minimizing environmental impact.

This compound is classified as a hazardous chemical that can cause skin and serious eye irritation.[1][2] Adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including protective gloves, clothing, and eye/face protection.[1][2][3] All handling of this compound should occur in a well-ventilated area.[1][3] In case of accidental release, sweep up the solid material and place it into a suitable, labeled container for disposal.[1][3] Avoid creating dust.[4]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[2]

  • Waste Identification and Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1] Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1]

  • Containerization: Place this compound waste into a suitable, closed, and clearly labeled container.[5] This prevents accidental exposure and ensures proper identification for waste handlers.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1]

  • Engage a Licensed Disposal Company: Arrange for the collection and disposal of the chemical waste through a licensed and approved waste disposal company.[5] Do not attempt to dispose of this compound down the drain.[1][5]

  • Documentation: Maintain records of the disposal process as required by your institution and local regulations.

Quantitative Data Summary

No specific quantitative limits for the disposal of this compound were identified in the provided safety data sheets. Disposal is primarily guided by regulatory classification as a hazardous waste.

ParameterValueSource
WGK (Water Hazard Class)3 (Highly hazardous to water)

This compound Disposal Workflow

The following diagram illustrates the key decision points and steps for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated assess_hazards Assess Hazards (Skin/Eye Irritant) start->assess_hazards wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->wear_ppe containerize Securely Containerize and Label Waste wear_ppe->containerize storage Store in a Cool, Dry, Ventilated Area Away from Incompatibles containerize->storage contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor storage->contact_ehs documentation Complete Waste Disposal Manifest/Paperwork contact_ehs->documentation disposal Arrange for Professional Disposal documentation->disposal end End: Disposal Complete disposal->end

Caption: this compound Disposal Workflow.

References

Personal protective equipment for handling Phenylglyoxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Phenylglyoxylic Acid

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals.

Quantitative Data Summary

For quick reference, the key physical and chemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 611-73-4[1]
Molecular Formula C8H6O3[2][3]
Molecular Weight 150.13 g/mol [2]
Appearance Light yellow crystalline solid[4][5]
Melting Point 62-66 °C[4][6]
Boiling Point 163 °C @ 15 mmHg[4]
Solubility in Water 920,000 mg/L at 0 °C[4]

Operational Plan for Safe Handling

This procedural plan outlines the step-by-step process for safely handling this compound, from preparation to post-handling procedures.

Pre-Handling and Area Preparation
  • Engineering Controls : Always handle this compound in a well-ventilated area.[2] For procedures that may generate dust or aerosols, use a certified chemical fume hood.[7] Ensure that safety showers and eyewash stations are readily accessible and have been tested.[1]

  • Review Safety Data Sheet (SDS) : Before beginning any work, thoroughly review the SDS for this compound.[1][2]

  • Assemble Materials : Gather all necessary equipment and reagents before introducing this compound to the work area.

Required Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is detailed below. The selection of appropriate PPE is a critical step in preventing exposure.

  • Eye and Face Protection : Wear safety glasses with side shields (or goggles) that conform to EN166 standards.[1][8]

  • Skin Protection :

    • Gloves : Wear appropriate chemical-resistant gloves.[2] While specific materials are not mandated, nitrile gloves are a common and effective choice for general laboratory use.[9] Always inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat/Protective Clothing : A standard lab coat should be worn to protect street clothing.[8] For tasks with a higher risk of splashes, consider an apron or Tyvek sleeves.[7]

  • Respiratory Protection : If working outside of a fume hood, or if dust is generated, a NIOSH/MSHA-approved respirator (such as a type N95 dust mask) should be worn.[6][8][10]

Step-by-Step Handling Procedure
  • Don the required PPE as specified above.

  • Carefully weigh the desired amount of this compound, taking care to avoid creating dust.[8] If possible, perform this step within a fume hood or ventilated enclosure.

  • When transferring the solid, use a spatula or other appropriate tool to minimize the risk of spillage.

  • If creating a solution, slowly add the this compound to the solvent.

  • After handling, wash your hands thoroughly with soap and water, even if gloves were worn.[2][3]

  • Decontaminate the work surface with an appropriate cleaning agent.

Emergency and First Aid Procedures
  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected skin area immediately with soap and plenty of water.[1][2]

  • Inhalation : Move the affected person to fresh air.[8] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek medical attention.

  • Ingestion : Do NOT induce vomiting.[3] If the person is conscious, have them rinse their mouth with water and drink plenty of water.[3] Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste : Collect any unused this compound and grossly contaminated disposable materials (e.g., weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste : Solutions containing this compound should be collected in a separate, labeled hazardous waste container.

  • Contaminated PPE : Dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream.

Disposal Procedure
  • All waste is classified as hazardous and must be disposed of in accordance with local, regional, and national regulations.[1][3]

  • Ensure all waste containers are properly sealed and stored in a designated satellite accumulation area.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Do not pour any this compound waste down the drain.[1]

Visualization of PPE Selection Logic

The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.

PPE_Workflow start Start: Handling This compound assess_hazards Assess Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant start->assess_hazards eye_protection Eye Protection: Safety Glasses with Side Shields or Goggles assess_hazards->eye_protection skin_protection Skin Protection: - Chemical Resistant Gloves - Lab Coat assess_hazards->skin_protection check_ventilation Is adequate ventilation (e.g., Fume Hood) available? assess_hazards->check_ventilation proceed Proceed with Handling respiratory_protection Respiratory Protection: NIOSH/MSHA-approved Respirator (e.g., N95) check_ventilation->respiratory_protection No check_ventilation->proceed Yes respiratory_protection->proceed

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylglyoxylic Acid
Reactant of Route 2
Phenylglyoxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.